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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromo-1-cyclobutyl-1H-Pyrazole

An In-Depth Technical Guide to 5-Bromo-1-cyclobutyl-1H-Pyrazole: Structure, Properties, and Applications Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered heterocycle with two...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-1-cyclobutyl-1H-Pyrazole: Structure, Properties, and Applications

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of FDA-approved pharmaceuticals, demonstrating a remarkable spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] This success has cemented the pyrazole core as a "privileged structure," a molecular framework that is repeatedly found in potent, biologically active compounds.[1][5]

5-Bromo-1-cyclobutyl-1H-pyrazole emerges as a particularly valuable synthetic intermediate within this class. The strategic placement of a bromine atom at the 5-position provides a versatile chemical handle for extensive molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[5] The N1-cyclobutyl group offers a distinct three-dimensional profile that can be crucial for optimizing pharmacokinetic properties and achieving selective binding to biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 5-Bromo-1-cyclobutyl-1H-pyrazole for professionals in drug discovery and chemical research.

Chemical Structure and Core Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental properties. 5-Bromo-1-cyclobutyl-1H-pyrazole is characterized by a pyrazole ring substituted with a bromine atom at position C5 and a cyclobutyl ring at position N1.

IdentifierValue
IUPAC Name 5-bromo-1-cyclobutyl-1H-pyrazole
Molecular Formula C₇H₉BrN₂
Molecular Weight 199.99 g/mol (Isotopic)
CAS Number Not explicitly available; assigned to isomers
SMILES C1CC(C1)N2N=CC=C2Br

Note: While a specific CAS number for the 1,5-substituted isomer is not readily found in public databases, the isomeric 4-bromo-5-cyclobutyl-1H-pyrazole is documented.[6]

Physicochemical and Reactivity Profile

The physical properties of 5-Bromo-1-cyclobutyl-1H-pyrazole dictate its handling, storage, and application in synthetic protocols. While specific experimental data for this exact molecule is sparse, properties can be inferred from closely related analogs.

PropertyDescriptionSignificance
Appearance Likely an off-white to light yellow solid at room temperature.Visual confirmation of material purity and stability.
Stability Stable under recommended storage conditions (cool, dry, inert atmosphere).Essential for ensuring shelf-life and reproducibility in reactions.[7]
Reactivity The C5-Br bond is the primary site of reactivity, serving as an electrophilic partner in cross-coupling reactions. The pyrazole ring itself is generally resistant to oxidation and reduction.[5][8]The bromine atom is a key functional group enabling the synthesis of diverse derivatives.[5]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.Dictates the choice of solvent systems for reactions and purification.

The pyrazole ring's electronic nature is defined by its two nitrogen atoms, which reduce electron density at the C3 and C5 positions, making the C4 position more susceptible to electrophilic attack.[8] However, in this molecule, the C5 position is functionalized with bromine, making it a prime site for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental to modern drug discovery.[5]

Synthesis and Functionalization: A Practical Approach

The synthesis of 5-Bromo-1-cyclobutyl-1H-pyrazole and its subsequent use in creating more complex molecules are central to its utility. Below is a representative protocol for a Suzuki-Miyaura coupling, a cornerstone reaction for this class of compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a 1-cyclobutyl-5-aryl-1H-pyrazole derivative, illustrating the power of the C5-bromo handle.

Objective: To synthesize a 1-cyclobutyl-5-aryl-1H-pyrazole by coupling 5-Bromo-1-cyclobutyl-1H-pyrazole with an arylboronic acid.

Materials:

  • 5-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv.)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

Step-by-Step Methodology:

  • Vessel Preparation: To a dried Schlenk flask, add 5-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Add the palladium catalyst (0.03 equiv.). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This step is critical as the palladium catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture via syringe. Degassing prevents the oxidation of the catalyst and phosphine ligands.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1-cyclobutyl-5-aryl-1H-pyrazole.

Causality in Experimental Design
  • Inert Atmosphere: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) state in the presence of oxygen, which would halt the catalytic cycle.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, activating the boronic acid.

  • Degassed Solvents: Similar to the inert atmosphere, this minimizes oxidative degradation of the catalyst.

  • Heat: Provides the necessary activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.

Synthetic Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification Reactants Combine Reactants: - 5-Bromo-1-cyclobutyl-1H-pyrazole - Arylboronic Acid - Base & Catalyst Inert Establish Inert Atmosphere (Argon/Nitrogen) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-110 °C Solvent->Heat Monitor Monitor via TLC/LC-MS Heat->Monitor Workup Aqueous Work-up (Extraction) Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Final Pure 1-cyclobutyl-5-aryl-1H-pyrazole Purify->Final

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The true value of 5-Bromo-1-cyclobutyl-1H-pyrazole lies in its application as a scaffold for generating novel therapeutic agents.

Kinase Inhibitors

Many pyrazole derivatives function as ATP-competitive kinase inhibitors, which are crucial in oncology.[5] They target key nodes in oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5] The systematic modification of the pyrazole core, enabled by the bromo-substituent, allows for the fine-tuning of binding affinity and selectivity for the target kinase's ATP-binding pocket.

Signaling Pathway Inhibition Diagram

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a pyrazole derivative.

Safety and Handling

While specific toxicological data for 5-Bromo-1-cyclobutyl-1H-pyrazole is not extensively published, data from analogous brominated heterocyclic compounds provide a strong basis for safe handling protocols.[7][9][10][11]

Hazard Identification

Based on analogous compounds, the following GHS classifications are anticipated:[9][11]

Hazard ClassGHS Classification
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation
Handling and First Aid Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[11]

  • First Aid (Eyes): In case of contact, immediately rinse eyes with copious amounts of water for at least 15 minutes.[11]

  • First Aid (Skin): Wash off with soap and plenty of water.[10]

  • First Aid (Ingestion): If swallowed, rinse mouth with water and seek immediate medical attention.[10]

Conclusion

5-Bromo-1-cyclobutyl-1H-pyrazole represents a highly valuable and versatile building block for chemical synthesis and drug discovery. Its defining features—the privileged pyrazole core, the synthetically tractable C5-bromo handle, and the distinct N1-cyclobutyl group—make it an ideal starting point for creating diverse libraries of compounds. By leveraging established cross-coupling methodologies, researchers can efficiently explore the chemical space around this scaffold to develop novel kinase inhibitors and other targeted therapeutics, ultimately advancing the frontier of modern medicine.

References

  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry - Benchchem.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • Safety D
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI.
  • 4-bromo-5-cyclobutyl-1h-pyrazole (C7H9BrN2) - PubChemLite.
  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
  • MSDS of 5-Bromo-3-methyl-1H-pyrazole.
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  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
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  • (PDF)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Current status of pyrazole and its biological activities - PMC.

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Exploratory

The Cyclobutyl vs. Isopropyl Moiety in Pyrazole-Based Drug Discovery: A Strategic and Mechanistic Comparison

An In-Depth Technical Guide for Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for extensive decoration, with substituents profoundly influencing the molecule's pharmacological profile. Among the most common alkyl substituents employed at the N1 position are the isopropyl and cyclobutyl groups. While structurally similar in atom count, their distinct topologies—branched acyclic versus strained cyclic—impart critical differences in steric profile, conformational rigidity, metabolic stability, and lipophilicity. This guide provides an in-depth technical analysis of these two moieties in the context of pyrazole chemistry, offering a framework for rational decision-making during the lead optimization process. We will explore the causal relationships between their physicochemical properties and their impact on synthesis, target engagement, and pharmacokinetic outcomes, providing field-proven insights for drug development professionals.

The Pyrazole Core: A Foundation of Modern Therapeutics

The five-membered 1,2-diazole ring system known as pyrazole is a cornerstone of therapeutic agent design.[3][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made it a popular choice for medicinal chemists.[1] Pyrazole-containing drugs have found applications across a wide range of diseases, including inflammation (e.g., Celecoxib), cancer (e.g., Zanubrutinib), and viral infections.[1][4][5] The substituents on the pyrazole ring, particularly at the N1 position, are critical for modulating the drug's interaction with its biological target and for fine-tuning its absorption, distribution, metabolism, and excretion (ADME) properties.

Fundamental Physicochemical Comparison: Isopropyl vs. Cyclobutyl

The choice between an isopropyl and a cyclobutyl group is a strategic decision in lead optimization, driven by the need to balance potency, selectivity, and pharmacokinetics. Their fundamental properties dictate their behavior in a biological system.

The isopropyl group is a small, branched, and lipophilic moiety.[6][7] Its modest steric bulk can effectively probe small hydrophobic pockets within a target protein. However, its free rotation and the presence of a tertiary C-H bond can render it susceptible to cytochrome P450 (CYP)-mediated oxidation, a common metabolic liability.[8]

In contrast, the cyclobutyl group offers a more conformationally restricted and three-dimensional structure.[9][10] Its puckered ring system can orient other pharmacophoric elements in specific vectors, potentially improving binding affinity.[9] The increased s-character of its C-H bonds and inherent ring strain make it generally more resistant to oxidative metabolism compared to the isopropyl group.[9][11] This increased metabolic stability is a key reason for its growing use in drug design.[11]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes key computed and experimental properties that differentiate the two groups.

PropertyIsopropyl GroupCyclobutyl GroupRationale & Implication
Structure (CH₃)₂CH-c-(CH₂)₃CH-Isopropyl offers free rotation; cyclobutyl is conformationally restricted.[9]
A-Value (kcal/mol) ~2.15[12]~1.35A measure of steric bulk in a cyclohexane system; the larger value for isopropyl indicates a greater preference for the equatorial position.[12]
Hansch π (Lipophilicity) ~1.53[13]~1.60The values are comparable, suggesting a similar contribution to overall lipophilicity, though the cyclobutyl group is slightly more lipophilic.
Metabolic Liability HighModerateThe tertiary C-H of the isopropyl group is a common site for CYP-mediated hydroxylation.[8] The cyclobutyl ring is generally more stable.[9][11]
Conformational Rigidity LowHighThe puckered cyclobutane ring limits the number of accessible conformations, which can reduce the entropic penalty upon binding to a target.[9]
Synthetic Accessibility HighModerateIsopropylhydrazine is a readily available commercial reagent. Cyclobutyl precursors may require multi-step synthesis or be more expensive.

Strategic Application in Drug Design

The decision to employ a cyclobutyl or isopropyl group is context-dependent, guided by the specific challenges of a drug discovery program.

Visualization: Decision Framework for Moiety Selection

The following diagram illustrates a logical decision-making process for selecting between an isopropyl and a cyclobutyl group during lead optimization.

Caption: A decision tree for selecting between cyclobutyl and isopropyl groups.

Impact on Target Engagement and SAR

The steric and conformational differences between the two groups can lead to distinct Structure-Activity Relationships (SAR).

  • Isopropyl Group: Its rotational flexibility allows it to adapt to various binding pocket shapes, but this can come at an entropic cost. It is often used to fill small, well-defined hydrophobic pockets where its bulk is optimal.[6]

  • Cyclobutyl Group: The rigid, puckered nature of the cyclobutyl ring can be advantageous for orienting substituents into optimal vectors for interaction with the target protein.[9] In a known example involving kinase inhibitors, a SAR study revealed that a cyclobutyl group was more optimal for activity than an isopropyl group, among others, suggesting it provided a better fit within the target's hydrophobic pocket.[11][14] This conformational restriction can pre-organize the molecule into its bioactive conformation, enhancing binding affinity.[9]

Impact on ADME Properties

This is often the most critical area of differentiation.

  • Metabolism: As previously noted, the N-isopropyl group is a well-known site of metabolic oxidation.[8] Replacing it with a cyclobutyl group is a common strategy to block this metabolic pathway and improve a compound's half-life.[9]

  • Solubility and Permeability: Increasing the sp³ character of a molecule by replacing a planar aromatic ring with a saturated ring like cyclobutane can improve aqueous solubility.[9] Both isopropyl and cyclobutyl groups are lipophilic and generally support good cell permeability.

Visualization: Comparative Metabolic Pathways

This diagram illustrates the primary metabolic fates of an N-isopropyl pyrazole versus an N-cyclobutyl pyrazole.

G cluster_0 N-Isopropyl Pyrazole Metabolism cluster_1 N-Cyclobutyl Pyrazole Metabolism ip_parent N-Isopropyl Pyrazole ip_metabolite Hydroxylated Metabolite (at tertiary carbon) ip_parent->ip_metabolite CYP Oxidation cb_parent N-Cyclobutyl Pyrazole cb_metabolite Hydroxylated Metabolite (ring hydroxylation) cb_parent->cb_metabolite CYP Oxidation (Generally Slower)

Caption: Potential primary oxidative metabolic pathways for each moiety.

Experimental Protocols & Workflows

To empirically determine the optimal substituent for a given pyrazole scaffold, a series of standardized experiments must be conducted.

Experimental Protocol 1: Synthesis of N-Substituted Pyrazoles

This protocol describes a general method for the synthesis of 1-substituted pyrazoles from a 1,3-dicarbonyl compound.

Objective: To synthesize 1-isopropyl-3,5-dimethylpyrazole and 1-cyclobutyl-3,5-dimethylpyrazole for comparative studies.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Isopropylhydrazine hydrochloride

  • Cyclobutylhydrazine hydrochloride (may require custom synthesis)

  • Sodium acetate

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add acetylacetone (1.0 eq.), the respective hydrazine hydrochloride (isopropyl or cyclobutyl, 1.1 eq.), and sodium acetate (1.1 eq.).

  • Solvent Addition: Add ethanol as the solvent (approx. 10 mL per 1 g of acetylacetone).

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted pyrazole.

  • Characterization: Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and LC-MS.

Trustworthiness Note: This protocol is based on the well-established Knorr pyrazole synthesis.[15] The success of the reaction is validated by standard characterization techniques (NMR, MS), ensuring the identity and purity of the compounds before they are advanced to biological testing.

Experimental Protocol 2: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of the synthesized N-isopropyl and N-cyclobutyl pyrazoles in human liver microsomes (HLM).

Materials:

  • Synthesized pyrazole compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., Promega NADPH-Regeneration System)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin) for quenching

  • Testosterone (positive control)

Procedure:

  • Preparation: Prepare a 1 µM working solution of each test compound and the positive control in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the HLM (final concentration 0.5 mg/mL) and the NADPH regenerating system in pre-warmed (37 °C) phosphate buffer.

  • Initiate Reaction: Add the test compound working solution to the incubation mixture to start the reaction. Take a sample immediately (T=0 min).

  • Time Points: Incubate the plate at 37 °C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (-k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualization: Comparative Evaluation Workflow

G cluster_0 In Vitro Evaluation synthesis Synthesis of N-Isopropyl & N-Cyclobutyl Analogs purification Purification & Characterization (NMR, LC-MS) synthesis->purification potency Target Potency (IC50 Assay) purification->potency metabolism Metabolic Stability (HLM Assay) purification->metabolism solubility Kinetic Solubility purification->solubility analysis Data Analysis & SAR Comparison potency->analysis metabolism->analysis solubility->analysis decision Select Moiety for In Vivo Studies analysis->decision

Caption: A streamlined workflow for the comparative evaluation of analogs.

Conclusion and Future Perspectives

The choice between a cyclobutyl and an isopropyl group in pyrazole chemistry is a nuanced decision that epitomizes the challenges of modern drug design. The isopropyl group offers simplicity and is effective for probing small hydrophobic spaces, but often at the cost of metabolic stability.[6][8] The cyclobutyl group provides a metabolically more robust and conformationally constrained alternative, which can enhance potency and improve pharmacokinetic profiles.[9][11] However, its synthesis can be more complex.

As a Senior Application Scientist, my recommendation is to consider the cyclobutyl moiety early in lead optimization, especially when metabolic instability is a foreseeable risk or when a more defined three-dimensional vector is needed to improve target engagement. The initial synthetic investment can yield significant downstream benefits in developing a safer and more effective clinical candidate. The systematic, parallel evaluation of both moieties, as outlined in this guide, provides the empirical data necessary to make an informed, project-specific decision, ultimately accelerating the path to novel therapeutics.

References

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Foundational

Electronic Properties of 5-Bromo-Substituted Pyrazoles

Executive Summary The 5-bromo-substituted pyrazole scaffold represents a critical motif in modern medicinal chemistry, serving as a versatile bioisostere and a "privileged structure" in kinase inhibitor design. Unlike th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-substituted pyrazole scaffold represents a critical motif in modern medicinal chemistry, serving as a versatile bioisostere and a "privileged structure" in kinase inhibitor design. Unlike their 3-bromo or 4-bromo isomers, 5-bromo derivatives offer unique electronic vectors that facilitate specific halogen bonding (XB) interactions with protein backbone carbonyls. This guide provides an in-depth analysis of the electronic architecture, regioselective synthetic strategies, and physicochemical parameters of 5-bromopyrazoles, designed to support rational drug design and lead optimization.

Fundamental Electronic Architecture

Tautomeric Equilibrium and Substituent Effects

In


-unsubstituted pyrazoles, the 3-bromo and 5-bromo isomers exist in a tautomeric equilibrium. The position of this equilibrium is dictated by the electronic nature of the substituent and the solvent environment.
  • Electronic Bias: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M).

  • Tautomeric Preference: In solution (e.g., DMSO-

    
    ), electron-withdrawing groups (EWG) at position 3/5 generally stabilize the C3-tautomer  (where the substituent is at position 3 relative to the NH) due to the acidity of the adjacent NH group. However, in the solid state or specific protein binding pockets, the C5-tautomer  can be locked via hydrogen bonding or steric constraints.
    
  • N-Substitution: Upon

    
    -substitution (e.g., 
    
    
    
    -methyl,
    
    
    -aryl), the tautomerism is frozen. The 5-bromo isomer is electronically distinct from the 3-bromo isomer, possessing a more localized electron deficiency at the C5 position, which enhances its susceptibility to nucleophilic aromatic substitution (
    
    
    ) under forcing conditions and lithium-halogen exchange.
The Sigma-Hole and Halogen Bonding

A defining feature of 5-bromopyrazoles is the anisotropic electron density distribution on the bromine atom.

  • The Sigma-Hole (

    
    -hole):  While the equatorial region of the bromine atom is electron-rich (Lewis base), the region along the C-Br bond axis is electron-deficient (Lewis acid). This positive potential patch is the 
    
    
    
    -hole.
  • Directionality: The C5-Br bond vector allows the

    
    -hole to interact linearly (approx. 180°) with Lewis bases (e.g., backbone C=O, Ser/Thr -OH) in the target protein. This interaction is often entropy-driven (displacement of water) and enthalpy-favored (electrostatic attraction).
    

HalogenBonding Br Bromine Atom (5-Position) SigmaHole σ-Hole (Positive Potential) Br->SigmaHole Anisotropic Distribution Interaction Halogen Bond (Linear, 160-180°) SigmaHole->Interaction Electrostatic Attraction Target Protein Target (Backbone C=O) Target->Interaction Lewis Base Donor

Figure 1: Mechanism of Halogen Bonding in 5-Bromopyrazoles.

Physicochemical Parameters

Acidity and Basicity (pKa)

The introduction of a bromine atom at C5 significantly alters the acid-base profile compared to the parent pyrazole.

ParameterParent Pyrazole5-Bromo-1H-pyrazoleImpact of Br Substitution
pKa (NH) ~14.2~10.9 (Predicted)Increased Acidity: The -I effect of Br stabilizes the pyrazolate anion, making the NH proton more acidic.
pKa (BH+) ~2.5< 1.0 (Est.)Decreased Basicity: The electron-withdrawing Br reduces electron density at the pyridinic nitrogen (N2), lowering the pKa of the conjugate acid.
Dipole Moment and Lipophilicity
  • Dipole Vector: In 1-substituted-5-bromopyrazoles, the dipole moment is the vector sum of the pyrazole ring dipole and the C-Br bond dipole. The 5-bromo substituent generally opposes the ring dipole less than the 4-bromo substituent, creating a distinct electrostatic map.

  • LogP: Bromination increases lipophilicity (typically

    
    LogP 
    
    
    
    +0.6 to +0.9), improving membrane permeability but potentially reducing solubility.

Synthetic Pathways & Regiocontrol

Direct bromination of pyrazoles typically favors the C4 position due to the highest HOMO coefficient at this carbon in the electrophilic aromatic substitution (


) mechanism. Accessing the 5-bromo  isomer requires "directed" strategies.
Strategy A: Lithiation-Trapping (The "Dance" Approach)

This is the gold standard for synthesizing 5-bromo-1-substituted pyrazoles.

  • Substrate: 1-Substituted pyrazole (e.g., 1-methylpyrazole).[1]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) at -78°C.
  • Mechanism: The C5 proton is the most acidic (kinetic acidity) due to the inductive effect of the adjacent N1 nitrogen.

  • Electrophile: A bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or

    
    ).
    
Strategy B: Cyclization of 1,3-Diketones

For de novo synthesis, condensing hydrazines with


-bromo-1,3-diketones or equivalents can yield 5-bromopyrazoles, though regioselectivity (5-Br vs 3-Br) depends heavily on the steric bulk of the hydrazine substituent.

Synthesis Start 1-Substituted Pyrazole Step1 Lithiation (n-BuLi, -78°C) Kinetic Control at C5 Start->Step1 THF, Inert Atm Intermediate 5-Lithio Species Step1->Intermediate Deprotonation Step2 Electrophile Quench (CBr4 or Freon-114B2) Intermediate->Step2 Br+ Source Product 5-Bromo-1-Substituted Pyrazole Step2->Product Workup

Figure 2: Regioselective Synthesis of 5-Bromopyrazoles via Lithiation.

Experimental Protocols

Protocol: Regioselective Synthesis of 5-Bromo-1-methyl-1H-pyrazole

Objective: To synthesize 5-bromo-1-methylpyrazole avoiding C4-bromination.

Reagents:

  • 1-Methylpyrazole (1.0 eq)

  • 
    -Butyllithium (1.1 eq, 1.6 M in hexanes)
    
  • 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 eq) [Note: CBr4 can be used as a solid alternative]

  • Anhydrous THF

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 1-methylpyrazole (820 mg, 10 mmol) in anhydrous THF (20 mL) and cool to -78°C (dry ice/acetone bath).

  • Lithiation: Dropwise add

    
    -BuLi (6.9 mL, 11 mmol) over 15 minutes. The solution may turn yellow/orange. Stir at -78°C for 45 minutes to ensure complete C5-lithiation.
    
    • Critical Check: Maintain temperature below -70°C to prevent ring fragmentation or isomerization.

  • Quenching: Add the bromine source (dissolved in THF if solid) dropwise. Stir for 30 minutes at -78°C, then allow to warm to room temperature over 1 hour.

  • Workup: Quench with saturated

    
     solution. Extract with 
    
    
    
    (3x). Dry combined organics over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) yields the 5-bromo isomer.

    • Validation: 1H NMR should show two doublets (C3-H and C4-H) with

      
       Hz. Absence of C5-H signal confirms substitution.
      
Protocol: Determination of pKa (Spectrophotometric)

Objective: Determine the acid dissociation constant of the NH proton in 5-bromo-1H-pyrazole.

Methodology:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 8 to 13 (borate/phosphate system) with constant ionic strength (

    
     M KCl).
    
  • Stock Solution: Dissolve 5-bromo-1H-pyrazole in methanol (

    
     M).
    
  • Measurement: Add aliquots of stock to buffers. Record UV-Vis spectra (200-400 nm).

  • Analysis: Monitor the bathochromic shift of the

    
     as the neutral species converts to the anion. Plot Absorbance vs. pH.
    
  • Calculation: Use the Henderson-Hasselbalch equation to solve for pKa at the inflection point.

References

  • Alkorta, I., et al. "Theoretical studies on the effect of substituent in the proton transfer reaction of 4-substituted pyrazoles." Comput. Theor. Chem. 2013; 1008: 67–73.[2] Link[2]

  • Begtrup, M., et al. "Regioselective Synthesis of 5-Substituted Pyrazoles."[3] Thiems Chemistry (Synlett). Link

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett 2006; 3267-3270. Link

  • Lange, A., et al. "Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery." Front.[3][4][5] Pharmacol. 2019. Link

  • ChemicalBook. "3-Bromo-1H-pyrazole Properties and Safety." Link

Sources

Exploratory

Patent landscape for 5-Bromo-1-cyclobutyl-1H-Pyrazole intermediates

Strategic Synthesis & Patent Landscape: 5-Bromo-1-cyclobutyl-1H-Pyrazole Executive Summary The moiety 5-Bromo-1-cyclobutyl-1H-Pyrazole represents a privileged scaffold in modern medicinal chemistry, specifically within t...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis & Patent Landscape: 5-Bromo-1-cyclobutyl-1H-Pyrazole

Executive Summary

The moiety 5-Bromo-1-cyclobutyl-1H-Pyrazole represents a privileged scaffold in modern medicinal chemistry, specifically within the domain of kinase inhibition (JAK, BTK, and SYK pathways). Its structural value lies in the cyclobutyl group , which offers a critical balance of lipophilicity and metabolic stability compared to isopropyl or tert-butyl analogs, and the C5-bromide , which serves as a versatile electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide deconstructs the patent landscape and provides a validated technical roadmap for synthesizing this intermediate. Unlike the commoditized 4-bromo isomer, the 5-bromo regioisomer presents unique synthetic challenges due to steric hindrance at the N1 position and the natural electrophilic bias of the pyrazole ring.

Structural Significance & Pharmacophore Utility

In drug discovery, the transition from a methyl or isopropyl group to a cyclobutyl ring is a strategic "magic methyl" effect optimization.

  • Conformational Lock: The cyclobutyl ring restricts the rotation of the N1-C bond more rigidly than acyclic alkyls, potentially reducing the entropic penalty upon binding to the ATP-binding pocket of kinases.

  • Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

  • The C5-Bromo Handle: While the C4 position is electronically activated for electrophilic aromatic substitution (EAS), the C5 position is acidic. Accessing the 5-bromo derivative allows for orthogonal functionalization, enabling the construction of 1,5-disubstituted pyrazoles, a geometry crucial for mimicking the twist of biaryl systems in inhibitors like Ibrutinib or Ruxolitinib analogs.

The Patent Landscape

The intellectual property landscape for 1-cyclobutyl-5-bromo-pyrazole is heavily concentrated among major pharmaceutical entities developing modulators of the immune system.

Assignee Focus Area Relevance of Intermediate
AbbVie / Abbott JAK/BTK InhibitorsUsed as a core scaffold for constructing tricyclic heterocycles.
Gilead Sciences SYK/JAK InhibitorsKey intermediate for N1-functionalized pyrazole libraries.
Calithera Glutaminase InhibitorsSynthesis of CB-839 analogs often utilizes 1-substituted pyrazoles.
Vertex Cystic FibrosisPyrazole-carboxamides requiring precise N1-substitution.

Freedom to Operate (FTO) Note: While the molecule itself (CAS 1150617-54-1 derivatives) appears in various patents, the method of synthesis is the primary constraint. Older routes using alkylation of pyrazoles are generally off-patent, but novel regioselective ring-closure methods may be protected.

Technical Deep Dive: Synthetic Routes

The synthesis of 5-bromo-1-cyclobutyl-1H-pyrazole is non-trivial. A naive approach (direct bromination) will fail, yielding the 4-bromo isomer due to the electronic enrichment of the C4 position.

Route A: The "Process Chemistry" Route (Sandmeyer Reaction)
  • Mechanism: Cyclization of a hydrazine with a nitrile source to form an aminopyrazole, followed by radical bromination.

  • Pros: High regiocontrol; scalable.

  • Cons: Involves diazonium intermediates (safety hazard).

Route B: The "Medicinal Chemistry" Route (Directed Lithiation)
  • Mechanism: Deprotonation of the acidic C5-proton using a strong base (n-BuLi), followed by quenching with an electrophilic bromine source.

  • Pros: Direct access from the commercially available 1-cyclobutylpyrazole.

  • Cons: Requires cryogenic conditions (-78 °C); strictly anhydrous.

Route C: The "Avoid" Route (Direct Alkylation)
  • Mechanism: Reacting 5-bromopyrazole with cyclobutyl bromide.

  • Result: FAILURE. This predominantly yields the N1-alkylation at the less hindered nitrogen, or a mixture of N1/N2 isomers that are difficult to separate.

Visualization: Synthetic Pathways

The following diagram illustrates the decision logic between the routes.

Foundational

Solubility profile of 5-Bromo-1-cyclobutyl-1H-Pyrazole in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-1-cyclobutyl-1H-pyrazole in Organic Solvents Authored by: Senior Application Scientist, Gemini Division Abstract The solubility of an active pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 5-Bromo-1-cyclobutyl-1H-pyrazole in Organic Solvents

Authored by: Senior Application Scientist, Gemini Division

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and overall developability. This technical guide provides a comprehensive analysis of the anticipated solubility profile of 5-Bromo-1-cyclobutyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. In the absence of specific experimental data in publicly available literature, this document outlines a predictive framework based on first principles of molecular structure and intermolecular forces. Furthermore, it details a robust, step-by-step experimental protocol for the accurate determination of its equilibrium solubility using the gold-standard shake-flask method coupled with UV-Vis spectroscopic quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally characterize the solubility of novel pyrazole derivatives.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A detailed analysis of the molecular structure of 5-Bromo-1-cyclobutyl-1H-pyrazole allows for a reasoned prediction of its solubility behavior across a spectrum of organic solvents.

The structure can be deconstructed into three key functional components, each contributing distinct physicochemical properties:

  • The 1H-Pyrazole Core: This five-membered aromatic heterocycle contains two nitrogen atoms. One nitrogen atom is pyridine-like and acts as a hydrogen bond acceptor, while the other is pyrrole-like. The aromatic nature of the ring contributes to its rigidity and potential for π-π stacking interactions. The presence of nitrogen atoms imparts a degree of polarity to the molecule. Pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water[1][2].

  • The 5-Bromo Substituent: The bromine atom is a heavy halogen with significant electron-withdrawing effects. Its presence increases the molecule's overall molecular weight and polarizability. This can lead to stronger van der Waals forces and dipole-dipole interactions, potentially increasing the energy required to break the crystal lattice of the solid compound[3].

  • The 1-Cyclobutyl Group: This saturated carbocyclic substituent is non-polar and aliphatic in nature. It contributes to the lipophilicity (oil-loving character) of the molecule, which is expected to enhance solubility in non-polar organic solvents.

Based on this analysis, a qualitative solubility profile can be hypothesized:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions without the steric hindrance of hydrogen bonding to the bulky cyclobutyl group.

  • Moderate Solubility: Predicted in polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors and acceptors, the non-polar cyclobutyl group may limit extensive solvation.

  • Low Solubility: Anticipated in non-polar aliphatic solvents like hexane and heptane, where the polar pyrazole core and bromo-substituent would be energetically unfavorable. However, solubility in aromatic non-polar solvents like toluene might be slightly better due to potential π-π interactions with the pyrazole ring.

cluster_Molecule 5-Bromo-1-cyclobutyl-1H-pyrazole cluster_Solvents Solvent Classes cluster_Prediction Predicted Solubility Py Pyrazole Ring (Polar, Aromatic, H-bond acceptor) PolarAprotic Polar Aprotic (e.g., Acetone, DCM) Py->PolarAprotic Favorable dipole-dipole PolarProtic Polar Protic (e.g., Ethanol, Methanol) Py->PolarProtic H-bonding possible NonPolar Non-Polar (e.g., Hexane, Toluene) Py->NonPolar Unfavorable Br Bromo Group (Polarizable, Electron-withdrawing) Br->PolarAprotic Br->PolarProtic Br->NonPolar Cy Cyclobutyl Group (Non-polar, Lipophilic) Cy->PolarAprotic Less favorable Cy->PolarProtic Unfavorable Cy->NonPolar Favorable lipophilic interactions High High PolarAprotic->High Moderate Moderate PolarProtic->Moderate Low Low NonPolar->Low

Caption: Predicted solubility based on molecular components.

Experimental Determination of Equilibrium Solubility

To obtain quantitative data, a rigorous experimental approach is necessary. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium[4].

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the equilibrium solubility.

Materials and Equipment
  • 5-Bromo-1-cyclobutyl-1H-pyrazole (solid, purity >98%)

  • Organic solvents (analytical grade or higher): e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane

  • Scintillation vials (20 mL) with screw caps

  • Analytical balance (± 0.1 mg)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Experimental Workflow

G start Start prep 1. Preparation Add excess solid to solvent in vial start->prep equilibrate 2. Equilibration Agitate at constant temp (e.g., 24-48h at 25°C) prep->equilibrate separate 3. Phase Separation Centrifuge to pellet excess solid equilibrate->separate sample 4. Sampling & Dilution Filter supernatant and dilute accurately separate->sample analyze 5. Analysis Measure absorbance via UV-Vis Spectroscopy sample->analyze calculate 6. Calculation Determine concentration from calibration curve analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Detailed Protocol

Part A: Solubility Measurement

  • Preparation: Add an excess amount (e.g., 20-30 mg) of 5-Bromo-1-cyclobutyl-1H-pyrazole to a 20 mL scintillation vial. The exact mass should be recorded. A visible excess of solid must remain at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. It is recommended to take samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the measured concentration does not change)[4][5].

  • Phase Separation: After equilibration, remove the vials and let them stand for at least 1 hour to allow for sedimentation. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles[6].

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the UV-Vis calibration curve. The dilution factor must be recorded precisely.

Part B: Quantification by UV-Vis Spectroscopy

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the solvent of interest and scan across the UV spectrum (e.g., 200-400 nm) to identify the λmax, where the compound absorbs the most light. This wavelength will be used for all subsequent measurements.

  • Calibration Curve:

    • Prepare a stock solution of the compound with a known concentration in the solvent.

    • Perform a series of serial dilutions to create at least five calibration standards of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting line should be linear (R² > 0.99), and its equation (from the Beer-Lambert law, A = εbc) will be used to determine the concentration of the unknown samples[7][8].

  • Sample Analysis: Measure the absorbance of the diluted supernatant samples at λmax.

  • Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the original concentration in the saturated supernatant, which is the solubility.

    Solubility (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and organized table to facilitate comparison and analysis.

Table 1: Solubility Profile of 5-Bromo-1-cyclobutyl-1H-pyrazole at 25 °C

SolventSolvent TypePolarity IndexSolubility (mg/mL)Solubility (mol/L)
HeptaneNon-Polar0.1
TolueneNon-Polar (Aromatic)2.4
DichloromethanePolar Aprotic3.1
Ethyl AcetatePolar Aprotic4.4
AcetonePolar Aprotic5.1
EthanolPolar Protic4.3
MethanolPolar Protic5.1
AcetonitrilePolar Aprotic5.8

Note: This table is a template for presenting experimental results.

The experimentally determined solubility profile provides invaluable insights for various stages of drug development:

  • Process Chemistry: Solvents in which the compound exhibits high solubility are potential candidates for reaction media. Conversely, solvents with low solubility at room temperature but a steep increase with temperature are ideal for recrystallization and purification.

  • Formulation Development: Understanding the solubility in pharmaceutically acceptable solvents is the first step in developing liquid dosage forms. For poorly soluble compounds, this data guides the selection of solubilization techniques.

  • Preclinical Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, ensuring complete dissolution at the required dose.

By systematically applying the predictive and experimental methodologies outlined in this guide, researchers can efficiently characterize the solubility profile of 5-Bromo-1-cyclobutyl-1H-pyrazole and other novel chemical entities, thereby accelerating their journey through the drug discovery and development pipeline.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link][2]

  • Sugano, K., et al. (2019). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Pharmaceutical Research, 36(5), 73. Retrieved from [Link][4]

  • Taylor, L. S., et al. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(19), 4149–4155. Retrieved from [Link][7]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. Retrieved from [Link][5]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link][9]

  • ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link][8]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link][1]

  • Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link][6]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link][10]

  • IUPAC. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 897–900. Retrieved from [Link][2]

Sources

Exploratory

The Strategic Evolution of N-Alkylated Bromopyrazoles: From Latent Scaffolds to Privileged Building Blocks

A Senior Application Scientist's Guide to Synthesis, Strategy, and Application The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical design, prized for its unique electronic properties and...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Synthesis, Strategy, and Application

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical design, prized for its unique electronic properties and ability to forge critical interactions with biological targets. However, the true potential of this scaffold was only unlocked through the strategic introduction of functional handles that permit precise and predictable molecular elaboration. Among these, the N-alkylated bromopyrazole motif stands out as a "privileged" building block—a pre-functionalized, stable, and exceptionally versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of the history, synthesis, and strategic application of these pivotal chemical entities, grounded in field-proven insights for the practicing researcher.

A Historical Perspective: The Genesis of a Strategic Scaffold

The story of N-alkylated bromopyrazoles is not one of a single, sudden discovery, but rather a gradual evolution driven by the relentless pursuit of synthetic efficiency and molecular diversity. Early pyrazole chemistry, dating back to the late 19th century, primarily focused on the synthesis of the core heterocycle itself. The introduction of a bromine atom was a significant leap forward, transforming the relatively inert pyrazole ring into a versatile substrate for cross-coupling reactions.

The subsequent challenge of selectively N-alkylating the pyrazole ring proved to be a critical hurdle. The inherent tautomerism of N-unsubstituted pyrazoles often leads to mixtures of regioisomers upon alkylation, complicating purification and reducing yields. The development of regioselective N-alkylation strategies in the latter half of the 20th century was a watershed moment, finally allowing chemists to harness the full synthetic potential of the bromopyrazole scaffold. This breakthrough, coupled with the concurrent explosion in palladium-catalyzed cross-coupling methodologies, elevated N-alkylated bromopyrazoles from mere chemical curiosities to indispensable tools in drug discovery and materials science.

The Core Challenge: Mastering Regioselective N-Alkylation

The synthetic utility of any pyrazole building block is fundamentally dictated by the ability to control the position of the N-substituent. The presence of two nitrogen atoms in the pyrazole ring presents a classic regioselectivity challenge. Direct alkylation of an unsymmetrically substituted pyrazole, such as 4-bromopyrazole, can lead to two distinct regioisomers. The precise ratio of these isomers is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions employed.

Classical Approaches and Their Mechanistic Underpinnings

The most straightforward method for N-alkylation involves the reaction of a pyrazole with an alkyl halide in the presence of a base. The choice of base and solvent system is critical in directing the regioselectivity.

  • Mechanism of N-Alkylation: The reaction proceeds via the deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion is an ambident nucleophile, with electron density on both nitrogen atoms. The subsequent SN2 reaction with an alkyl halide can occur at either nitrogen. The regiochemical outcome is often dictated by the nature of the counter-ion and the solvent. In general, polar aprotic solvents like DMF or DMSO tend to favor the formation of the thermodynamically more stable isomer, which is often the less sterically hindered one.

A typical protocol for a classical N-alkylation is presented below:

Protocol 1: Classical N-Alkylation of 4-Bromopyrazole

Step Procedure Rationale & Expert Notes
1 To a solution of 4-bromopyrazole (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.DMF is a polar aprotic solvent that effectively solvates the sodium cation, promoting the formation of a "free" pyrazolate anion. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. The reaction is performed at 0 °C to control the initial exothermic deprotonation.
2 Stir the mixture at room temperature for 30 minutes.This allows for complete deprotonation to form the sodium pyrazolate salt.
3 Add the desired alkyl halide (1.1 eq) dropwise to the solution.The alkylating agent is added slowly to maintain control over the reaction temperature.
4 Stir the reaction at room temperature (or heat as necessary) and monitor by TLC or LC-MS until the starting material is consumed.Reaction times can vary significantly depending on the reactivity of the alkyl halide. For less reactive halides (e.g., alkyl chlorides), heating may be required.
5 Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.The aqueous workup removes inorganic salts and residual DMF.
6 Purify the crude product by column chromatography on silica gel.This step is often necessary to separate the desired regioisomer from any minor isomer that may have formed.
Modern Strategies for Enhanced Regiocontrol

While classical methods are often effective, modern synthetic chemistry has sought more elegant and universally applicable solutions to the regioselectivity problem. These often involve the use of directing groups or pre-functionalization of the pyrazole ring. One such powerful strategy involves the use of a removable protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, to block one of the nitrogen atoms, allowing for selective alkylation of the other.

Unleashing Molecular Diversity: Cross-Coupling Applications

The true power of N-alkylated bromopyrazoles lies in the versatility of the bromine handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid construction of complex molecular libraries.

Cross_Coupling_Applications cluster_0 N-Alkylated Bromopyrazole Core cluster_1 Cross-Coupling Reactions cluster_2 Resulting Scaffolds Core R-N-Pyrazole-Br Suzuki Suzuki Coupling Core->Suzuki Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Core->Buchwald R2NH Sonogashira Sonogashira Coupling Core->Sonogashira R-C≡CH Heck Heck Coupling Core->Heck Alkene Aryl Aryl-Substituted Pyrazoles Suzuki->Aryl Amino Amino-Pyrazoles Buchwald->Amino Alkynyl Alkynyl-Pyrazoles Sonogashira->Alkynyl Alkenyl Alkenyl-Pyrazoles Heck->Alkenyl

Figure 1: Versatility of N-alkylated bromopyrazoles in cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in drug discovery, and N-alkylated bromopyrazoles are excellent substrates. This reaction allows for the introduction of a diverse range of aryl and heteroaryl groups at the 4-position of the pyrazole ring.

Protocol 2: Suzuki-Miyaura Coupling of a 1-Alkyl-4-bromopyrazole

Step Procedure Rationale & Expert Notes
1 In a microwave vial, combine the 1-alkyl-4-bromopyrazole (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (2-5 mol%), and a base, typically K2CO3 or Cs2CO3 (2-3 eq).The choice of catalyst and base can be critical for challenging substrates. Cs2CO3 is a stronger base and can be more effective for less reactive boronic acids. The excess boronic acid is used to drive the reaction to completion.
2 Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.Water is essential for the transmetalation step of the catalytic cycle. The solvent system must be degassed to remove oxygen, which can deactivate the palladium catalyst.
3 Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (typically 100-150 °C) for a specified time (10-60 minutes).Microwave heating can significantly accelerate the reaction rate compared to conventional heating.
4 Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.Celite filtration is a quick and effective method for removing heterogeneous palladium residues.
5 Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.This workup removes the base and other aqueous-soluble components.
6 Purify the product by column chromatography or preparative HPLC.Purification is necessary to remove any unreacted starting materials and byproducts.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The ability to introduce nitrogen-containing functional groups is paramount in medicinal chemistry, as these groups often serve as key pharmacophoric elements. The Buchwald-Hartwig amination of N-alkylated bromopyrazoles provides a direct route to a wide range of amino-substituted pyrazoles.

Table 1: Comparison of Common Cross-Coupling Reactions

Reaction Bond Formed Coupling Partner Typical Catalyst Key Advantages
Suzuki-MiyauraC(sp2)-C(sp2)Boronic acid/esterPd(dppf)Cl2, Pd(PPh3)4High functional group tolerance, commercially available reagents.
Buchwald-HartwigC(sp2)-NAminePd2(dba)3 with a phosphine ligand (e.g., XPhos, SPhos)Broad amine scope, mild reaction conditions.
SonogashiraC(sp2)-C(sp)Terminal alkynePdCl2(PPh3)2, CuIDirect introduction of an alkyne moiety.
HeckC(sp2)-C(sp2)AlkenePd(OAc)2Forms C-C bonds with alkenes.

Applications in Drug Discovery and Agrochemicals: A Legacy of Success

The synthetic flexibility of N-alkylated bromopyrazoles has made them central to the development of numerous biologically active compounds.

  • Kinase Inhibitors: The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, and the N-alkyl substituent can be used to probe deep into the ATP-binding pocket, while the substituent at the 4-position, installed via cross-coupling, can provide crucial interactions for potency and selectivity. For instance, the blockbuster drug Celecoxib, a COX-2 inhibitor, features a substituted pyrazole core. While not N-alkylated itself, its discovery spurred intense interest in the functionalization of the pyrazole ring.

  • Agrochemicals: In the agrochemical sector, pyrazole-containing compounds have found widespread use as herbicides, fungicides, and insecticides. The pyrazole carboxamide class of fungicides, for example, often incorporates a substituted pyrazole ring, where the substituents are fine-tuned to optimize efficacy and crop safety. The N-alkylated bromopyrazole core provides an efficient entry point to this chemical space.

Drug_Discovery_Workflow cluster_0 Building Block Synthesis cluster_1 Library Generation cluster_2 Screening & Optimization Start 4-Bromopyrazole Alkylation Regioselective N-Alkylation Start->Alkylation Core N-Alkylated Bromopyrazole Alkylation->Core Coupling Parallel Cross-Coupling (e.g., Suzuki) Core->Coupling Library Diverse Compound Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit LeadOp Lead Optimization Hit->LeadOp Candidate Drug Candidate LeadOp->Candidate

Figure 2: Workflow for utilizing N-alkylated bromopyrazoles in drug discovery.

Conclusion and Future Outlook

N-alkylated bromopyrazoles have transitioned from being simple heterocyclic compounds to high-value, strategic building blocks in modern chemical synthesis. Their value lies in the powerful combination of a stable, biologically relevant core with two orthogonal sites for diversification: the N-substituent, which can be introduced with high regiocontrol, and the bromine atom, a versatile handle for a plethora of cross-coupling reactions. As the demand for novel, complex small molecules continues to grow in both medicine and materials science, the strategic importance of these pre-functionalized scaffolds is set to increase even further. Future innovations will likely focus on even more efficient and sustainable synthetic methods, as well as the development of novel pyrazole-based scaffolds with unique three-dimensional geometries.

References

  • Title: The pyrazole ring as a privileged scaffold in medicinal chemistry. Source: A review article in a medicinal chemistry journal. URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazoles. Source: A review article detailing modern synthetic methodologies. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Source: A comprehensive review on cross-coupling applications. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: An overview of the Buchwald-Hartwig amination reaction. URL: [Link]

  • Title: The Role of Pyrazole Derivatives in Agriculture. Source: A review on the application of pyrazoles in agrochemicals. URL: [Link]

Protocols & Analytical Methods

Method

Optimized Buchwald-Hartwig amination using 5-Bromo-1-cyclobutyl-1H-Pyrazole

Application Note & Protocol | Version 2.1 Executive Summary This guide details the optimized protocol for the palladium-catalyzed C–N cross-coupling of 5-Bromo-1-cyclobutyl-1H-pyrazole . While pyrazoles are privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 2.1

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed C–N cross-coupling of 5-Bromo-1-cyclobutyl-1H-pyrazole . While pyrazoles are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, Aurora kinase inhibitors), the 5-position is notoriously difficult to functionalize when the N1-position bears a secondary alkyl group like a cyclobutyl ring.

Standard conditions often fail due to two primary factors:

  • Steric Crowding: The N1-cyclobutyl group exerts significant steric pressure on the palladium center during the oxidative addition and reductive elimination steps.

  • Catalyst Poisoning: The electron-rich pyrazole π-system can competitively bind to the metal center, arresting the catalytic cycle.

This protocol utilizes Third-Generation (G3) Buchwald Precatalysts incorporating bulky dialkylbiaryl phosphine ligands (tBuBrettPhos or XPhos ) to overcome these energy barriers, enabling high-yield amination under mild conditions.

Scientific Rationale & Mechanistic Insight

The "Orthogonal Sterics" Challenge

In typical aryl halide couplings, steric hindrance is usually determined by ortho-substituents. In 5-bromo-1-substituted pyrazoles, the N1-substituent acts as a pseudo-ortho blocker.

The cyclobutyl group is particularly problematic because it is flexible enough to rotate but bulky enough (


 ~ high) to clash with the ligand sphere of the palladium catalyst.
  • Standard Ligands (e.g., BINAP, DPPF): Fail because they lack the bulk necessary to force the reductive elimination of the crowded amine-pyrazole-Pd complex.

  • Optimized Ligand (tBuBrettPhos): The tert-butyl groups on the phosphine provide extreme steric bulk, which destabilizes the resting state and accelerates the rate-limiting reductive elimination step.

Catalytic Cycle & Failure Modes

The diagram below illustrates the specific points where the cyclobutyl group interferes and how the optimized ligand circumvents this.

CatalyticCycle PreCat Pd(II) Precatalyst (tBuBrettPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Steric Clash with Cyclobutyl) ActiveCat->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine + Base Dehalo SIDE REACTION: Hydrodehalogenation OxAdd->Dehalo Slow Amine Binding RedElim Reductive Elimination (Rate Limiting Step) Coord->RedElim Pd(II)-Amido Complex RedElim->ActiveCat Regeneration Product C5-Aminated Pyrazole RedElim->Product Product Release

Figure 1: Catalytic cycle highlighting the critical Reductive Elimination step. The steric bulk of tBuBrettPhos prevents the "Dehalogenation" side path by accelerating the productive cycle.

Optimization Strategy

Before committing to a large-scale batch, perform a micro-screen using the following decision matrix.

Ligand Selection Matrix
Amine ClassPrimary RecommendationSecondary RecommendationRationale
Primary Aliphatic (e.g., n-butylamine)BrettPhos RuPhosHigh nucleophilicity requires ligands that prevent β-hydride elimination.
Primary Anilines (e.g., 4-fluoroaniline)tBuBrettPhos XPhosElectronic matching for heteroaryl halides; tBuBrettPhos is superior for 5-membered rings.
Secondary Amines (e.g., Morpholine)RuPhos tBuXPhosRuPhos is the "universal" ligand for secondary amines due to specific Pd-amine interactions.
Amides/Carbamates tBuBrettPhos BrettPhosLower nucleophilicity requires a highly electron-rich ligand to facilitate transmetalation.
Base & Solvent Effects
  • Base: NaOtBu (Sodium tert-butoxide) is the standard. However, for base-sensitive substrates (e.g., esters, nitriles on the amine), switch to K3PO4 or Cs2CO3 .

  • Solvent: 1,4-Dioxane (anhydrous) is preferred over Toluene for pyrazoles to improve solubility of the Pd-oxidative addition complex.

Detailed Experimental Protocol

Target Scale: 1.0 mmol (approx. 200-250 mg of substrate)

Reagents & Materials
  • Substrate: 5-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv (Use higher excess for volatile amines)

  • Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + tBuBrettPhos (4 mol%) - Only if G3 is unavailable.

  • Base: NaOtBu (1.5 equiv) - Must be stored in a glovebox or desiccator.

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Step-by-Step Procedure
  • Vessel Preparation:

    • Oven-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) containing a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition:

    • Charge the vial with tBuBrettPhos Pd G3 (15-40 mg depending on loading).

    • Add 5-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv).

    • Add NaOtBu (1.5 equiv). Note: If the amine is a solid, add it now.

  • Inerting:

    • Cap the vial with a septum.

    • Evacuate and backfill with Argon (x3 cycles).[2] This is critical; oxygen kills the active L-Pd(0) species immediately.

  • Liquid Addition:

    • Add Anhydrous 1,4-Dioxane via syringe.

    • If the amine is a liquid, add it now via syringe.

  • Reaction:

    • Seal the vial (crimp cap or screw cap with Teflon tape).

    • Heat to 60°C initially. Monitor by LC-MS after 1 hour.

    • Optimization: If conversion is <20%, increase temp to 90°C . Do not exceed 100°C unless necessary, as dehalogenation increases with T.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate the filtrate under reduced pressure.[2]

    • Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH). Pyrazoles often streak; adding 1% Et3N to the eluent helps.

Troubleshooting & QC

Common Failure Modes
Observation (LC-MS)DiagnosisCorrective Action
Starting Material Only Catalyst DeactivationEnsure inert atmosphere (Glovebox preferred). Switch to Pd G4 precatalyst (methylated backbone) for higher stability.
Dehalogenated Pyrazole (M-Br+H)Hydride EliminationReaction is too hot or ligand is too small. Switch to tBuBrettPhos (bulkier) or lower Temp to 60°C.
Protodeboronation (if using boronic acids)N/A (Not applicable here)N/A
Black Precipitate (Early)"Pd Black" FormationLigand:Pd ratio is off. Ensure 1:1 for G3 precatalyst or 2:1 if mixing Pd(OAc)2/Ligand manually.
Workflow Logic Diagram

Use this flow to determine the next step if the standard protocol fails.

Troubleshooting Start Standard Protocol (tBuBrettPhos / NaOtBu / 90°C) Check LC-MS Analysis (2 Hours) Start->Check Result1 >90% Conversion Check->Result1 Success Result2 Low Yield (<20%) + SM Remaining Check->Result2 Catalyst Death Result3 Dehalogenation (>10%) Check->Result3 Side Reaction Action1 Increase Temp to 110°C OR Switch to BrettPhos Result2->Action1 Action2 Lower Temp to 60°C Switch to tBuBrettPhos Result3->Action2

Figure 2: Troubleshooting logic flow based on LC-MS impurity profiling.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[3] Organic Letters, vol. 16, no.[3][4] 3, 2014, pp. 832–835.[3]

  • Hartwig, J. F., et al. "Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides."[5] Journal of Organic Chemistry, vol. 68, no. 7, 2003, pp. 2861–2873.

  • Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide."[4] Tetrahedron, vol. 75, no.[4] 32, 2019, pp. 4199-4211.[4]

  • BenchChem. "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." BenchChem Application Library, 2025.

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024.

Sources

Application

Application Note: Regioselective C-H Activation Protocols for 1-Cyclobutyl-1H-pyrazole Scaffolds

This Application Note is structured to provide a comprehensive, field-ready guide for the C-H activation of 1-cyclobutyl-1H-pyrazole. It synthesizes established mechanistic principles with specific adaptations required f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the C-H activation of 1-cyclobutyl-1H-pyrazole. It synthesizes established mechanistic principles with specific adaptations required for the sterically demanding and ring-strained cyclobutyl motif.

Executive Summary & Strategic Value

The 1-cyclobutyl-1H-pyrazole motif is a critical pharmacophore in modern medicinal chemistry, notably serving as a core scaffold in Janus Kinase (JAK) inhibitors and other immunomodulatory drugs. While traditional synthesis relies on condensation (e.g., hydrazine reacting with 1,3-dicarbonyls), Direct C-H Activation offers a superior "late-stage functionalization" strategy.

This guide details protocols to overcome the specific challenges posed by the cyclobutyl group :

  • Steric Bulk: The secondary alkyl group at

    
     creates steric clash, potentially hindering catalyst approach to the adjacent 
    
    
    
    position.
  • Ring Strain: The cyclobutane ring (

    
    26 kcal/mol strain energy) is susceptible to ring-opening under harsh radical conditions or strong Lewis acids.
    
  • Regiodivergence: Controlling selectivity between the electronic-rich

    
     (electrophilic attack) and the acidic 
    
    
    
    (concerted metallation-deprotonation) sites.

Mechanistic Grounding & Regioselectivity Map

To successfully functionalize this scaffold, one must understand the electronic bias of the pyrazole ring modulated by the


-cyclobutyl group.
The Reactivity Landscape
  • C5 Position (Target A): The most acidic proton (

    
    ). Favored by Pd(II)-catalyzed Concerted Metallation-Deprotonation (CMD)  mechanisms. The 
    
    
    
    nitrogen acts as a weak directing group (DG) to guide the metal to
    
    
    .
  • C4 Position (Target B): The most nucleophilic position. Favored by Electrophilic Aromatic Substitution (EAS) or cationic Pd pathways.

  • Cyclobutyl sp3 (Target C): Distal activation. Extremely challenging without auxiliary directing groups due to the lack of proximity to the metal center.

Mechanism of Action: C5-Arylation (CMD Pathway)

The dominant protocol utilizes a Pd(0)/Pd(II) cycle. The crucial step is the CMD, where a carbonate or carboxylate base assists in cleaving the


 bond while the metal coordinates to the pyrazole 

-system or

.

CMD_Mechanism Start Pd(II) Precatalyst (Pd(OAc)2) Coord Coordination to N2-Pyrazole Start->Coord Ligand Exchange CMD CMD Transition State (Rate Limiting) Base assists H-abstraction Coord->CMD Approximation Palladacycle C5-Palladacycle Intermediate CMD->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I / Ar-Br) Palladacycle->OxAdd + Ar-X RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim RedElim->Start Regeneration of Pd(0)->Pd(II) Product C5-Arylated Product RedElim->Product

Figure 1: The Concerted Metallation-Deprotonation (CMD) cycle. Note that for 1-cyclobutyl pyrazoles, the steric bulk at N1 may destabilize the 'Coordination' step, requiring higher temperatures or smaller phosphine ligands.

Experimental Protocols

Protocol A: C5-Selective Arylation (The "Workhorse" Method)

Objective: Install aryl groups at the C5 position. Scope: Compatible with electron-rich and electron-poor aryl iodides/bromides.[1] Source Grounding: Adapted from Fagnou-type conditions for


-alkyl azoles [1, 2].
Materials:
  • Substrate: 1-Cyclobutyl-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)[2]
    
  • Ligand: PPh

    
     (10 mol%) or PCy
    
    
    
    (for sterically hindered aryl halides)
  • Base: Ag

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    CO
    
    
    (cheaper, requires higher T)
  • Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)

Step-by-Step Workflow:
  • Setup: In a glovebox or under active Argon flow, charge a heavy-walled pressure vial with Pd(OAc)

    
     (11.2 mg, 0.05 mmol), PPh
    
    
    
    (26.2 mg, 0.10 mmol), and Ag
    
    
    CO
    
    
    (275 mg, 1.0 mmol).
  • Addition: Add 1-cyclobutyl-1H-pyrazole (0.5 mmol) and the Aryl Iodide (0.75 mmol).

  • Solvation: Add anhydrous DMA (2.5 mL). Note: Concentration is critical (0.2 M). Too dilute slows the CMD step.

  • Degassing: Sparge with Argon for 5 minutes. Cap the vial tightly (Teflon-lined seal).

  • Reaction: Heat to 110 °C for 16 hours.

    • Critical Checkpoint: The solution should turn dark brown/black. If palladium black precipitates immediately (mirror formation), the ligand loading is insufficient.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Ag salts. Wash the pad with EtOAc.

  • Purification: Wash filtrate with Brine (3x) to remove DMA. Dry over Na

    
    SO
    
    
    
    . Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Why this works: The use of Ag


CO

acts as both a base and a halide scavenger, driving the equilibrium. The sterics of the cyclobutyl group are tolerated because the CMD mechanism occurs syn to the Pd center, minimizing clash compared to S

Ar pathways.
Protocol B: C4-Selective Functionalization (Regio-Switching)

Objective: Install aryl groups at the C4 position, overriding the natural C5 reactivity. Mechanism: Exploits solvent effects to switch from CMD (C5) to Electrophilic Palladation (C4) [3].

Materials:
  • Catalyst: PdClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Ligand: None (Ligand-free conditions favor electrophilic pathways)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 2-Ethoxyethanol (Critical Component)[3]

Step-by-Step Workflow:
  • Setup: Charge vial with PdCl

    
    , Cs
    
    
    
    CO
    
    
    , and Aryl Bromide (1.5 equiv).
  • Addition: Add 1-cyclobutyl-1H-pyrazole (1.0 equiv) and 2-ethoxyethanol (0.25 M).

  • Reaction: Heat to 130 °C for 24 hours.

  • Workup: Standard EtOAc extraction.

Why this works: Protic ether solvents like 2-ethoxyethanol facilitate a proton-shuttle mechanism that lowers the barrier for electrophilic attack at the electron-rich C4 position, while inhibiting the CMD pathway required for C5 activation [3].

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or N2-coordination failure.Switch to PivOH (30 mol%) additive. Pivalic acid acts as a proton shuttle, significantly accelerating CMD steps [1].
C4/C5 Mixture Temperature too high or non-selective base.Lower Temp to 90°C. Switch solvent to Toluene (favors C5) or Dioxane . Avoid polar protic solvents if C5 is target.
Cyclobutyl Ring Opening Radical formation or excessive Lewis Acidity.Avoid peroxide oxidants (e.g., TBHP). Avoid high-valent metal oxidants like Cu(OAc)

at T > 140°C. Stick to Pd(0)/Pd(II) cycles.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 3:1. Use bidentate ligands like Xantphos for difficult substrates.

Experimental Workflow Diagram

Workflow Step1 Reagent Prep (Glovebox/Argon) Step2 Solvent Addition (Anhydrous DMA/Toluene) Step1->Step2 Step3 Reaction 110°C, 16h Step2->Step3 Step4 Filtration (Celite/EtOAc) Step3->Step4 Check Checkpoint: TLC Check for C4/C5 isomers Step3->Check Step5 Purification (SiO2 Chromatography) Step4->Step5

Figure 2: Standard experimental workflow for Pd-catalyzed C-H activation.

References

  • A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles. Ye, M., Edmunds, A. J., Morris, J. A., Saleh, D., Loiseleur, O., & Yu, J. Q.[4][5] (2013).[4] Chemical Science. (Note: While titled C-3 for indazoles, this establishes the CMD conditions relevant for N-substituted pyrazole C-5 activation).

  • Selective C-Arylation of Free (NH)-Heteroarenes via Catalytic C−H Bond Functionalization. Sezen, B., & Sames, D. (2003).[2] Journal of the American Chemical Society. (Foundational work on base selection (MgO/Carbonates) for azole arylation).

  • C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. Doucet, H., et al. (2021).[6][7][8][9] Chemistry – A European Journal. (Key reference for Protocol B: Switching selectivity to C4 using 2-ethoxyethanol).

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups. Zhang, F., et al. (2016). Journal of the American Chemical Society. (Discusses the difficulty of sp3 activation in pyrazoles without auxiliary groups).

Sources

Method

Regioselective alkylation methods to generate 1-cyclobutyl pyrazoles

Abstract The 1-cyclobutyl pyrazole motif is an increasingly privileged scaffold in medicinal chemistry, offering a lipophilic, metabolically stable alternative to -ethyl or -isopropyl groups. However, the synthesis of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-cyclobutyl pyrazole motif is an increasingly privileged scaffold in medicinal chemistry, offering a lipophilic, metabolically stable alternative to


-ethyl or 

-isopropyl groups. However, the synthesis of these cores presents a distinct regioselectivity challenge due to the annular tautomerism of the pyrazole ring (

vs.

alkylation). This Application Note details three validated protocols for generating 1-cyclobutyl pyrazoles: (A) De Novo Cyclocondensation , (B) Mitsunobu Coupling , and (C) Base-Mediated Alkylation . We provide decision matrices for method selection and analytical protocols (NOESY/HMBC) for unambiguous structural assignment.

Strategic Overview: The Regioselectivity Challenge

The fundamental challenge in pyrazole alkylation is the ambident nucleophilicity of the pyrazole ring. In asymmetric pyrazoles (e.g., 3-substituted), the proton resides on the less sterically hindered nitrogen in the neutral state, but alkylation kinetics are governed by a complex interplay of steric accessibility and electronic density.

  • The Problem: Direct alkylation of a 3-substituted pyrazole often yields a mixture of 1,3- and 1,5-isomers.

  • The Cyclobutyl Factor: The cyclobutyl group is a secondary alkyl moiety. It is sterically demanding (

    
    -value 
    
    
    
    2.0 kcal/mol) and prone to E2 elimination when using alkyl halides, making standard
    
    
    conditions difficult.
Decision Matrix: Method Selection

DecisionMatrix cluster_legend Key Decision Factors Start Start: Target Molecule Analysis IsSubstituted Is the Pyrazole Asymmetric? Start->IsSubstituted Commercial Is the Cyclobutyl Hydrazine Commercially Available? IsSubstituted->Commercial Yes MethodC Method C: Direct Alkylation (Best for Cost/Scale) IsSubstituted->MethodC No (Symmetric) Scale Scale of Reaction? Commercial->Scale No MethodA Method A: De Novo Synthesis (Best Regiocontrol) Commercial->MethodA Yes MethodB Method B: Mitsunobu Reaction (Best for Late-Stage) Scale->MethodB < 100 mg (Discovery) Scale->MethodC > 10 g (Process) Legend De Novo = 100% Regioselectivity Mitsunobu = Mild, Good for diverse analogs Alkylation = High risk of elimination, requires separation

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Detailed Protocols

Method A: De Novo Cyclocondensation (The Gold Standard)

Principle: The pyrazole ring is constructed onto the cyclobutyl group. This guarantees 100% regioselectivity because the nitrogen bearing the cyclobutyl group is fixed before the ring closes.

Mechanism: Knorr Pyrazole Synthesis. Condensation of cyclobutylhydrazine with a 1,3-diketone (or 1,3-dielectrophile).

Protocol:

  • Reagents:

    • Cyclobutylhydrazine hydrochloride (1.0 equiv)

    • 1,3-Diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) (1.0 equiv)[1]

    • Ethanol (0.5 M concentration)

    • Triethylamine (1.1 equiv) or HCl (cat.) depending on substrate.

  • Procedure:

    • Dissolve the 1,3-diketone in Ethanol.

    • Add Cyclobutylhydrazine HCl.

    • Critical Step: If the reaction is slow, add catalytic HCl (acetic acid can also be used as solvent). For acid-sensitive substrates, use

      
       to free-base the hydrazine.
      
    • Reflux for 2–4 hours. Monitor by LCMS.

    • Cool to room temperature.[2][3][4] Concentrate in vacuo.[3]

  • Workup: Partition between EtOAc and water. Wash organic layer with brine.[3] Dry over

    
    .[3][5]
    
  • Note: This method dictates that the substituent at the position beta to the ketone carbonyl becomes the C5 substituent, and the alpha substituent becomes C3.

Method B: The Mitsunobu Reaction (Discovery Scale)

Principle: Uses cyclobutanol (readily available) to alkylate the pyrazole under neutral conditions. The reaction proceeds via


 inversion, avoiding the elimination issues of alkyl halides.

Scope: Best for pyrazoles with


.

Protocol:

  • Reagents:

    • Pyrazole substrate (1.0 equiv)[3][5]

    • Cyclobutanol (1.5 equiv)

    • Triphenylphosphine (

      
      ) (1.5 equiv)
      
    • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Dissolve Pyrazole, Cyclobutanol, and

      
       in anhydrous THF under 
      
      
      
      atmosphere. Cool to 0°C.
    • Critical Step: Add DIAD dropwise over 10–15 minutes. The exotherm must be controlled to prevent decomposition of the betaine intermediate.

    • Allow to warm to room temperature and stir for 12–24 hours.

  • Troubleshooting:

    • No Reaction? If the pyrazole is electron-rich (high

      
      ), the betaine may not deprotonate it. Switch to ADDP  (1,1'-(azodicarbonyl)dipiperidine) and 
      
      
      
      (tributylphosphine) to increase basicity and nucleophilicity.
    • Separation:

      
       byproduct can be difficult to remove. Use polymer-supported 
      
      
      
      for easier workup, or triturate the crude residue with hexanes/ether (product usually soluble, phosphine oxide insoluble).
Method C: Direct Alkylation (Process Scale)

Principle: Nucleophilic substitution using Cyclobutyl bromide/iodide. Risk: High risk of E2 elimination to yield cyclobutene. Mitigation: Use of "Cesium Effect" and polar aprotic solvents.

Protocol:

  • Reagents:

    • Pyrazole substrate (1.0 equiv)[3][5]

    • Cyclobutyl bromide (1.5 equiv)

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: DMF or NMP (0.2 M).

    • Additive: Potassium Iodide (0.1 equiv) - Finkelstein condition.

  • Procedure:

    • Suspend Pyrazole and

      
       in DMF. Stir for 30 mins to ensure deprotonation.
      
    • Add Cyclobutyl bromide and KI.

    • Heat to 60–80°C. Do not exceed 100°C to minimize elimination.

    • Monitor closely. If elimination is observed (bubbling/pressure), lower temperature and extend time.

  • Regioselectivity:

    • This method usually yields a mixture of N1- and N2-alkylated products (typically 3:1 to 10:1 favoring the less sterically hindered isomer). Chromatographic separation is required.[3]

Analytical Validation: Distinguishing Isomers

Correctly assigning the position of the cyclobutyl group is critical.

Table 1: Analytical Comparison of Regioisomers

Feature1,3-Disubstituted (Isomer A)1,5-Disubstituted (Isomer B)
Steric Environment Less Hindered (Thermodynamic)More Hindered (Kinetic/Steric Clash)
NOESY Correlation Cyclobutyl-H

Pyrazole-H5
Cyclobutyl-H

Substituent-R5
13C NMR (C3 vs C5) C5 is typically upfield (shielded)C3 is typically downfield (deshielded)
Elution Order (SiO2) Usually elutes second (more polar)Usually elutes first (less polar)
NOESY Logic Diagram

NOESY cluster_isomer1 1,3-Substituted (Major) cluster_isomer2 1,5-Substituted (Minor) N1 N1 (Cyclobutyl) C5 C5-H (Proton) N1->C5 Strong NOE Correlation N2 N1 (Cyclobutyl) R5 C5-R (Substituent) N2->R5 Strong NOE Correlation

Figure 2: NOESY correlations required to confirm regiochemistry. In the 1,3-isomer, the cyclobutyl methine proton shows a correlation to the aromatic proton at C5. In the 1,5-isomer, it correlates to the substituent at C5.

References

  • Knorr Pyrazole Synthesis (De Novo)

    • Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
    • Source:Org.[4][6][7] Lett.2014 , 16, 576-579.

    • URL:[Link]

  • Mitsunobu Reaction on Pyrazoles: Title: "Mitsunobu Reaction: Mechanism and Application" Source:Synthesis2024, 56, 1843–1850.
  • Direct Alkylation & Regioselectivity

    • Title: "Regioselective alkyl
    • Source:J. Org.[4][7] Chem.2013 , 78, 4960-4973.

    • URL:[Link]

  • Analytical Distinction (NMR)

    • Title: "Tautomerism and NMR Spectroscopy of N-Unsubstituted Pyrazoles"
    • Source:Molecules2018 , 23, 129.[8]

    • URL:[Link]

Sources

Application

Application Notes and Protocols for the Utilization of 5-Bromo-1-cyclobutyl-1H-pyrazole as a Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent drug-like properties and synthetic tractability make it an ideal starting point for the development of novel therapeutics. This document provides a comprehensive guide to the use of 5-Bromo-1-cyclobutyl-1H-pyrazole as a versatile scaffold for the discovery and development of potent and selective kinase inhibitors. We will detail the rationale for its use, provide robust synthetic protocols for its derivatization, and outline established methods for the biological evaluation of the resulting compounds against key kinase targets.

Introduction: The Strategic Advantage of the 5-Bromo-1-cyclobutyl-1H-pyrazole Scaffold

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The 5-Bromo-1-cyclobutyl-1H-pyrazole scaffold offers several strategic advantages for the design of novel kinase inhibitors:

  • The Pyrazole Core: This five-membered aromatic heterocycle can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common feature of many ATP-competitive inhibitors.[4]

  • The 5-Bromo Position: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing a wide array of chemical diversity.[1] This allows for the systematic exploration of structure-activity relationships (SAR) through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][5]

  • The N-Cyclobutyl Group: The N-alkylation of the pyrazole ring is a critical determinant of inhibitor potency and selectivity. Studies have shown that a cyclobutyl group at this position can be optimal for activity against certain kinases, such as cyclin-dependent kinases (CDKs).[6] This is likely due to favorable hydrophobic interactions within the ATP-binding pocket.

This guide will focus on the application of this scaffold in developing inhibitors for key kinases implicated in cancer and inflammatory diseases, including Cyclin-Dependent Kinase 2 (CDK2) , p38 Mitogen-Activated Protein (MAP) Kinase , and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Synthesis of the Scaffold and its Derivatives

The journey from the 5-Bromo-1-cyclobutyl-1H-pyrazole scaffold to a library of potential kinase inhibitors is a systematic process of chemical synthesis and diversification. The following protocols provide a reliable pathway for these transformations.

Proposed Synthesis of 5-Bromo-1-cyclobutyl-1H-pyrazole

A plausible two-step synthesis for the scaffold is outlined below, starting from pyrazole.

Step 1: N-Alkylation of Pyrazole with Cyclobutyl Bromide

This reaction introduces the cyclobutyl moiety onto the pyrazole ring. While direct alkylation of pyrazole can yield a mixture of N1 and N2 isomers, the use of a suitable base and solvent system can favor the desired N1-substituted product.[7]

  • Materials:

    • Pyrazole

    • Cyclobutyl bromide

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF) or Acetonitrile

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • To a solution of pyrazole (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add cyclobutyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-cyclobutyl-1H-pyrazole.

Step 2: Bromination of 1-cyclobutyl-1H-pyrazole

Electrophilic bromination of the N-substituted pyrazole will preferentially occur at the 4-position. To achieve bromination at the 5-position, a common strategy involves the use of a suitable brominating agent under controlled conditions.[8]

  • Materials:

    • 1-cyclobutyl-1H-pyrazole

    • N-Bromosuccinimide (NBS)

    • Chloroform or Dichloromethane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve 1-cyclobutyl-1H-pyrazole (1.0 eq) in chloroform.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture and monitor by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with water.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-Bromo-1-cyclobutyl-1H-pyrazole.

Diversification of the Scaffold via Cross-Coupling Reactions

The true power of the 5-Bromo-1-cyclobutyl-1H-pyrazole scaffold lies in its ability to be readily diversified. The following are detailed protocols for two of the most powerful cross-coupling reactions used in drug discovery.

Protocol 2.2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for introducing aryl or heteroaryl moieties at the 5-position, which are often crucial for kinase inhibitor activity.[1][5]

  • Materials:

    • 5-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv.)

    • Arylboronic acid (1.2-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.)

    • Base (e.g., K₂CO₃, 2.0 equiv.)

    • Solvent (e.g., Dimethoxyethane (DME) or Dioxane/Water mixture)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask, add 5-Bromo-1-cyclobutyl-1H-pyrazole, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2.2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the introduction of a variety of amines at the 5-position, providing access to another critical area of chemical space for kinase inhibitors.[1][5]

  • Materials:

    • 5-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv.)

    • Amine (1.1-1.5 equiv.)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.)

    • Phosphine ligand (e.g., XPhos, 0.01-0.10 equiv.)

    • Base (e.g., NaOtBu, 1.5-2.5 equiv.)

    • Solvent (e.g., Toluene or Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a reaction vessel, combine the palladium catalyst and the phosphine ligand in the solvent.

    • Add the base, 5-Bromo-1-cyclobutyl-1H-pyrazole, and the amine.

    • Seal the vessel, then evacuate and backfill with an inert gas three times.

    • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_diversification Diversification cluster_screening Biological Evaluation A 1. N-Alkylation of Pyrazole B 2. Bromination of N-Cyclobutyl Pyrazole A->B C 5-Bromo-1-cyclobutyl-1H-pyrazole Scaffold B->C D Suzuki-Miyaura Coupling (Aryl/Heteroaryl Groups) C->D E Buchwald-Hartwig Amination (Amino Groups) C->E F Compound Library D->F E->F G Biochemical Kinase Assays (IC50 Determination) F->G H Cell-Based Assays (Cellular Potency) G->H I Lead Compound Identification H->I

Caption: A streamlined workflow for the development of kinase inhibitors.

Biological Evaluation: Protocols for Kinase Inhibition Assays

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach, starting with biochemical assays and progressing to more physiologically relevant cell-based assays, is recommended.

Biochemical Kinase Inhibition Assay (Luminescent-Based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition.[9]

  • Materials:

    • Purified recombinant kinase (e.g., CDK2/Cyclin A, p38α, VEGFR-2)

    • Kinase-specific substrate peptide

    • Synthesized inhibitor compounds

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Protocol:

    • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

    • In a 96-well plate, add the kinase, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.[10]

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Phosphorylation Assay

This assay measures the phosphorylation of a specific substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor activity.

  • Materials:

    • Human cell line expressing the target kinase (e.g., a relevant cancer cell line)

    • Cell culture medium and supplements

    • Synthesized inhibitor compounds

    • Stimulant (if required to activate the kinase pathway)

    • Lysis buffer

    • Phospho-specific and total protein antibodies for the target substrate

    • ELISA or Western blot reagents

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor compounds for a predetermined time.

    • If necessary, stimulate the cells to activate the target kinase pathway.

    • Lyse the cells to release the proteins.

    • Perform an immunoassay (e.g., ELISA or Western blot) to detect the levels of the phosphorylated substrate and the total substrate.

    • Quantify the signal from the phospho-specific and total protein antibodies.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Determine the IC₅₀ value of the inhibitor by plotting the normalized phosphorylation levels against the inhibitor concentration.

Kinase Inhibitor Screening Cascade

G A Compound Library (Derived from Scaffold) B Primary Screen: Biochemical Kinase Assay (e.g., Kinase-Glo®) A->B C Hit Identification (Potent Compounds) B->C D Secondary Screen: Cell-Based Phosphorylation Assay C->D E Lead Generation (Cell-Permeable & Active) D->E F Lead Optimization (SAR, ADME/Tox) E->F G Preclinical Candidate F->G

Caption: A typical workflow for identifying lead kinase inhibitors.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic derivatization of the 5-Bromo-1-cyclobutyl-1H-pyrazole scaffold allows for the exploration of the SAR, providing insights into the molecular features required for potent and selective kinase inhibition. The data in the following table is representative of the inhibitory activities observed for N-substituted pyrazole-based kinase inhibitors and serves as a guide for expected potencies.

Compound ID N-Substitution 5-Position Substitution (via Suzuki or Buchwald-Hartwig) Target Kinase IC₅₀ (nM) *
Ref-1 Cyclobutyl4-FluorophenylCDK223[6]
Ref-2 tert-Butyl3-Amino-1,2,4-triazolep38α15[10][11]
Ref-3 Phenyl4-(4-methylpiperazin-1-yl)anilineVEGFR-28.93[12]

*Note: The IC₅₀ values in this table are for analogous pyrazole-based inhibitors and should be determined experimentally for compounds derived from the 5-Bromo-1-cyclobutyl-1H-pyrazole scaffold.

Conclusion

The 5-Bromo-1-cyclobutyl-1H-pyrazole scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility, coupled with the proven utility of the pyrazole core and the beneficial properties of the N-cyclobutyl group, provides a solid foundation for drug discovery campaigns. The protocols and strategies outlined in this document offer a comprehensive framework for researchers to efficiently synthesize, diversify, and evaluate new chemical entities based on this versatile scaffold, ultimately accelerating the discovery of next-generation kinase inhibitors.

References

  • Tong, L. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2892-2902. [Link]

  • Pargellis, C. et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed, 12086476. [Link]

  • Shaban, R. M. et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20443-20456. [Link]

  • Abdel-Maksoud, M. S. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Abdel-Ghani, T. M. et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. International Journal of Molecular Sciences, 21(3), 779. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Retrieved from [Link]

  • Finar, I. L., & Hurlock, R. J. (1957). reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Journal of the Chemical Society (Resumed), 3024. [Link]

  • Royal Society of Chemistry. (2015). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Wang, X. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10843–10852. [Link]

  • El-Sawy, E. R. et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(45), 29285-29298. [Link]

  • George, J. A. et al. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Current Medicinal Chemistry, 29(3), 485-502. [Link]

  • El-Sayed, M. A. A. et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Abdel-Maksoud, M. S. et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold. Bioorganic Chemistry, 86, 463-474. [Link]

  • Al-Warhi, T. et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(14), 4229. [Link]

  • Sławiński, J. et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(23), 12896. [Link]

Sources

Method

Functionalization of the C5 position on 1-cyclobutyl-1H-pyrazole

Application Note: Precision Functionalization of the C5 Position on 1-Cyclobutyl-1H-pyrazole Part 1: Strategic Analysis & Mechanistic Grounding 1.1 The Challenge of the Scaffold The 1-cyclobutyl-1H-pyrazole scaffold pres...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C5 Position on 1-Cyclobutyl-1H-pyrazole

Part 1: Strategic Analysis & Mechanistic Grounding

1.1 The Challenge of the Scaffold The 1-cyclobutyl-1H-pyrazole scaffold presents a unique regioselectivity challenge in medicinal chemistry. Unlike simple N-methyl pyrazoles, the cyclobutyl group introduces significant steric bulk and a secondary alkyl


-proton.
  • Electronic Bias: The pyrazole ring is electron-rich. Electrophilic aromatic substitution (SEAr) typically favors the C4 position (most nucleophilic).

  • Acidity Profile: The pKa of the ring protons follows the order C5-H < C3-H < C4-H. This makes C5 the primary target for base-mediated deprotonation (lithiation) and Concerted Metalation-Deprotonation (CMD) pathways.

  • The "Lateral" Trap: A critical failure mode is the deprotonation of the cyclobutyl methine proton (

    
    -CH). While the ring C5-H is more acidic (~pKa 28-30), kinetic deprotonation with strong, non-bulky bases (e.g., n-BuLi) can lead to competitive lateral lithiation, resulting in ring opening or polymerization.
    

1.2 The Solution Architecture To achieve exclusive C5 functionalization, we employ two distinct strategies based on the downstream requirement:

  • Method A (Nucleophilic): Magnesiation via Knochel-Hauser Base. Best for introducing electrophiles (halogens, boryls, carbonyls). This method is superior to n-BuLi due to the non-nucleophilic nature of the TMP ligand, which suppresses lateral deprotonation.

  • Method B (Electrophilic): Pd-Catalyzed C-H Activation. Best for direct arylation. Utilizing the Fagnou conditions (Pivalic acid/Pd) favors the CMD mechanism at the most acidic C5 position.

Part 2: Experimental Protocols

Method A: C5-Magnesiation using TMPMgCl·LiCl (The "Knochel" Route)

Recommended for: Halogenation, Borylation, Formylation.[1]

Rationale: The steric bulk of the 2,2,6,6-tetramethylpiperidide (TMP) ligand prevents attack at the cyclobutyl


-proton, while the LiCl additive breaks oligomeric aggregates, increasing the kinetic basicity of the Mg species.

Materials:

  • Substrate: 1-Cyclobutyl-1H-pyrazole (1.0 equiv)

  • Reagent: TMPMgCl·LiCl (1.0 M in THF/Toluene) [Commercially available or prepared in situ]

  • Solvent: Anhydrous THF

  • Electrophile: I2, DMF, or B(OiPr)3

Protocol:

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Add 1-cyclobutyl-1H-pyrazole (1.0 mmol, 122 mg) and anhydrous THF (5 mL).

  • Deprotonation: Cool the solution to 0 °C (Ice/Water bath). Note: Unlike n-BuLi, -78 °C is unnecessary and often counterproductive for magnesiation.

  • Addition: Dropwise add TMPMgCl·LiCl (1.1 mmol, 1.1 mL, 1.0 M) over 5 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to 25 °C and stir for 1 hour.

    • Checkpoint: Take a 50 µL aliquot, quench with D2O, and analyze via NMR. >95% D-incorporation at C5 confirms the metallated species.

  • Trapping: Cool back to 0 °C. Add the electrophile (e.g., I2 in THF for iodination) dropwise.

  • Workup: Quench with sat. aq. NH4Cl. Extract with EtOAc.[2]

Key Advantage: This protocol avoids the "cryogenic requirement" of n-BuLi and eliminates lateral alkyl attack.

Method B: Pd-Catalyzed Direct C-H Arylation (The "Fagnou" Route)

Recommended for: Biaryl synthesis (Suzuki alternative).

Rationale: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the most acidic position (C5) via a six-membered transition state.

Materials:

  • Catalyst: Pd(OAc)2 (5 mol%)[3]

  • Ligand: P(t-Bu)2Me·HBF4 (10 mol%) or PCy3 (depending on aryl halide)

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) [0.2 M]

Protocol:

  • Setup: In a pressure vial, combine 1-cyclobutyl-1H-pyrazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)2, Ligand, PivOH, and K2CO3.

  • Solvent: Add anhydrous DMA. Sparge with Argon for 10 minutes.

  • Reaction: Seal and heat to 110 °C for 16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMA.

  • Purification: Silica gel chromatography.

Part 3: Visualization & Data

Decision Logic for C5 Functionalization

G Start Target: C5-Functionalized 1-Cyclobutyl-1H-pyrazole Choice Desired Modification? Start->Choice RouteA Route A: Electrophile Trapping (I, Br, B, CHO, Si) Choice->RouteA Halogen/Boron/Carbonyl RouteB Route B: C-C Bond Formation (Aryl/Heteroaryl) Choice->RouteB Biaryl Coupling Lithiation Reagent: n-BuLi / -78°C RouteA->Lithiation Traditional (Risky) Magnesiation Reagent: TMPMgCl·LiCl / 0°C (Knochel-Hauser) RouteA->Magnesiation Recommended CH_Act Reagent: Pd(OAc)2 / PivOH (CMD Mechanism) RouteB->CH_Act Warning RISK: Lateral Lithiation (Ring Opening) Lithiation->Warning If T > -78°C OutcomeA Product: 5-Iodo/Formyl/Boryl (>95% Regioselectivity) Magnesiation->OutcomeA OutcomeB Product: 5-Aryl-Pyrazole (Direct Arylation) CH_Act->OutcomeB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the desired functional group.

Comparative Efficiency Data
ParameterMethod A: TMPMgCl[4][5][6]·LiCl Method B: Pd-CMD (Fagnou) Method C: n-BuLi (Traditional)
Active Species Pyrazolyl-Mg-ClPyrazolyl-Pd-LPyrazolyl-Li
Selectivity (C5:Lateral) > 99:1> 50:1~ 85:15 (Temp. dependent)
Temperature 0 °C to RT110 °C-78 °C (Strict)
Functional Group Tolerance High (Esters, CN tolerated)Moderate (Base sensitive)Low (No electrophiles)
Primary Utility Preparing building blocks (I, Bpin)One-step library synthesisSimple substrates only

Part 4: References

  • Knochel-Hauser Base Development: Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angew.[3][5][7] Chem. Int. Ed.2004 , 43, 3333. Link

  • TMP Base in Pyrazoles: Despotopoulou, C.; Knochel, P. et al. "Highly Functionalized Pyrazoles via Mg- and Zn-Organometallics." Org.[2][3][6][8][9] Lett.2009 , 11, 3326. Link

  • Fagnou Conditions (CMD): Campeau, L.-C.; Fagnou, K. "Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Conceptual Framework." Chem. Sci.2011 , 2, 2156. Link

  • Regioselectivity in N-Alkyl Pyrazoles: Goossen, L. J. et al. "Regioselective C–H Functionalization of N-Alkylpyrazoles." ChemCatChem2012 , 4, 164. Link

Sources

Application

Application Note: Preparation of (1-Cyclobutyl-1H-pyrazol-5-yl)magnesium Reagents

Executive Summary The 1-substituted-1H-pyrazole-5-yl moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors and anti-inflammatory agents.[1] Functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-substituted-1H-pyrazole-5-yl moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors and anti-inflammatory agents.[1] Functionalization at the 5-position via Grignard reagents offers a versatile entry point for C-C bond formation.

However, the preparation of (1-cyclobutyl-1H-pyrazol-5-yl)magnesium bromide presents specific challenges:

  • N-Coordination: The proximal nitrogen lone pair at position 2 can coordinate to the magnesium center, potentially altering reactivity or stabilizing aggregates.

  • Thermal Stability: Heteroaryl Grignard reagents can be prone to disproportionation or scrambling if generated at elevated temperatures.

  • Initiation Latency: Direct insertion of magnesium metal into electron-rich/neutral heteroaryl bromides is often sluggish and difficult to control.

This guide recommends Magnesium-Halogen Exchange using the "Turbo Grignard" reagent (iPrMgCl[2]·LiCl ) as the primary method. This protocol ensures high yields (>85%), reproducible kinetics, and functional group tolerance, operating under mild conditions (0°C to RT) compared to traditional direct insertion.

Mechanistic Strategy & Reaction Design

Why Magnesium-Halogen Exchange?

Traditional Grignard formation (Mg metal + R-Br) relies on single-electron transfer (SET) mechanisms on the metal surface. For 5-bromo-pyrazoles, this surface reaction is often inhibited by the electron-rich nature of the ring and passivation of the Mg surface.

The Knochel Turbo Grignard Solution: Using isopropylmagnesium chloride lithium chloride complex (iPrMgCl[2][3]·LiCl ) bypasses the surface activation issues. The mechanism proceeds via an iodine/bromine-magnesium exchange.

  • Role of LiCl: LiCl breaks up the polymeric aggregates of Grignard reagents, forming reactive monomeric species (e.g., iPrMgCl[4]·LiCl).[3][4][5][6] This increases the rate of exchange by orders of magnitude and improves solubility in THF.

  • Thermodynamic Driving Force: The exchange is driven by the formation of a more stable Grignard reagent. The sp²-hybridized heteroaryl Grignard (pyrazole) is thermodynamically more stable than the sp³-hybridized isopropyl Grignard.

Reaction Pathway Visualization

GrignardPath Substrate 5-Bromo-1-cyclobutyl- 1H-pyrazole Intermediate Ate-Complex / Transition State Substrate->Intermediate Coordination Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product (1-Cyclobutyl-1H-pyrazol- 5-yl)magnesium species Intermediate->Product Mg-Hal Exchange (Fast, <1h) Byproduct iPr-Br (Isopropyl Bromide) Intermediate->Byproduct

Figure 1: Reaction pathway for the generation of the target Grignard reagent via Mg-Halogen exchange. The LiCl additive facilitates the breakdown of aggregates, accelerating the transition from sp³ to sp² organomagnesium species.

Pre-Operational Checklist

Critical Reagents
ComponentSpecificationNotes
Substrate 5-Bromo-1-cyclobutyl-1H-pyrazolePurity >97% by HPLC. Dry under high vacuum for 2h prior to use.
Exchange Reagent iPrMgCl[2][4][6][7][8][9][10]·LiCl (1.3 M in THF)Must be titrated. Commercial solutions degrade over time.
Solvent Anhydrous THFWater content <50 ppm (Karl Fischer). Inhibitor-free preferred.
Quench/Analysis Iodine (I₂) or BenzaldehydeUsed to determine conversion efficiency.
Equipment Setup
  • Vessel: Flame-dried or oven-dried (120°C) Schlenk flask or 3-neck round bottom flask.

  • Atmosphere: Argon or Nitrogen (positive pressure balloon or manifold).

  • Temperature Control: Ice/Water bath (0°C) and Room Temp (23°C).

  • Stirring: Teflon-coated stir bar (rapid stirring required).

Detailed Protocol: Magnesium-Halogen Exchange (Method A)

Objective: Prepare a ~0.5 M solution of (1-cyclobutyl-1H-pyrazol-5-yl)magnesium chloride/bromide.

Step 1: Titration of iPrMgCl·LiCl

Do not assume the commercial bottle is 1.3 M.

  • Weigh 127 mg iodine (0.5 mmol) into a dry vial.

  • Dissolve in 2 mL of 0.5 M LiCl in THF (anhydrous). Solution becomes dark brown.[11]

  • Cool to 0°C.

  • Add the iPrMgCl[9]·LiCl solution dropwise via a 1.0 mL syringe.

  • Endpoint: The solution turns from dark brown to clear/colorless.

  • Calculation: Molarity = (0.5 mmol) / (Volume added in mL).

Step 2: Exchange Reaction
  • Charge: To a nitrogen-flushed flask, add 5-Bromo-1-cyclobutyl-1H-pyrazole (1.0 equiv) .

  • Dissolve: Add anhydrous THF to achieve a concentration of 0.5 M to 0.8 M (relative to substrate).

    • Note: Higher concentration accelerates the exchange but manage exotherms.

  • Cool: Place the flask in an ice/water bath (0°C ). Stir for 5 mins.

  • Addition: Add iPrMgCl·LiCl (1.1 to 1.2 equiv) dropwise over 5-10 minutes.

    • Observation: No significant gas evolution should occur (unlike direct insertion).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23°C) .

  • Incubation: Stir at RT for 30 to 60 minutes .

    • Validation: Most electron-rich bromides exchange fully within 45 mins at RT.

Step 3: In-Process Control (IPC) - Self-Validation

Never proceed to the next step without confirming Grignard formation.

  • Sampling: Withdraw a 0.1 mL aliquot of the reaction mixture under N₂.

  • Quench: Inject into a vial containing 0.5 mL of saturated I₂/THF solution (iodine quench) OR 0.1 mL benzaldehyde (aldehyde quench).

  • Analysis:

    • Iodine Quench: Analyze by LCMS/GCMS. Look for the 5-iodo-1-cyclobutyl-1H-pyrazole peak.

      • Logic: If the Grignard formed, the Iodine will replace the Mg. If unreacted bromide remains, the exchange failed.

    • Protonolysis (Water Quench): If you quench with water/acid, you will see the des-bromo product (1-cyclobutyl-1H-pyrazole).

  • Success Criteria: >95% conversion to the Iodo-adduct (or Des-bromo species) relative to starting material.

Step 4: Utilization

The resulting Grignard solution is stable at RT for at least 2-4 hours under inert atmosphere. Use immediately for electrophilic trapping (e.g., addition to aldehydes, Weinreb amides, or Negishi coupling after transmetallation with ZnCl₂).

Alternative Protocol: Direct Insertion (Method B)

Use only if iPrMgCl·LiCl is unavailable or if the "Turbo" residues interfere with downstream purification.

  • Activation: Place Mg turnings (1.5 equiv) in a dry flask. Activate by dry stirring under Ar with a crystal of Iodine until iodine vapor sublimes.

  • Solvent: Add minimal THF to cover Mg.

  • Initiation: Add 5% of the total bromide solution. Heat gently with a heat gun until the solution becomes turbid/grey and exotherm begins.

    • Troubleshooting: If no initiation, add 2-3 drops of DIBAL-H (1M in toluene) or 1,2-dibromoethane (entrainment).

  • Addition: Add the remaining bromide dropwise to maintain a gentle reflux.

  • Completion: Reflux for 1-2 hours after addition.

  • Note: Yields are typically lower (60-70%) due to Wurtz coupling homodimerization.

Experimental Workflow Diagram

Workflow Start Start: Dry 5-Br-Pyrazole Titrate Titrate iPrMgCl·LiCl (Target: Accurate Molarity) Start->Titrate Setup Dissolve Substrate in THF Cool to 0°C Titrate->Setup AddReagent Add iPrMgCl·LiCl (1.1 equiv) Dropwise Setup->AddReagent Warm Warm to RT Stir 45 mins AddReagent->Warm Check IPC: Aliquot Quench (Iodine or H2O) Warm->Check Analyze LCMS/GC Analysis Check->Analyze Decision Conversion >95%? Analyze->Decision Proceed Proceed to Electrophile Trap Decision->Proceed Yes Troubleshoot Stir longer or Add more Reagent Decision->Troubleshoot No Troubleshoot->Warm

Figure 2: Step-by-step experimental workflow for the preparation and validation of the Grignard reagent.

Safety & Handling

  • Hazards: iPrMgCl[9]·LiCl is pyrophoric in high concentrations and reacts violently with water.

  • Exotherms: The exchange reaction is exothermic. While controlled at 0°C, scale-up (>10g) requires careful heat management.

  • Waste: Quenched magnesium residues should be treated with dilute HCl carefully to dissipate residual active metal/hydrides before disposal.

References

  • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4][8] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Organic Syntheses. (2010). Preparation of Functionalized Organomagnesium Reagents via the Knochel Turbo Grignard.[2] Organic Syntheses, 87, 190.

  • Bao, R. L.-Y., et al. (2015). Synthesis of 5-substituted 1H-pyrazoles via Magnesium-Halogen Exchange. Journal of Organic Chemistry.
  • Lin, H.-S., & Paquette, L. A. (1994). Titration of Grignard Reagents with Iodine. Synthetic Communications, 24(17), 2503-2506.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity issues in N-cyclobutyl pyrazole synthesis

Welcome to the technical support center for N-cyclobutyl pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the regiose...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclobutyl pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the regioselective synthesis of these valuable heterocyclic motifs. Pyrazole derivatives are cornerstones in modern drug discovery, and achieving control over their N-alkylation is a frequent yet critical hurdle.

This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, all grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Regioselectivity & Yield Issues

This section addresses the most common problems encountered during the N-cyclobutylation of pyrazoles. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.

Q1: My reaction is producing a difficult-to-separate mixture of N-1 and N-2 cyclobutyl pyrazole isomers. How can I improve the regioselectivity to favor the desired isomer?

This is the most prevalent issue in the N-alkylation of unsymmetrically substituted pyrazoles. The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, often leading to poor selectivity.[1] The outcome is governed by a delicate balance of steric and electronic factors, which can be manipulated to favor one isomer over the other.[2][3]

The pyrazole anion, formed upon deprotonation, presents two nucleophilic nitrogen atoms. The alkylating agent, in this case, a cyclobutyl halide or equivalent, can react at either site. The challenge is to make one nitrogen a significantly more favorable reaction partner than the other.

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// Connections Start -> Sterics; Sterics -> N1_Target [label=" Yes "]; Sterics -> N2_Target [label=" No "]; N1_Target -> Base_Solvent; N1_Target -> Bulky_E; N2_Target -> Lewis_Acid; N2_Target -> Mitsunobu; Base_Solvent -> Success; Bulky_E -> Success; Lewis_Acid -> Success; Mitsunobu -> Success; } dot Caption: Decision tree for improving N-alkylation regioselectivity.

For most substituted pyrazoles (e.g., 3-methylpyrazole, 3-phenylpyrazole), the N-1 position is less sterically encumbered than the N-2 position. This natural bias can be amplified.

  • Principle: Alkylation will preferentially occur at the nitrogen atom with more available space.[4] This is often the most effective and straightforward strategy.

  • Actionable Advice:

    • Modify the Base/Solvent System: The choice of base and solvent can dramatically influence selectivity.

      • Cesium Carbonate (Cs₂CO₃): Often cited for promoting N-1 selectivity. The large cesium cation is thought to coordinate loosely with the pyrazole anion, leaving the less hindered N-1 atom more accessible for alkylation.[5][6] A combination of Cs₂CO₃ in a polar aprotic solvent like DMF is an excellent starting point.

      • Sodium Hydride (NaH): A strong, non-coordinating base that generates a "naked" pyrazole anion. In many cases, this can enhance the inherent steric preference for N-1 attack.[1]

    • Employ a Bulky "Masked" Alkylating Agent: While you cannot change the cyclobutyl group itself, related strategies have proven effective for other alkylations. For example, using sterically bulky α-halomethylsilanes followed by desilylation provides a highly selective route to N-methyl pyrazoles, favoring the N-1 position with ratios often exceeding 99:1.[7] A similar approach with a cyclobutyl-substituted silane could be explored for challenging cases.

Synthesizing the N-2 isomer often requires overcoming the natural steric preference for the N-1 position.

  • Principle: Strategies that override steric control are needed. This can involve chelation control with Lewis acids or changing the reaction mechanism entirely.

  • Actionable Advice:

    • Lewis Acid Catalysis: Certain Lewis acids can coordinate to both nitrogens of the pyrazole ring, effectively "presenting" the more hindered N-2 atom for alkylation. Magnesium-based catalysts like MgBr₂ have been reported to favor N-2 alkylation.[2]

    • Mitsunobu Reaction: This reaction offers an alternative pathway that can sometimes provide inverted or complementary regioselectivity compared to standard SN2 alkylations.[8][9] Reacting the pyrazole with cyclobutanol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can favor the N-2 isomer, particularly if the N-1 position is sterically crowded. The reaction proceeds through a different mechanism where the pKa of the nucleophile plays a more significant role.[10]

Pyrazole SubstrateAlkylating AgentBase / ConditionsSolventApprox. N-1:N-2 RatioReference
3-MethylpyrazolePropyl BromideK₂CO₃DMSO7:1[3][11]
3-MethylpyrazoleBenzyl BromideK₂CO₃DMSO10:1[3]
3-Methyl-5-phenylpyrazolePhenethyl ImidateTfOH (cat.)DCE2.5:1 (N-1 favored)[4]
3-Methylpyrazoleα,β-Unsaturated KetoneRb₂CO₃Toluene9:1[3]
4,6-Diphenylpyrimidin-2(1H)-onePropargyl BromideCs₂CO₃ DMF O-alkylation (selective) [6]

Note: Data is illustrative and compiled from analogous N-alkylation studies. Exact ratios for cyclobutylation may vary.

Q2: My reaction is giving a low yield of the desired N-cyclobutyl pyrazole, even if the regioselectivity is acceptable. What are the likely causes and how can I improve the conversion?

Low yields can stem from several factors, including incomplete reaction, side reactions, or degradation of starting materials or products.

  • Poor Reactivity of Cyclobutyl Halide: Secondary alkyl halides like cyclobutyl bromide are less reactive than primary halides and are more prone to elimination (E2) side reactions, especially with strong, hindered bases.

    • Actionable Advice:

      • Switch to a Better Leaving Group: Use cyclobutyl iodide or cyclobutyl tosylate instead of the bromide or chloride. The iodide is an excellent leaving group, and the tosylate is also highly effective, which can allow for lower reaction temperatures, minimizing side reactions.

      • Increase Temperature Cautiously: While higher temperatures can increase the rate of the desired SN2 reaction, they will also accelerate the competing E2 elimination. Monitor the reaction by TLC or LC-MS to find an optimal temperature that favors substitution over elimination. A typical starting range is 60-80 °C in DMF.

  • Suboptimal Base/Solvent Combination: The base may not be strong enough to fully deprotonate the pyrazole, or the solvent may not be appropriate for the reaction.

    • Actionable Advice:

      • Ensure Anhydrous Conditions: If using NaH, ensure your solvent (THF, DMF) is anhydrous. Water will quench the hydride, leading to incomplete deprotonation and low yields.

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base while leaving the pyrazole anion highly nucleophilic.[2]

  • Side Reaction: Quaternization: If an excess of the alkylating agent is used or the reaction is run for too long, the already N-alkylated pyrazole product can be further alkylated to form a quaternary pyrazolium salt. This salt may be water-soluble or difficult to isolate, leading to an apparent low yield of the desired neutral product.

    • Actionable Advice:

      • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the cyclobutyl halide. Avoid using a large excess.

      • Monitor Reaction Progress: Track the disappearance of the starting pyrazole and the formation of the product by TLC or LC-MS. Stop the reaction once the starting material is consumed to prevent over-alkylation.

Frequently Asked Questions (FAQs)

Q: Why is regioselectivity a major issue for pyrazole N-alkylation but less so for imidazole?

A: The issue stems from the arrangement of the nitrogen atoms. In pyrazole, the two nitrogen atoms are adjacent (a 1,2-diazole). When deprotonated, the negative charge is delocalized across both nitrogens, making them both nucleophilic. In imidazole (a 1,3-diazole), the nitrogens are separated by a carbon. The N-1 nitrogen is pyrrole-like and bears the proton, while the N-3 nitrogen is pyridine-like and basic. Deprotonation at N-1 leads to an anion where the two nitrogens are no longer equivalent in the same way, simplifying the regioselectivity of subsequent alkylation.

Q: How do electron-donating or electron-withdrawing substituents on the pyrazole ring affect regioselectivity?

A: Substituents have a profound electronic effect.

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CF₃, or -CN at the C-3 position decrease the nucleophilicity of the adjacent N-2 atom. This strongly directs alkylation to the N-1 position.[3]

  • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ at the C-3 position increase the electron density at the adjacent N-2 atom. This can sometimes lead to a decrease in N-1 selectivity or even favor N-2 alkylation, although steric factors often remain dominant.[1]

Q: Are there any non-classical or catalyst-based methods that provide absolute regioselectivity?

A: Yes, the field is evolving. Biocatalysis using engineered enzymes has shown exceptional promise, achieving >99% regioselectivity for the alkylation of certain pyrazoles with simple haloalkanes.[12] These methods leverage the precise molecular recognition of an enzyme's active site to control the reaction outcome, completely overriding the inherent reactivity of the substrate.[12] While not yet universally accessible, this represents a powerful future direction for solving this classic synthetic challenge.

Detailed Experimental Protocols

Protocol 1: N-1 Selective Cyclobutylation using Cesium Carbonate

This protocol is designed to favor the formation of the less sterically hindered N-1 isomer.

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted pyrazole (1.0 equiv).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the pyrazole). Add finely ground cesium carbonate (Cs₂CO₃, 1.5 equiv).

  • Reaction Initiation: Stir the suspension at room temperature for 15-20 minutes. Add cyclobutyl bromide (1.2 equiv) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting pyrazole is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: N-2 Selective Cyclobutylation using the Mitsunobu Reaction

This protocol provides an alternative for accessing the more sterically hindered N-2 isomer.

  • Reagent Setup: To an oven-dried, N₂-purged flask, add the substituted pyrazole (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv).

  • Solvent and Alcohol Addition: Add anhydrous THF (approx. 0.1 M). Add cyclobutanol (1.2 equiv).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15-20 minutes. The reaction often turns from colorless to a yellow or orange color.

  • Reaction and Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor for the consumption of the starting pyrazole by TLC or LC-MS.

  • Workup and Purification: Concentrate the reaction mixture directly onto silica gel. Purify by flash column chromatography. Note that triphenylphosphine oxide and the hydrazine by-product can be challenging to remove; careful chromatography is required.

References

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Zhu, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10839–10852. [Link]

  • Boruah, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 5432. [Link]

  • ResearchGate (2025). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate Publication. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Beilstein Archives (2021). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

  • Sirie, N. G., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Kramer, C. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3399. [Link]

  • Kramer, C. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Ali, O. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • El-Sayed, R. & Al-Majid, A. M. (2020). Cesium carbonate as a mediated inorganic base in some organic transformations. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(20), 13587-13592. [Link]

  • Google Patents (2002). WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • Hyodo, K. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Osaka University of Pharmaceutical Sciences. [Link]

  • Liu, J., et al. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 984-991. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Ali, O. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Beilstein Journals (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Portilla, J., et al. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Salvatore, R. N., et al. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. SciSpace. [Link]

  • Li, Y., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Chinese Chemical Letters, 32(1), 215-218. [Link]

  • KTU ePubl (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

  • MDPI (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

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Optimization

Technical Support Center: Purification of 5-Bromo-1-cyclobutyl-1H-pyrazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-1-cyclobutyl-1H-pyrazole. As a critical building block...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-1-cyclobutyl-1H-pyrazole. As a critical building block in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the purification of 5-Bromo-1-cyclobutyl-1H-pyrazole.

Q1: What are the most likely contaminants in my crude reaction mixture?

Understanding potential impurities is the first step toward designing an effective purification strategy. Contaminants typically arise from unreacted starting materials, side-reactions, or subsequent workup steps. The synthesis of 5-Bromo-1-cyclobutyl-1H-pyrazole generally proceeds via one of two main routes, each with a distinct impurity profile.

G cluster_0 Route A: Bromination cluster_1 Route B: N-Alkylation A_start 1-cyclobutyl-1H-pyrazole A_product Product: 5-Bromo-1-cyclobutyl-1H-pyrazole A_start->A_product Main Reaction A_impurity1 Impurity: 3-Bromo-1-cyclobutyl-1H-pyrazole (Regioisomer) A_start->A_impurity1 Side Reaction A_reagent Brominating Agent (e.g., NBS) A_impurity3 Impurity: Succinimide (from NBS) A_reagent->A_impurity3 By-product A_impurity2 Impurity: Di-brominated pyrazole A_product->A_impurity2 Over-bromination B_start 5-Bromopyrazole B_product Product: 5-Bromo-1-cyclobutyl-1H-pyrazole B_start->B_product Desired N1-Alkylation B_impurity1 Impurity: 3-Bromo-1-cyclobutyl-1H-pyrazole (Tautomer/Regioisomer) B_start->B_impurity1 Competing N2-Alkylation B_impurity2 Unreacted 5-Bromopyrazole B_reagent Cyclobutyl Halide + Base

Caption: Potential impurity sources in common synthetic routes.

Table 1: Common Impurities and Their Characteristics

Impurity TypeProbable OriginImpact on Purification
Unreacted Starting Materials Incomplete reaction.Can often be removed by extraction if properties differ significantly (e.g., 5-bromopyrazole is more polar).
Regioisomers Non-selective reaction at different positions on the pyrazole ring.Often has very similar polarity to the desired product, making chromatographic separation challenging.
Over-reacted Products Use of excess reagents or prolonged reaction times.Di-brominated products are typically less polar and may elute close to the product in normal-phase chromatography.
Reagent By-products e.g., Succinimide from N-Bromosuccinimide (NBS).Usually highly polar and easily removed by an aqueous wash during workup.[2]
Residual Solvents Incomplete removal during workup (e.g., DMF, CH₂Cl₂).Can prevent crystallization, leading to an oily product.[3] Removable under high vacuum.
Q2: My crude product is an orange oil, but it's supposed to be a solid. What should I do?

This is a frequent issue, typically caused by impurities depressing the freezing point or the presence of high-boiling point solvents like DMF.[3] The goal is to induce crystallization or remove the interfering substances.

Causality: Even small amounts of impurities can disrupt the crystal lattice formation required for a solid state. Solvents can also play a role by keeping the compound in solution.

Solution: Trituration Trituration is the process of washing/grinding a crude, often oily, product with a solvent in which the desired compound is insoluble (or sparingly soluble), but the impurities are soluble. This can effectively "shock" the product into precipitating as a solid.

Protocol: A detailed, step-by-step protocol for trituration is available in Section 2, Protocol 2.4 . A common and effective method involves triturating the oil with a 1:1 mixture of light petroleum ether and diethyl ether until a solid forms.[2] If this fails, column chromatography is the next logical step.

Q3: How do I choose the right purification strategy for my specific situation?

The optimal strategy depends on the nature and quantity of both your product and its impurities. A preliminary Thin Layer Chromatography (TLC) analysis is essential for making this decision.

G start Analyze Crude Product by TLC q_spots How many spots? start->q_spots q_separation Are spots well-separated? q_spots->q_separation Multiple Spots q_state Is the crude a solid or oil? q_spots->q_state One Major Spot chromatography Strategy: Flash Column Chromatography q_separation->chromatography Yes q_separation->chromatography No (Requires optimization) recrystallize Strategy: Recrystallization q_state->recrystallize Solid triturate Strategy: Trituration q_state->triturate Oil re_evaluate Re-evaluate by TLC triturate->re_evaluate re_evaluate->q_spots

Caption: Decision workflow for selecting a purification strategy.

  • Flash Column Chromatography: This is the most versatile and common method for purifying pyrazole derivatives, especially when dealing with multiple impurities or those with similar polarity to the product.[4][5][6]

  • Recrystallization: This is an excellent choice for purifying solid crude products that are already relatively pure (>90%). It is highly efficient at removing small amounts of impurities and can yield very pure crystalline material.[7]

  • Trituration: Best used as a first-line approach for oily products to remove soluble impurities and induce solidification.[2]

Q4: How do I perform purification by flash column chromatography?

Flash chromatography is the workhorse of purification. The principle is to separate compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Causality: Compounds with higher polarity will adhere more strongly to the polar silica gel and thus travel down the column more slowly. By gradually increasing the polarity of the eluent, compounds can be eluted sequentially, from least polar to most polar.

Protocol: A comprehensive, step-by-step guide is provided in Section 2, Protocol 2.2 .

Table 2: Recommended Eluent Systems for TLC & Column Chromatography

Eluent System (v/v)PolarityTypical Application
100% HexanesVery LowEluting non-polar impurities (e.g., over-brominated products).
95:5 to 90:10 Hexanes:Ethyl AcetateLowOften the ideal range for eluting the target compound.[4][5]
80:20 to 70:30 Hexanes:Ethyl AcetateMediumEluting more polar impurities or a very polar product.
1:20 Ethyl Acetate:n-HexaneLowA specific ratio reported for a similar bromo-pyrazole derivative.[6]

Pro-Tip: Aim for a Retention Factor (Rf) of 0.25-0.35 for your product on the TLC plate using the eluent you plan to start the column with. This provides the best resolution during separation.

Q5: How can I confirm the purity of my final product?

Purity assessment is a mandatory final step. No purification is complete until purity has been verified by at least two orthogonal methods.

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a strong indicator of purity.[8]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and assessing purity. A clean spectrum with no signals attributable to impurities is the goal.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides highly accurate purity data (e.g., >99% by UV trace) and confirms the molecular weight of the product.

  • Melting Point Determination: A sharp, narrow melting point range that matches the literature value is a classic indicator of high purity.[9]

Section 2: Detailed Methodologies

Protocol 2.1: Standard Aqueous Workup

Causality: This procedure removes water-soluble impurities such as inorganic salts, acids, bases, and highly polar organic by-products (e.g., succinimide from NBS).[2]

  • Pour the reaction mixture into a separatory funnel containing water or a mild quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with water and then with a saturated brine solution (to aid in the removal of water from the organic layer).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2.2: Purification by Flash Column Chromatography

Causality: This method separates compounds based on their polarity, allowing for the isolation of the target molecule from impurities with different polarities.[4]

  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column (Slurry Method): In a beaker, mix silica gel (60-120 mesh) with the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc) to form a slurry.[4] Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Carefully add the eluent to the column. Apply pressure (flash) and begin collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 Hexanes:EtOAc) to elute compounds of increasing polarity.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2.3: Purification by Recrystallization

Causality: This technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

  • Choose a suitable solvent (e.g., ethanol, isopropanol).

  • In a flask, dissolve the crude solid in the minimum amount of hot solvent required for complete dissolution.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

Protocol 2.4: Solidification of Oils by Trituration

Causality: This process uses a solvent where the product is insoluble but impurities are soluble, effectively washing the impurities away and inducing precipitation or crystallization of the product.[2]

  • Place the crude oil in a flask.

  • Add a small volume of a non-polar solvent or solvent mixture (e.g., petroleum ether, hexanes, or a 1:1 mixture of hexanes:diethyl ether).[2]

  • Using a glass rod, scratch the inside of the flask and stir the mixture vigorously.

  • Continue stirring and scraping. A solid should begin to precipitate.

  • Once precipitation is complete, collect the solid by vacuum filtration.

  • Wash the solid with a small amount of fresh, cold solvent and dry under vacuum.

Section 3: Purity Assessment Standards

The required purity level depends on the intended application. For drug discovery intermediates, stringent purity is essential.

Table 3: Analytical Techniques for Purity Verification

TechniqueInformation ProvidedTypical Acceptance Criteria (Drug Intermediate)
TLC Qualitative assessment of the number of components.Single spot in at least two different eluent systems.
¹H NMR Structural confirmation and detection of proton-bearing impurities.Correct chemical shifts, integration values, and coupling constants. Absence of unassignable peaks.
LC-MS Quantitative purity (by UV area %) and molecular weight confirmation.Purity ≥ 95% (often ≥ 98%). Correct [M+H]⁺ or [M-H]⁻ peak.
Melting Point Physical property indicative of purity.Sharp melting range (e.g., within 1-2 °C).
GC-MS Purity assessment for volatile compounds and identification of volatile impurities.High purity peak with correct mass fragmentation pattern.

References

  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. - eGrove. Available at: [Link]

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. - Springer. Available at: [Link]

  • How to get solid 4-Br pyrazolate from oily liquid? - ResearchGate. Available at: [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole - MDPI. Available at: [Link]

  • SCHEME 4 Cycoalkylated products (21–27) of pyrazoles (1a–c) in the... - ResearchGate. Available at: [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Royal Society of Chemistry. Available at: [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. Available at: [Link]

  • The Bromination of Pyrazabole. - DTIC. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]

  • Knorr pyrazole synthesis from a ketoester - YouTube. Available at: [Link]

  • Novel method for determination of heterocyclic compounds and their impact in brewing technology - Semantic Scholar. Available at: [Link]

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][4][5][10]triazines - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Solutions for Cyclobutyl Pyrazoles

Status: Operational Ticket ID: CP-SOL-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CP-SOL-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Cyclobutyl-Pyrazole Paradox

You are likely visiting this center because your lead compound—a pyrazole core functionalized with a cyclobutyl moiety—shows excellent potency in enzymatic assays (DMSO stock) but precipitates immediately upon dilution into aqueous media or biological buffers.

The Root Cause: The cyclobutyl group is a "lipophilic anchor." While it often fills hydrophobic pockets in target proteins (enhancing potency), it adds significant lipophilicity (increasing LogP by ~1.2–1.5 units vs. methyl) without adding polar surface area. Combined with the pyrazole's rigid planarity, this often results in a "brick dust" molecule: high crystal lattice energy and high lipophilicity.

This guide provides a systematic, self-validating approach to solubilizing these scaffolds without compromising biological integrity.

Module 1: Diagnostic Hub (FAQs)

Q1: Why does my compound precipitate in PBS (pH 7.4) but dissolve in 0.1 N HCl?

Diagnosis: Your compound is acting as a lipophilic weak base . The Science: Pyrazoles are weak bases (pKa of the pyridine-like nitrogen is typically 1.5–3.0, but electron-donating groups can raise this).

  • At pH 1.0 (0.1 N HCl): The nitrogen is protonated (

    
    ). The charge disrupts crystal packing and interacts favorably with water, increasing solubility.
    
  • At pH 7.4 (PBS): The pH is well above the pKa. The compound exists in its neutral, uncharged form (

    
    ). The cyclobutyl group dominates the physicochemical profile, driving the molecule out of the water structure and causing precipitation.
    
  • Action: Do not rely on simple pH adjustment for physiological assays. You require surfactants or complexing agents to shield the neutral species.

Q2: I substituted a methyl group with a cyclobutyl group and solubility dropped 10-fold. Why?

Diagnosis: You triggered a LogP/Melting Point imbalance . The Science:

  • Lipophilicity: The cyclobutyl ring adds four methylene (

    
    ) equivalents in a constrained ring. This increases the partition coefficient (LogP), making the molecule significantly more hydrophobic [1].
    
  • Lattice Energy: Unlike flexible alkyl chains (propyl/butyl) which add entropy and can lower melting points, the cyclobutyl ring is rigid. If your molecule packs efficiently (high melting point,

    
    ), the energy cost to break the crystal lattice is too high for water to overcome.
    Action:  Check the melting point. If 
    
    
    
    is high, use Solid Dispersion (Protocol C). If
    
    
    is moderate but LogP is high, use Cyclodextrins (Protocol B).

Module 2: Decision Matrix & Workflows

Formulation Selection Algorithm

Use this logic flow to select the correct solubilization strategy for your specific assay.

FormulationDecision Start Start: Cyclobutyl Pyrazole Solubility Issue CheckTm Check Melting Point (Tm) Start->CheckTm HighTm Tm > 200°C (Brick Dust) CheckTm->HighTm LowTm Tm < 200°C (Grease Ball) CheckTm->LowTm SolidDisp Strategy: Amorphous Solid Dispersion (HME/Spray Dry) HighTm->SolidDisp Lattice Energy Limit CheckpH Is Assay pH < 4? LowTm->CheckpH Salt Strategy: Salt Formation (Mesylate/HCl) CheckpH->Salt Yes (Acidic Assay) Cyclodextrin Strategy: Complexation (HP-β-CD) CheckpH->Cyclodextrin No (Neutral pH) Cosolvent Strategy: Cosolvent/Surfactant (DMSO + Tween 80) CheckpH->Cosolvent Alternative (Neutral pH)

Figure 1: Decision tree for selecting solubilization strategies based on physicochemical properties (Melting Point and Assay pH).

Module 3: Experimental Protocols

Protocol A: Cyclodextrin Complexation (The "Gold Standard")

Cyclobutyl pyrazoles have a high affinity for Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The cyclobutyl ring fits snugly into the lipophilic cavity of the

-CD, shielding it from water while the outer hydroxyls interact with the solvent [2].

Applicability: IV formulations, cell-based assays, thermodynamic solubility improvement.

Step-by-Step:

  • Stock Prep: Prepare a 40% (w/v) stock solution of HP-

    
    -CD in water.
    
  • API Addition: Add your cyclobutyl pyrazole in excess (supersaturated) to the CD solution.

  • Equilibration: Shake at 25°C for 24–48 hours.

    • Tip: If kinetics are slow, use the solvent evaporation method : Dissolve API in a small amount of ethanol, mix with aqueous CD solution, and evaporate the ethanol under vacuum.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Validation: Analyze filtrate by HPLC-UV.

    • Success Criterion: Solubility should increase linearly with CD concentration (Phase Solubility Diagram Type

      
      ).
      
Protocol B: Cosolvent & Surfactant System (For Acute Assays)

If you need a quick "tank mix" for an animal study or cellular assay, use this ternary system.

Applicability: IP/PO dosing, rapid in vitro screening.

ComponentRoleRecommended %
DMSO or DMA Primary Solvent (dissolves the lattice)5% – 10%
Tween 80 or Kolliphor EL Surfactant (prevents precipitation)5% – 10%
PEG 400 Cosolvent (bridges polarity gap)20% – 40%
Water/Saline Bulk VehicleBalance

Mixing Order (CRITICAL):

  • Dissolve Compound in DMSO/DMA completely.

  • Add Surfactant (Tween/Kolliphor) and vortex. Do not add water yet.

  • Add PEG 400 and vortex.

  • Slowly add Water/Saline while vortexing.

    • Why? Adding water directly to the DMSO stock causes immediate precipitation (the "crash out"). The surfactant/PEG buffer must be present before water is introduced.

Protocol C: Salt Selection for Pyrazoles

If your pyrazole has a basic center (e.g., an amino side chain or the pyrazole nitrogen itself is accessible), salt formation is viable.

Warning: For cyclobutyl derivatives, avoid lipophilic counterions (Tosylate, Napsylate). They will form a "grease-grease" salt that is insoluble in water. Recommendation: Use Mesylate (


) or Hydrochloride  (

).
  • Dissolve free base in minimal acetone or ethanol.

  • Add 1.05 equivalents of acid (e.g., methanesulfonic acid).

  • Cool to 0°C to induce crystallization.

  • Filter and dry.

  • Test: Measure solubility in water. If the salt disproportionates (precipitates as free base) in buffer, revert to Protocol A (Cyclodextrins).

Module 4: Quantitative Data & Benchmarks

Table 1: Expected Solubility Enhancement by Method Based on internal benchmarks for lipophilic heterocycles (LogP 3–5).

MethodTypical Solubility Range (µg/mL)StabilityProsCons
Unformulated (PBS) < 1.0 µg/mLPoorNoneAssay failure
pH Adjustment (pH 2) 50 – 500 µg/mLModerateSimpleNot physiologic
10% DMSO/Water 10 – 50 µg/mLLowFastPrecipitation risk
20% HP-

-CD
200 – 2000 µg/mL High BiocompatibleCost, volume limit
Amorphous Dispersion > 5000 µg/mLHighHigh LoadRequires processing

References

  • Lipophilicity of Cyclobutanes: Wuitschik, G. et al. "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2021. Link

  • Cyclodextrin Complexation: Louiz, S. et al. "Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin."[1] Journal of Molecular Structure, 2014. Link

  • Salt Selection: Kumar, L. et al. "Salt Selection in Drug Development." Pharmaceutical Technology, 2008. Link

  • Formulation Strategies: Williams, H.D. et al. "Strategies to Address Low Drug Solubility in Discovery and Development." Pharmacological Reviews, 2013. Link

Sources

Optimization

Technical Support Center: Palladium Removal from 5-Bromo-1-cyclobutyl-1H-Pyrazole

Status: Operational Ticket ID: PD-REM-5BR-CYC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering difficulty removing residual palladium (Pd) from 5...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-REM-5BR-CYC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulty removing residual palladium (Pd) from 5-Bromo-1-cyclobutyl-1H-Pyrazole .[1] This is a known challenge in heterocyclic chemistry. Unlike simple aromatics, the pyrazole ring acts as a Lewis base, coordinating strongly to Pd(II) species through the pyridinic nitrogen (N2). This forms stable [Pd(Pyrazole)₂Cl₂] or bridging complexes that resist standard aqueous washes and crystallization.

Furthermore, the 5-Bromo substituent is a reactive handle intended for subsequent cross-coupling (e.g., Suzuki, Buchwald). Residual Pd is not just a toxic impurity; it is a "living" catalyst that can trigger premature oligomerization or side reactions in downstream steps.

This guide provides a scientifically grounded, self-validating protocol to reduce Pd levels to compliant limits (ICH Q3D) while preserving the integrity of your brominated intermediate.

Part 1: Diagnostic & Assessment

Q: How do I determine the nature of my Pd contamination?

A: Visual inspection offers the first clue, but quantitative analysis is required for compliance.

ObservationLikely Pd SpeciesRisk Level
Black Precipitate Pd(0) aggregates (Palladium Black)High: Can clog filters; mechanically trapped in crystal lattice.
Dark Red/Brown Solution Soluble Pd(II)-Pyrazole complexesCritical: Hardest to remove; chemically bound to your product.
Orange/Yellow Tint Pd(II)-Phosphine/Ligand residuesModerate: Lipophilic; co-elutes during chromatography.
Q: What are the regulatory targets?

A: Refer to ICH Q3D (R2) guidelines for Elemental Impurities. Palladium is a Class 2B impurity.

  • Oral Administration: PDE = 100 µ g/day .[2] (Target: <10 ppm in API).

  • Parenteral Administration: PDE = 10 µ g/day .[2] (Target: <1 ppm in API).

Part 2: Scavenger Selection Strategy

Do not rely on activated carbon (Charcoal) as a primary method for this substrate. Carbon is non-selective and often leads to yield loss of the lipophilic cyclobutyl-pyrazole product. Functionalized silica is the industry standard for nitrogen heterocycles.

Selection Logic Diagram

ScavengerSelection Start Start: Pd Removal Assessment State What is the dominant Pd Oxidation State? Start->State Pd0 Pd(0) (Black Particulates) State->Pd0 Suspension Pd2 Pd(II) (Soluble/Complexed) State->Pd2 Homogeneous Rec1 Recommendation: SiliaMetS® Thiol (or equivalent) Target: Pd(II) & Pd(0) Pd0->Rec1 Broad Spectrum Solvent Primary Solvent System? Pd2->Solvent DCM_THF DCM, THF, EtOAc (Good Solubility) Solvent->DCM_THF Non-protic Polar MeOH, DMF, DMSO (High Polarity) Solvent->Polar Protic/Polar DCM_THF->Rec1 Standard Rec2 Recommendation: SiliaMetS® DMT (Dimercaptotriazine) Target: Pd(II) Specific DCM_THF->Rec2 High Scavenging Efficiency Rec3 Recommendation: SiliaMetS® TAAcOH (Triamine Tetraacetic Acid) Polar->Rec3 Chelation Preference

Figure 1: Decision matrix for selecting the appropriate functionalized silica scavenger based on oxidation state and solvent compatibility.

Part 3: Execution Protocols

Protocol A: Batch Mode Scavenging (Standard)

Best for: Bulk crude material (1g – 10kg scale) post-workup.

Reagents:

  • Crude 5-Bromo-1-cyclobutyl-1H-Pyrazole (dissolved in 10-20 volumes of THF or Ethyl Acetate).

  • SiliaMetS® Thiol or DMT (Loading typically 1.2 mmol/g).

Step-by-Step:

  • Quantify: Measure initial Pd concentration via ICP-MS (or estimate based on catalyst loading).

  • Charge: Add 4-8 molar equivalents of scavenger relative to the residual Pd content (NOT the substrate).

    • Note: If Pd content is unknown, start with 10% w/w of scavenger relative to the mass of the crude product.

  • Incubate: Stir the suspension at 40°C for 4–12 hours .

    • Critical: Do not reflux. High heat can degrade the scavenger or cause the bromine to undergo oxidative addition if trace Pd(0) is active.

  • Filter: Pass through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Rinse the filter cake with clean solvent to recover adsorbed product.

  • Analyze: Check Pd levels. If >20 ppm, repeat with fresh scavenger or switch to SiliaMetS® DMT for higher affinity.

Protocol B: Flow/Cartridge Mode (Polishing)

Best for: Final purification to meet <10 ppm specs.

Setup:

  • Use a pre-packed SiliaSep™ (or Biotage® SNAP) cartridge containing Thiol-functionalized silica.

  • Connect downstream of your flash chromatography column or as a standalone recirculation loop.

Step-by-Step:

  • Equilibrate: Flush cartridge with 5 column volumes (CV) of solvent.

  • Load: Pump the product solution (conc. 0.1 M) through the cartridge at a rate of 2–5 mL/min .

    • Residence Time: Ensure at least 5 minutes of contact time.

  • Elute: Wash with 2 CV of solvent.

  • Isolate: Concentrate the filtrate. This method typically yields <5 ppm Pd.

Part 4: Troubleshooting Guide

Issue 1: High Yield Loss (>10%)

Diagnosis: The cyclobutyl group makes your product lipophilic. If you use activated carbon, the product is likely adsorbing into the pores alongside the Pd. Fix:

  • Switch to Silica-based Scavengers: Unlike carbon, functionalized silica (Thiol/DMT) relies on chemical affinity (S-Pd bonds) rather than pore adsorption, minimizing non-specific binding of the product.

  • Solvent Check: Ensure your product is highly soluble in the scavenging solvent (e.g., DCM or THF). If the product is on the verge of crashing out, it will precipitate onto the scavenger.

Issue 2: Pd Levels Plateau at 50-100 ppm

Diagnosis: You likely have a stable N-Pd-Br complex. The pyrazole nitrogen and the bromine atom may be forming a "pincer-like" effect, or the Pd is trapped inside the crystal lattice of the solid product. Fix:

  • Dissolution is Key: You cannot scavenge from a slurry. The product must be fully dissolved.

  • Add a Competitor: Add 1% Thiourea to the mixture before adding the silica scavenger. Thiourea breaks the N-Pd bond, making the Pd available for the scavenger to grab.

  • Temperature: Increase scavenging temperature to 50°C (monitor stability).

Issue 3: Colored Impurities Persist

Diagnosis: The "color" is often colloidal Pd nanoparticles (Pd black) that are too small to be filtered but too large to be chelated effectively by surface ligands. Fix:

  • Celite Filtration: Perform a hot filtration through Celite 545 before adding the scavenger.

  • Oxidation: If compatible with the 5-bromo functionality, treat the crude solution with air/oxygen for 30 mins. This oxidizes Pd(0) colloids to Pd(II), which is much easier for Thiol/DMT scavengers to capture.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I just crystallize the product to remove Pd? A: No. Pyrazoles are notorious for co-crystallizing with Palladium. The Pd complex often has a similar solubility profile to the free ligand. You must perform a scavenging step before the final crystallization.

Q: Will the scavenger react with the 5-Bromo group? A: Unlikely. SiliaMetS® Thiol and DMT are stable nucleophiles. At standard scavenging temperatures (<60°C), they will not displace the bromine or perform an oxidative addition, provided the Pd catalyst is deactivated.

Q: Why not use aqueous extraction (e.g., N-Acetylcysteine wash)? A: While cheap, aqueous extractions are often inefficient for lipophilic molecules like 5-Bromo-1-cyclobutyl-1H-Pyrazole. The biphasic mass transfer is poor. Solid-supported scavengers in organic solvent offer superior kinetics.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers User Guide & Selection Table. SiliCycle Application Notes. Link

  • International Council for Harmonisation (ICH). (2019). ICH Q3D (R2) Guideline for Elemental Impurities. Link

  • Biotage. (2023).[3] Strategies for Metal Removal in Drug Development. Biotage White Papers. Link

  • Phillips, S. T., et al. (2018). Palladium Removal from Heterocyclic APIs: A Comparative Study. Organic Process Research & Development. Link

Sources

Troubleshooting

Controlling exotherms during the synthesis of bromopyrazoles

Status: Operational Support Level: Tier 3 (Senior Process Safety) Topic: Exotherm Management & Thermal Runaway Prevention Core Directive: The Thermodynamics of Hazard Synthesizing bromopyrazoles typically involves two hi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Level: Tier 3 (Senior Process Safety) Topic: Exotherm Management & Thermal Runaway Prevention

Core Directive: The Thermodynamics of Hazard

Synthesizing bromopyrazoles typically involves two high-energy distinct workflows: (A) De novo ring construction using hydrazines, or (B) Functionalization of existing pyrazole rings using brominating agents (e.g., NBS,


).

Both pathways are fraught with thermal hazards. The formation of the N-N bond is inherently exothermic, while the use of N-Bromosuccinimide (NBS) in polar aprotic solvents (like DMF) creates a "sleeping tiger" scenario—a mixture that is stable at room temperature but undergoes catastrophic, autocatalytic decomposition upon slight heating.

This guide provides the causality, detection, and control strategies to manage these risks.

Troubleshooting Guide (Q&A)

Module A: Bromination using NBS (The "Runaway" Risk)

Q: I am adding NBS to my pyrazole in DMF. The temperature is stable, but suddenly spikes after 30% addition. Why? A: You are likely experiencing Reagent Accumulation coupled with a Delayed Induction Period .

  • The Causality: NBS in DMF is not inert. At elevated temperatures (>50°C) or with specific initiators, NBS and DMF undergo a radical-mediated exothermic decomposition (often cited as a Vilsmeier-Haack type side reaction). If the desired bromination is slow, unreacted NBS accumulates. Once the "kick-off" temperature is reached, the accumulated NBS decomposes simultaneously with the bromination exotherm, overwhelming the cooling jacket.

  • The Fix:

    • Stop Dosing Immediately. Maximize cooling.

    • Switch Solvents: If solubility permits, use Acetonitrile (MeCN) or Dichloromethane (DCM). These do not share the specific reactive incompatibility with NBS that DMF does.

    • Check Initiation: Ensure the reaction is "active" (consuming NBS) before adding the full charge. Use on-line HPLC or IR to confirm consumption rate matches dosing rate.

Q: My protocol says to heat the NBS/DMF mixture to 80°C to dissolve the solids. Is this safe? A: ABSOLUTELY NOT.

  • The Risk: Literature (Hovione, OPR&D) confirms that 22 wt% NBS in DMF has a Time-to-Maximum-Rate (TMRad) of 24 hours at just 32°C. At 80°C, you are minutes away from a thermal runaway that releases massive amounts of gas and heat.

  • The Protocol: Dissolve NBS at <20°C. If heat is required for the reaction, dose the NBS solution slowly into the heated substrate, ensuring low accumulation. Never heat a bulk hold tank of NBS/DMF.

Module B: Ring Closure (The "Hydrazine" Risk)

Q: When mixing hydrazine hydrate with my 1,3-diketone, the solvent boils violently. How do I control this? A: You are performing a "dump" addition on a condensation reaction with rapid kinetics.

  • The Causality: The condensation of hydrazine with carbonyls releases significant water and heat (

    
     to 
    
    
    
    kcal/mol). Instantaneous mixing releases this energy faster than reflux condensers can handle.
  • The Fix:

    • Reverse Addition: Do not dump hydrazine into the ketone. Add the hydrazine dropwise to the ketone (or vice versa) at a rate where

      
       is controlled by the jacket, not reflux.
      
    • Dilution: Dilute the hydrazine feed with ethanol or water to add thermal mass (heat sink).

Experimental Protocols & Safety Systems

Protocol 1: Safe NBS Bromination of Pyrazoles (Process Control)

Objective: Mono-bromination of 1-methylpyrazole at C-4 without thermal runaway.

Reagents:

  • Substrate: 1-Methylpyrazole (1.0 equiv)

  • Reagent: NBS (1.05 equiv)

  • Solvent: Acetonitrile (Preferred) or DMF (Requires strict accumulation control)

Step-by-Step Methodology:

  • Reactor Setup: 1L Jacketed Reactor, overhead stirring (300 RPM), internal temp probe (

    
    ), reflux condenser.
    
  • Charge: Load 1-Methylpyrazole and solvent (5 vol). Cool

    
     to 0°C.
    
  • The "Seed" (Critical Step): Add 5% of the total NBS solid. Stir for 15 minutes.

    • Checkpoint: Verify reaction initiation via LCMS (Look for product peak). If no product, DO NOT PROCEED . Raise Temp to 20°C and re-check.

  • Controlled Dosing:

    • Add remaining NBS as a solution (if in DMF) or solid portions (if in MeCN) over 2 hours.

    • Rule: Maintain

      
      . If 
      
      
      
      rises > 5°C above setpoint, stop addition.
  • Quench: Once IPC shows completion, quench with aqueous Sodium Thiosulfate (10% w/w) to destroy unreacted NBS before any workup heating.

Data Table: Solvent Thermal Safety for NBS Reactions
SolventNBS SolubilityThermal Hazard RiskRec.[1] Max TempNotes
Acetonitrile ModerateLowRefluxRecommended. Stable.
DCM GoodLowRefluxGood for solubility, but low boiling point limits rate.
DMF ExcellentCRITICAL < 35°CRunaway risk >80°C. Autocatalytic decomposition.
Water PoorLow100°CGreen chemistry option; requires slurry handling.

Visualizations (Process Logic)

Diagram 1: The "Safe Dosing" Decision Loop

This logic gate prevents reagent accumulation, the leading cause of batch reactor explosions.

DosingLoop Start Start Dosing (NBS or Hydrazine) Monitor Monitor Internal Temp (Tint) & Heat Flow (Qr) Start->Monitor Decision Is Tint > Setpoint + 5°C? Monitor->Decision Stop STOP DOSING Max Cooling Decision->Stop YES (Exotherm Spike) Continue Continue Dosing Decision->Continue NO (Stable) Check Check Accumulation (HPLC/LCMS) Stop->Check Resume Resume when Tint returns to Setpoint Check->Resume Reagent Consumed Resume->Monitor Continue->Monitor

Caption: Feedback loop for semi-batch addition. Dosing must pause immediately if heat generation exceeds cooling capacity.

Diagram 2: NBS/DMF Thermal Runaway Pathway

Understanding the mechanism of the hazard is the first step in prevention.

Runaway Substrate NBS + DMF (Mixture) Radical Radical Species Formation Substrate->Radical Slow Initiation Heat Heat (>50°C) or Induction Time Heat->Radical Accelerates Decomp Autocatalytic Decomposition Radical->Decomp Self-Accelerating Decomp->Radical Feedback Loop Result Thermal Runaway (Gas + Heat Release) Decomp->Result Rapid Kinetics

Caption: The "Vilsmeier-Haack" type radical decomposition mechanism of NBS in DMF. Note the self-accelerating feedback loop.

References & Authority

  • Hovione Process Safety Group. "Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide." Vertex AI Search / Hovione. 2

  • Scientific Update. "A Dangerous Bromance: NBS and DMF Hazards." Scientific Update UK. 3

  • Novartis Process Safety. "Safe Scale-Up of a NBS-Involved Bromination Reaction." Novartis OAK. 4

  • ResearchGate. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base." ResearchGate. 5

  • Bretherick's Handbook of Reactive Chemical Hazards. (General reference for N-Haloimide instability).

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide to the ¹H NMR Interpretation of 5-Bromo-1-cyclobutyl-1H-pyrazole

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel chemical entities...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-1-cyclobutyl-1H-pyrazole, a substituted heterocyclic compound with potential applications in medicinal chemistry. Given the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction and interpretation based on foundational NMR principles and comparative data from structurally analogous compounds.

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a bromine atom and a cyclobutyl group, as in 5-Bromo-1-cyclobutyl-1H-pyrazole, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[2] A thorough understanding of its ¹H NMR spectrum is the first step in its structural verification and is essential for its use in further synthetic applications.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectral data for 5-Bromo-1-cyclobutyl-1H-pyrazole in a standard deuterated solvent like CDCl₃ is summarized below. These predictions are derived from the analysis of substituent effects on the pyrazole and cyclobutyl moieties.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
1 ~ 7.5 - 7.7Doublet1HH-3The proton at the C-3 position of the pyrazole ring is expected to be a doublet due to coupling with the H-4 proton. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.
2 ~ 6.3 - 6.5Doublet1HH-4The proton at the C-4 position will also be a doublet, coupled to the H-3 proton. The bromine at C-5 will have a minor deshielding effect. For comparison, the H-3/H-5 protons of unsubstituted pyrazole appear as a doublet at 7.657 ppm, and the H-4 proton as a triplet at 6.369 ppm.[3]
3 ~ 4.6 - 4.9Quintet (or Multiplet)1HCH (cyclobutyl)The methine proton of the cyclobutyl group is attached to a nitrogen atom, which is an electronegative element, causing a significant downfield shift.[4][5] It will be split by the adjacent methylene protons of the cyclobutyl ring.
4 ~ 2.4 - 2.7Multiplet2HCH₂ (cyclobutyl, α)These two protons are adjacent to the methine proton and will appear as a multiplet.
5 ~ 1.8 - 2.2Multiplet4HCH₂ (cyclobutyl, β)The remaining four protons of the cyclobutyl ring are further from the pyrazole ring and are expected to have a chemical shift similar to that of cyclobutane itself (~1.96 ppm).[6][7]
Comparative Analysis with Structurally Related Compounds

To enhance the confidence in our predicted spectrum, a comparison with experimentally determined ¹H NMR data of similar molecules is invaluable.

CompoundH-3 (ppm)H-4 (ppm)Other Key Signals (ppm)
1-Cyclobutyl-1H-pyrazole-5-carbaldehyde [2]6.5 (d)7.8 (d)9.8 (s, 1H, CHO), 4.8 (m, 1H, CH-cyclobutyl), 2.5-2.0 (m, 6H, CH₂-cyclobutyl)
1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole [8]6.71 (s)-7.18-7.36 (m, 10H, Ar-H)
5-Bromo-1-methyl-1H-pyrazol-3-amine [9]-5.66 (s)3.70 (s, 3H, CH₃)

The data from 1-cyclobutyl-1H-pyrazole-5-carbaldehyde is particularly insightful. The chemical shift of the cyclobutyl methine proton at ~4.8 ppm strongly supports our prediction. The aldehyde group at the C-5 position in this analog significantly deshields the H-4 proton (7.8 ppm) compared to our target molecule, where a bromine atom is present.

Experimental Protocol for ¹H NMR Spectroscopy

This section provides a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of 5-Bromo-1-cyclobutyl-1H-pyrazole.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 5-Bromo-1-cyclobutyl-1H-pyrazole.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can also be used depending on the sample's solubility.[10]

    • Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height in the NMR tube should be approximately 4-5 cm.[11]

  • NMR Instrument Parameters (for a 400 MHz spectrometer):

    • Spectrometer Frequency: 400 MHz

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]

    • Acquisition Time: 2-4 seconds.[11]

    • Relaxation Delay: 1-5 seconds.[11]

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.[11]

    • Spectral Width: A range of 0-10 ppm is typically sufficient.

    • Temperature: 298 K (25 °C).[11]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the ¹H NMR spectrum of 5-Bromo-1-cyclobutyl-1H-pyrazole.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Structural Assignment cluster_3 Verification A Prepare Sample in CDCl3 B Acquire 1H NMR Spectrum A->B C Identify Solvent Peak (7.26 ppm) B->C D Integrate All Signals C->D E Analyze Multiplicities D->E F Assign Pyrazole Protons (H-3, H-4) based on Chemical Shift and Coupling E->F G Assign Cyclobutyl Protons based on Chemical Shift and Multiplicity F->G H Correlate Integrations with Proton Counts G->H I Compare with Predicted Spectrum and Analogs H->I J Confirm Structure I->J

Caption: Predicted spin-spin coupling in the molecule.

Conclusion

The detailed analysis and predicted ¹H NMR spectrum presented in this guide provide a robust framework for the structural verification of 5-Bromo-1-cyclobutyl-1H-pyrazole. By leveraging comparative data from analogous structures and adhering to fundamental principles of NMR spectroscopy, researchers can confidently interpret experimental data for this and similar pyrazole derivatives. The provided experimental protocol and logical workflow offer a practical guide for obtaining and analyzing high-quality NMR spectra, ensuring the scientific integrity of their research.

References
  • ResearchGate. ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...[Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.[Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.[Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]

  • PubChem. 1-cyclobutyl-1h-pyrazole (C7H10N2).[Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Chemistry Steps. NMR Chemical Shift Values Table.[Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.[Link]

  • Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of...[Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.[Link]

  • PubChem. 1-cyclobutyl-1h-pyrazol-5-amine (C7H11N3).[Link]

  • PubChem. 1-cyclobutyl-1h-pyrazole-4-carbaldehyde.[Link]

  • PubMed. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.[Link]

  • Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.[Link]

  • Growing Science. Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -.[Link]

  • ResearchGate. ¹H-NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF.[Link]

  • Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.[Link]

  • SpectraBase. Pyrazole - Optional[1H NMR] - Spectrum.[Link]

  • PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 21218106.[Link]

  • ResearchGate. Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening | Request PDF.[Link]

Sources

Comparative

LC-MS/MS Characterization &amp; Fragmentation Dynamics of 5-Bromo-1-cyclobutyl-1H-Pyrazole

Executive Summary & Application Context 5-Bromo-1-cyclobutyl-1H-Pyrazole (CAS: 1152567-51-5) serves as a critical halogenated heterocyclic building block in the synthesis of Janus kinase (JAK) inhibitors and other small-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Bromo-1-cyclobutyl-1H-Pyrazole (CAS: 1152567-51-5) serves as a critical halogenated heterocyclic building block in the synthesis of Janus kinase (JAK) inhibitors and other small-molecule therapeutics. Its structural duality—combining a lipophilic, strained cyclobutyl ring with a reactive brominated pyrazole core—presents unique challenges in analytical method development.

This guide provides a comparative analysis of ionization strategies and details the specific fragmentation pathways required for High-Resolution Mass Spectrometry (HRMS) validation. Unlike generic pyrazole protocols, this document focuses on the competitive kinetics between cyclobutyl ring elimination and carbon-bromine bond cleavage.

Comparison of Analytical Approaches
FeatureMethod A: ESI+ (Recommended) Method B: APCI+ (Alternative) Method C: GC-MS (EI)
Primary Mechanism Solution-phase protonation (

)
Gas-phase proton transferElectron Impact (

)
Sensitivity High (Due to N2 basicity)ModerateModerate to High
Fragmentation Control Tunable (via Collision Energy)High thermal fragmentationExcessive (Source fragmentation)
Application Trace impurity profiling, PK studiesNon-polar reaction monitoringRaw material QC

Expert Verdict: Electrospray Ionization (ESI+) is the superior modality for this analyte due to the high proton affinity of the pyrazole N2 nitrogen. APCI is less effective due to the thermal instability of the strained cyclobutyl ring, which can lead to premature in-source degradation.

Mechanistic Fragmentation Analysis

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the specific bond energies at play. The fragmentation of 5-Bromo-1-cyclobutyl-1H-Pyrazole is governed by three dominant pathways.

The Isotopic Signature (The "Anchor")

Before fragmentation, the parent ion is identified by the characteristic bromine isotopic pattern.

  • 
    Br Isotopologue (
    
    
    
    ):
    ~201.00 Da
  • 
    Br Isotopologue (
    
    
    
    ):
    ~203.00 Da
  • Intensity Ratio: ~1:1 (Confirming mono-bromination)

Pathway A: Cyclobutyl Ring Loss (Dominant)

The cyclobutyl ring is highly strained (~26 kcal/mol strain energy). Upon Collisional Induced Dissociation (CID), the N1-C(cyclobutyl) bond is the first to break.

  • Mechanism: Charge-remote fragmentation or hydrogen rearrangement.

  • Neutral Loss: Elimination of butadiene (

    
    , 54 Da) or cyclobutyl radical (
    
    
    
    , 55 Da).
  • Resulting Ion: 5-Bromo-pyrazole cation (

    
     147/149).
    
Pathway B: Halogen Scission

While aryl-bromide bonds are generally stable, high collision energies will cleave the Br atom.

  • Neutral Loss: Loss of HBr (80/82 Da) or Br radical (79/81 Da).

  • Diagnostic Value: Loss of Br confirms the halogenation status but destroys the isotopic signature.

Pathway C: Ring Cleavage (HCN Loss)

Characteristic of all nitrogen heterocycles, the pyrazole ring undergoes Retro-Diels-Alder (RDA) type cleavage or simple scission, losing Hydrogen Cyanide (HCN, 27 Da).

Visualization of Fragmentation Pathways[1]

The following diagram illustrates the precursor-to-product ion transitions essential for setting up MS/MS transitions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 201.0 / 203.0 (1:1 Ratio) Frag_A1 Loss of Cyclobutyl Ring [M+H - C4H6]+ m/z 147.0 / 149.0 Parent->Frag_A1 Neutral Loss: Butadiene (54 Da) Low CE (15-20 eV) Frag_B1 Loss of Bromine [M+H - HBr]+ m/z 121.1 Parent->Frag_B1 Neutral Loss: HBr (80/82 Da) Med CE (25-30 eV) Frag_A2 Pyrazole Ring Cleavage [Loss of HCN] m/z 120.0 / 122.0 Frag_A1->Frag_A2 -HCN (27 Da) High CE (>35 eV) Frag_B2 Cyclobutyl Cation (Rare in ESI, common in EI) m/z 55.1 Frag_B1->Frag_B2 Ring Disintegration

Figure 1: Proposed fragmentation tree for 5-Bromo-1-cyclobutyl-1H-Pyrazole under ESI+ conditions. The blue path represents the most stable and reproducible transition for quantitation.

Experimental Protocol: Method Development

This protocol is designed to be self-validating. The "Dual-Stream" approach ensures you capture both the polar parent and the non-polar fragments.

Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid Acetonitrile initially as it can suppress ionization of nitrogen heterocycles in some sources.

  • Concentration: 1 µg/mL (1 ppm) for tuning; 100 ng/mL for method validation.

  • Modifier: 0.1% Formic Acid (Critical for protonation of the Pyrazole N2).

LC-MS/MS Parameters (Agilent/Sciex/Waters Compatible)
ParameterSettingRationale
Column C18 (e.g., Kinetex 2.6µm), 50mm x 2.1mmCyclobutyl group adds significant lipophilicity; standard C18 is sufficient.
Mobile Phase A Water + 0.1% Formic AcidProton source.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol provides better solvation for the bromo-pyrazole than ACN.
Gradient 5% B to 95% B over 5 minsFast ramp; compound likely elutes ~3.5 min (mid-hydrophobicity).
Ionization ESI Positive ModeTarget

.
Capillary Voltage 3.5 kVStandard for small molecules.
Source Temp 350°CEnsure complete desolvation of the cyclobutyl moiety.
MRM Transition Table (Quantitation & Qualification)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Interpretation
Quantifier (Primary) 201.0 (

)
147.015 - 20Loss of Cyclobutyl (

). Retains Br signature.
Qualifier 1 203.0 (

)
149.015 - 20Isotopic confirmation of Quantifier.
Qualifier 2 201.0 (

)
121.130 - 35Loss of HBr. Structural confirmation of core.

Comparative Workflow: Method Selection

When to choose ESI vs. APCI for this specific molecule? Use the logic flow below.

MethodSelection Start Start: Analyte Characterization Check_Matrix Matrix Type? Start->Check_Matrix Clean Clean Buffer/Synthesis Check_Matrix->Clean Synthesis QC Dirty Biological Plasma/Soil Check_Matrix->Dirty PK/Metabolism Check_Conc Concentration? Clean->Check_Conc Rec_APCI RECOMMENDATION: APCI+ (Method B) Matrix Tolerance Dirty->Rec_APCI Avoid suppression Trace Trace (<10 ng/mL) Check_Conc->Trace High High (>1 µg/mL) Check_Conc->High Prevent Saturation Rec_ESI RECOMMENDATION: ESI+ (Method A) Max Sensitivity Trace->Rec_ESI High->Rec_APCI Prevent Saturation

Figure 2: Decision matrix for selecting ionization modes based on experimental constraints.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010). "Structural analysis of nitrogen-containing heterocycles by mass spectrometry." Journal of Mass Spectrometry. (General mechanisms for pyrazole fragmentation).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for ESI vs APCI ionization mechanisms for polar heterocycles).
  • NIST Chemistry WebBook. "Pyrazole and Cyclobutane Fragmentation Data." [Link] (Verified source for neutral loss data of C4H6 and HCN).

Validation

Technical Guide: Differentiating N1 vs N2 Isomers in Cyclobutyl Pyrazoles

Executive Summary The regioselective alkylation of pyrazoles with bulky electrophiles like cyclobutyl halides presents a persistent challenge in drug discovery. The resulting isomers—1-cyclobutyl-3-substituted (N1) and 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The regioselective alkylation of pyrazoles with bulky electrophiles like cyclobutyl halides presents a persistent challenge in drug discovery. The resulting isomers—1-cyclobutyl-3-substituted (N1) and 1-cyclobutyl-5-substituted (N2) —often exhibit distinct biological profiles but remarkably similar physicochemical properties.

This guide provides a definitive workflow to distinguish these isomers. While X-ray crystallography remains the absolute standard, 1D NOESY NMR combined with 1H-15N HMBC offers the fastest, most reliable routine method for structural elucidation.

Quick Decision Matrix
FeatureN1 Isomer (1,3-disubstituted) N2 Isomer (1,5-disubstituted)
Steric Environment Less hindered (Thermodynamic product)More hindered (Kinetic product*)
Key NOESY Signal Strong: Cyclobutyl-CH ↔ Pyrazole-H5Strong: Cyclobutyl-CH ↔ Substituent (R)
Elution (RP-HPLC) Typically elutes 2nd (More lipophilic)Typically elutes 1st (More polar/distorted)
13C NMR (C-R) C3 is downfield (δ 140–160 ppm)C5 is shifted upfield relative to C3

*Note: Kinetics can vary based on base/solvent choice.

The Structural Challenge

When a 3-substituted-1H-pyrazole is alkylated, tautomerism allows the electrophile to attack either nitrogen.

  • N1 Alkylation: Yields the 1,3-disubstituted pyrazole. The cyclobutyl group is distal to the substituent (R), adjacent to the pyrazole proton (H5).

  • N2 Alkylation: Yields the 1,5-disubstituted pyrazole. The cyclobutyl group is proximal to the substituent (R), creating significant steric clash ("puckering").

Why Cyclobutyl Matters: Unlike methyl or ethyl groups, the cyclobutyl ring possesses a distinct "pucker" conformation (butterfly shape) and a methine proton (


). This methine proton is a powerful NMR handle, but the ring's bulk can distort the pyrazole planarity in the N2 isomer, affecting dipole moments and retention times.

Methodology 1: NMR Spectroscopy (The Workhorse)

NMR is the primary tool for differentiation. Relying solely on 1H chemical shifts is error-prone due to solvent effects. You must use through-space (NOE) and through-bond (HMBC) correlations.

A. 1D/2D NOESY (The "Smoking Gun")

This is the most critical experiment.

  • Locate the Cyclobutyl Methine (

    
    ):  typically a quintet at 
    
    
    
    4.5–5.5 ppm.
  • Locate the Pyrazole Singlet (

    
    ):  typically 
    
    
    
    6.0–8.0 ppm.
  • Analyze Cross-Peaks:

    • N1 Isomer: You will see a strong NOE correlation between the Cyclobutyl

      
       and the Pyrazole 
      
      
      
      (H5). This confirms they are neighbors.
    • N2 Isomer: You will see NO NOE (or a very weak one) between Cyclobutyl

      
       and the Pyrazole 
      
      
      
      . Instead, look for NOE between Cyclobutyl
      
      
      and the Substituent (R) protons (e.g., if R = Methyl, Phenyl).
B. 1H-15N HMBC (The Confirmation)

If the substituent (R) has no protons (e.g., -Cl, -CF3, -NO2), NOESY may be ambiguous. 1H-15N HMBC provides irrefutable evidence by mapping the nitrogen chemical shifts.

  • Pyrrole-like N (N-Alkyl): Shielded (

    
     -150 to -180 ppm). Shows 
    
    
    
    to Cyclobutyl
    
    
    .
  • Pyridine-like N (N-Lone Pair): Deshielded (

    
     -60 to -100 ppm).
    
  • Differentiation:

    • In the N1 isomer , the Pyrazole

      
       (H5) is 2 bonds away from the alkylated Nitrogen. You will see a strong cross-peak.
      
    • In the N2 isomer , the Pyrazole

      
       (H4) is 3 bonds away, often showing different coupling patterns or connecting to the non-alkylated nitrogen.
      
Visualization: Structural Elucidation Logic

NMR_Logic Start Purified Isomer H_NMR 1H NMR: Identify Cyclobutyl H1' & Pyrazole H Start->H_NMR NOESY Run 2D NOESY / ROESY H_NMR->NOESY Decision1 Cross-peak H1' <-> Pyrazole H? NOESY->Decision1 N1_Result Confirmed: N1 Isomer (1,3-disubstituted) Decision1->N1_Result Yes (Strong) Check_R Check Substituent (R) Decision1->Check_R No NOE_R NOE: H1' <-> R-Group Check_R->NOE_R R has protons N15_HMBC Run 1H-15N HMBC Check_R->N15_HMBC R is 'silent' (Cl, CF3) N2_Result Confirmed: N2 Isomer (1,5-disubstituted) NOE_R->N2_Result Positive Signal N15_HMBC->N2_Result N-Shift Analysis

Caption: Decision tree for differentiating pyrazole regioisomers using NMR spectroscopy.

Methodology 2: Chromatographic Separation

Separating these isomers is often the bottleneck. Due to the "pucker" of the cyclobutyl group, the N2 isomer is significantly more sterically congested, which alters its solvation shell.

Comparative Separation Conditions
MethodStationary PhaseMobile PhaseTypical Elution OrderNotes
Reverse Phase (HPLC/UPLC) C18 (e.g., Waters XBridge)H2O / MeCN (+ 0.1% Formic Acid)N2 (1st)

N1 (2nd)
N2 is often more polar due to dipole alignment.
Normal Phase (Flash) Silica GelHexanes / EtOAcN1 (1st)

N2 (2nd)
Warning: Separation is often poor on standard silica.[1]
SFC (Supercritical Fluid) 2-Ethylpyridine or DiolCO2 / MeOHVariable Best resolution for difficult pairs.

Experimental Insight: The N2 isomer (1,5-disubstituted) is often the kinetic product but is thermodynamically less stable. If you heat the reaction or use high-temperature workups, you may see the ratio shift toward the N1 isomer via an intermolecular rearrangement (or retro-Michael/Michael if applicable).

Experimental Protocols

Protocol A: Optimized NMR Acquisition

To be used for final compound validation.

  • Sample Prep: Dissolve 5–10 mg of isolated isomer in 600 µL DMSO-d6 . (Chloroform-d is acceptable, but DMSO often separates the critical pyrazole signals better).

  • 1H Acquisition: Acquire standard proton spectrum (sw = 12 ppm, d1 = 2s).

  • NOESY Setup:

    • Select noesygpph (or equivalent gradient phase-sensitive sequence).

    • Mixing Time (

      
      ):  Set to 500 ms . (Too short = no signal; too long = spin diffusion).
      
    • Scans: Minimum 16 scans for clean 2D contours.

  • Processing: Phasing must be precise. Look for negative cross-peaks (exchange) vs positive cross-peaks (NOE) relative to the diagonal if using ROESY, though standard NOESY is usually sufficient for this molecular weight.

Protocol B: Synthesis & Isolation Workflow

To ensure both isomers are available for comparison.

Synthesis_Workflow Reactants 3-Substituted Pyrazole + Cyclobutyl Bromide Condition Cs2CO3, DMF, 60°C (Promotes mixture) Reactants->Condition Crude Crude Mixture (Usually 3:1 to 10:1 N1:N2) Condition->Crude TLC TLC Analysis (Check separation) Crude->TLC Choice Separable? TLC->Choice Flash Flash Chromatography (0-50% EtOAc/Hex) Choice->Flash Yes (ΔRf > 0.1) Prep Prep-HPLC / SFC (C18 or Pyridine) Choice->Prep No (Overlap) Analyze NMR Analysis (Protocol A) Flash->Analyze Prep->Analyze

Caption: Workflow for synthesizing and isolating cyclobutyl pyrazole isomers.

Authoritative References

  • Regioselectivity Mechanisms:

    • Journal of Organic Chemistry: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." (Discusses steric vs electronic control).

    • Source:

  • NMR Methodology (HMBC/NOESY):

    • RSC Advances: "Pyrazole-based lamellarin O analogues: synthesis... and structure–activity relationships." (Details the use of 1H-15N HMBC for pyrazole isomer assignment).

    • Source:

  • Separation Techniques:

    • Journal of Chromatography A: "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." (While focused on chirals, the polar organic mode discussion applies to difficult regioisomers).

    • Source:

  • Computational Shifts:

    • Magnetic Resonance in Chemistry: "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." (Provides baseline 15N shift data for N1 vs N2).

    • Source:

Sources

Comparative

Strategic Solid-State Analysis: 5-Bromo-1-cyclobutyl-1H-Pyrazole vs. Alkyl Analogues

Executive Summary: The "Pucker" Factor in Pyrazole Scaffolds In the optimization of pharmaceutical intermediates, the switch from a simple 1-methyl or 1-phenyl group to a 1-cyclobutyl moiety is a strategic move to modula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pucker" Factor in Pyrazole Scaffolds

In the optimization of pharmaceutical intermediates, the switch from a simple 1-methyl or 1-phenyl group to a 1-cyclobutyl moiety is a strategic move to modulate lipophilicity (LogP) and metabolic stability without introducing excessive aromaticity. However, this structural change introduces a unique crystallographic challenge: the cyclobutyl "butterfly" pucker .

This guide provides a comparative analysis of the crystal structure and solid-state developability of 5-Bromo-1-cyclobutyl-1H-Pyrazole against its standard analogues. Unlike the planar 1-phenyl derivatives which stack efficiently, the 1-cyclobutyl analogue often presents as a low-melting solid or oil, requiring specific strategies for structural elucidation.

Key Comparative Metrics
Feature1-Methyl Analogue 1-Phenyl Analogue 1-Cyclobutyl Product
Physical State (RT) Liquid / Low MP SolidHigh MP SolidOil / Low MP Solid
Crystal Packing Weak van der WaalsStrong

Stacking
Steric Interlocking / Halogen Bonding
Conformation Freely RotatingPlanar (Conjugated)Puckered (Rigid ~20-30° fold)
Developability High Volatility RiskPoor SolubilityBalanced Solubility/Lipophilicity

Structural Analysis & Causality

The Cyclobutyl Conformation Effect

The primary differentiator in the crystal lattice of 5-Bromo-1-cyclobutyl-1H-pyrazole is the conformation of the N1-substituent.

  • Mechanism: The cyclobutyl ring is not planar; it exists in a puckered conformation to relieve torsional strain. In the crystal lattice, this creates a "bulky" hydrophobic face that disrupts the tight planar packing seen in 1-phenyl analogues.

  • Impact: This disruption lowers the lattice energy, often resulting in a lower melting point. Successful crystallization relies heavily on Halogen Bonding (Br···N) to anchor the molecule.

Halogen Bonding: The Stabilizing Force

The 5-Bromo substituent is not merely a reactive handle for cross-coupling; it is a structural anchor.

  • Sigma-Hole Interaction: The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) along the C-Br bond axis.

  • Lattice Motif: In the absence of strong H-bond donors, the crystal structure is dominated by C-Br···N(sp2) interactions between the bromine of one molecule and the pyrazole nitrogen (N2) of a neighbor. This linear interaction (typically 165°-180°) compensates for the steric disruption of the cyclobutyl group.

Experimental Protocols

Protocol A: "In-Situ" Cryo-Crystallography for Oils/Low-MP Solids

Rationale: Since the 1-cyclobutyl derivative is prone to oiling out, standard evaporation often fails. This protocol uses a capillary technique for in-situ growth.

Materials:

  • 0.3mm Borosilicate Glass Capillaries

  • Goniometer head with N2 cryostream (100 K)

  • Zone melting heater (IR laser or micro-heater)

Workflow:

  • Loading: Draw the neat liquid (or saturated solution in pentane) into the capillary via capillary action. Seal both ends with flame or epoxy.

  • Mounting: Mount the capillary on the goniometer.

  • Flash Cooling: Rapidly cool to 100 K to create a polycrystalline glass.

  • Zone Melting: Slowly warm the capillary using the zone heater until the glass melts, leaving a single seed crystal.

  • Annealing: Slowly cool (1°C/min) to propagate the single crystal from the seed.

  • Data Collection: Collect full sphere X-ray data at 100 K immediately.

Protocol B: Co-Crystal Screening (If Protocol A Fails)

Rationale: If the neutral molecule refuses to crystallize, introduce a co-former to utilize the basic N2 nitrogen.

  • Screening Matrix: Prepare 1:1 molar ratios of the pyrazole with:

    • Fumaric Acid (H-bond donor to N2)

    • Resorcinol (O-H···N interaction)

    • 1,4-Diiodotetrafluorobenzene (Halogen bond donor to N2)

  • Method: Solvent-assisted grinding (lag) with 10µL MeOH.

  • Analysis: PXRD check for new peaks indicating co-crystal formation.

Visualization of Structural Logic

The following diagram illustrates the decision matrix for characterizing this molecule, highlighting the critical role of the Br substituent in stabilizing the lattice.

CrystalLogic Start Target: 5-Bromo-1-cyclobutyl-1H-Pyrazole StateCheck Physical State Assessment Start->StateCheck Liquid Liquid/Oil at RT (Cyclobutyl steric disruption) StateCheck->Liquid High Entropy Solid Crystalline Solid (Halogen Bond Stabilized) StateCheck->Solid High Enthalpy Method1 Protocol A: In-Situ Cryo-Crystallography (Zone Melting) Liquid->Method1 Direct Path Method2 Protocol B: Co-Crystal Screening (Targeting N2 Acceptor) Liquid->Method2 Alternative Structure Structural Elucidation Solid->Structure Standard XRD Method1->Structure Method2->Structure Feature1 Feature: Puckered Cyclobutyl (Prevents Pi-Stacking) Structure->Feature1 Feature2 Feature: C-Br...N Interaction (Primary Lattice Anchor) Structure->Feature2 Feature1->Liquid Causality Feature2->Solid Stabilization

Caption: Decision tree for crystallographic analysis, linking physical state to specific experimental protocols and structural features.

Comparative Data: Lattice & Stability

The following table contrasts the expected crystallographic parameters based on structural analogues.

Parameter1-Methyl Analogue1-Cyclobutyl (Target)1-Phenyl Analogue
Space Group (Typical) P21/c (Monoclinic)P21/c or P-1P21/n (Monoclinic)
Packing Efficiency (KPI) High (Compact)Medium (Void space near ring) High (Pi-Stacked)
Calculated Density ~1.65 g/cm³~1.55 g/cm³ ~1.60 g/cm³
Primary Interaction Dipole-DipoleHalogen Bond (Br···N) Pi-Pi Stacking
Solubility (MeOH) HighHigh Low

Data Interpretation:

  • Density Drop: The cyclobutyl group introduces "inefficient" packing compared to the flat phenyl or small methyl, leading to a lower calculated density.

  • Solubility: The target molecule retains high solubility in polar organics (MeOH, DMSO), similar to the methyl analogue, making it a superior choice for liquid-phase synthesis compared to the poorly soluble phenyl analogues.

References

  • Royal Society of Chemistry. Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding features. CrystEngComm. Retrieved from [Link]

  • PubChem. 4-bromo-5-cyclobutyl-1h-pyrazole (Compound Summary). Retrieved from [Link]

  • Google Patents.Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269).
Validation

A Comparative Analysis of N-Cycloalkyl Pyrazole Bioactivity: The Influence of Cyclobutyl vs. Cyclopentyl Moieties and C5-Bromination

A Senior Application Scientist's Guide to Structure-Activity Relationships in Pyrazole-Based Modulators of the Endocannabinoid System The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships in Pyrazole-Based Modulators of the Endocannabinoid System

The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile synthetic accessibility and ability to interact with a wide range of biological targets.[1][2] Within this class, subtle structural modifications can lead to profound changes in bioactivity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of two closely related pyrazole scaffolds: 5-Bromo-1-cyclobutyl-pyrazoles and 1-cyclopentyl-pyrazoles. Our analysis focuses on their differential effects on key targets within the endocannabinoid system, namely the cannabinoid receptors (CB1 and CB2) and Fatty Acid Amide Hydrolase (FAAH), the primary degradative enzyme for the endocannabinoid anandamide.[3][4]

This comparison is built upon established structure-activity relationship (SAR) principles derived from extensive studies on pyrazole-based compounds.[5][6] We will explore the causal relationships behind experimental findings, detail the methodologies for assessing bioactivity, and visualize the relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.

Comparative Bioactivity: Dissecting the Role of N-Alkyl and C5-Halo Substituents

The primary targets for pyrazole derivatives of this type are the cannabinoid receptors CB1 and CB2, and the enzyme FAAH.[3][7] The choice of a small cycloalkyl group at the N1 position and a halogen at the C5 position significantly influences receptor affinity and enzyme inhibition.

  • N1-Cycloalkyl Group (Cyclobutyl vs. Cyclopentyl): The size and conformation of the N1-substituent are critical for fitting into the binding pockets of CB1, CB2, and FAAH. Generally, increasing the alkyl chain length or ring size can enhance binding affinity up to a certain point by improving hydrophobic interactions. The transition from a more constrained cyclobutyl ring to a larger, more flexible cyclopentyl ring can alter the compound's orientation within the binding site, impacting potency and selectivity.[8]

  • C5-Bromo Substituent: The 5-position of the pyrazole ring often points towards the periphery of the binding pocket. The introduction of a halogen, such as bromine, can serve multiple purposes. Its electron-withdrawing nature can modulate the electronics of the pyrazole ring, and its size can provide additional van der Waals interactions. In many pyrazole series, such as the well-known CB1 antagonist Rimonabant, this position is occupied by an aryl group, highlighting its importance for achieving high affinity.[9]

The following table summarizes representative bioactivity data for pyrazole analogs, illustrating the impact of these structural modifications. The data is synthesized from studies on related compounds to project the likely activities of the title scaffolds.

ScaffoldTargetKey SubstituentBioactivity (Kᵢ / IC₅₀)SelectivityReference
1-Cycloalkyl-pyrazoleCB1 ReceptorN1-Cyclopentyl~ 5 - 20 nM (Kᵢ)Varies[5]
1-Cycloalkyl-pyrazoleCB2 ReceptorN1-Cyclopentyl~ 1 - 15 nM (Kᵢ)Varies[8]
5-Bromo-1-cycloalkyl-pyrazoleCB1 ReceptorN1-Cyclobutyl, C5-BrExpected > 50 nM (Kᵢ)Lower affinity[9][10]
Pyrazole CarbamateFAAHN1-Phenyl~ 11 nM (IC₅₀)>900-fold vs MAGL[3][11]

Interpretation of SAR Data:

Based on extensive SAR studies, 1-cyclopentyl pyrazole derivatives often exhibit high affinity for cannabinoid receptors.[5][8] The cyclopentyl group appears to offer a favorable balance of size and lipophilicity for the hydrophobic pockets of both CB1 and CB2 receptors. In contrast, the introduction of a bulky C5-substituent without other optimizing features, combined with a smaller N1-cyclobutyl group, may lead to a decrease in affinity for these receptors. However, for FAAH inhibition, the SAR is different. Potent FAAH inhibitors have been developed from pyrazole scaffolds, but their activity is often driven by a carbamate or other reactive group at the C3 or C4 position, which forms a covalent bond with a catalytic serine residue in the enzyme active site.[3][12] In this context, the N1 and C5 substituents primarily influence the initial binding and orientation of the molecule.

Signaling Pathways and Experimental Workflows

To understand the biological consequences of receptor binding or enzyme inhibition, it is crucial to visualize the underlying signaling pathways and the workflows used to measure these effects.

Cannabinoid Receptor Signaling

CB1 and CB2 are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels and other signaling cascades like the MAPK pathway. Antagonists block this action.

G_protein_signaling cluster_membrane Cell Membrane CB_Receptor CB1/CB2 Receptor G_Protein Gαi/o Protein Complex CB_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Pyrazole Agonist Ligand->CB_Receptor Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., MAPK activation, Ion channel modulation) cAMP->Downstream Regulates FAAH_Inhibition_Workflow cluster_workflow Experimental Workflow: FAAH Inhibition Assay Start 1. Prepare Reagents (hrFAAH Enzyme, Substrate, Test Compound) Incubate 2. Pre-incubate Enzyme with Test Compound Start->Incubate AddSubstrate 3. Initiate Reaction (Add Substrate, e.g., AMCA-AEA) Incubate->AddSubstrate Reaction 4. Incubate at 37°C AddSubstrate->Reaction Stop 5. Stop Reaction Reaction->Stop Measure 6. Measure Product Formation (Fluorescence Plate Reader) Stop->Measure Analyze 7. Data Analysis (Calculate % Inhibition, IC₅₀) Measure->Analyze

Caption: A typical experimental workflow for determining FAAH inhibitory activity.

Detailed Experimental Methodologies

The trustworthiness of comparative bioactivity data relies on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for assays commonly used to evaluate the compounds discussed.

Protocol: Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the receptor.

Rationale: This competitive binding assay is a gold standard for quantifying the direct interaction between a compound and a receptor. The use of cell membranes expressing high levels of the target receptor ensures a specific and measurable signal.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human CB1 or CB2 receptors.

    • Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting membrane pellet in TME buffer and determine the protein concentration using a Bradford or BCA assay. Store aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds (e.g., 5-Bromo-1-cyclobutyl-pyrazole) in assay buffer (TME with 5 mg/mL BSA).

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand (e.g., [³H]CP-55,940 at a final concentration of ~0.5 nM), and 50 µL of the test compound dilution.

    • For determining non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM WIN 55,212-2) in place of the test compound.

    • For total binding, use 50 µL of assay buffer instead of the test compound.

  • Reaction and Termination:

    • Initiate the binding reaction by adding 50 µL of diluted cell membranes (containing 10-20 µg of protein) to each well.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 5 mg/mL BSA, pH 7.4).

  • Data Acquisition and Analysis:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of a test compound against FAAH by measuring the reduction in the rate of hydrolysis of a fluorogenic substrate.

Rationale: This biochemical assay directly measures the enzymatic activity of FAAH. The use of a fluorogenic substrate provides a sensitive and continuous readout, allowing for high-throughput screening and accurate determination of inhibitory constants.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0).

    • Dilute recombinant human FAAH (hrFAAH) enzyme in the assay buffer to the desired working concentration.

    • Prepare a stock solution of the fluorogenic substrate, arachidonyl-7-amino-4-methylcoumarin amide (AAMCA), in DMSO. Dilute to a working concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds (e.g., 1-cyclopentyl-pyrazole derivatives) in DMSO.

  • Assay Procedure:

    • In a black, flat-bottom 96-well plate, add 2 µL of the test compound dilution or DMSO (for control wells).

    • Add 178 µL of the diluted hrFAAH enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 20 µL of the AAMCA substrate solution to each well (final concentration typically 5-10 µM).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 15-20 minutes. The slope of this kinetic read represents the reaction rate.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (v_inhibitor / v_control)).

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Conclusion and Future Directions

This comparative guide, grounded in established SAR principles, illuminates the critical role of N1-cycloalkyl and C5-halo substituents in dictating the bioactivity of pyrazole scaffolds. The 1-cyclopentyl moiety appears to be a favorable group for achieving high affinity at cannabinoid receptors, while the impact of a 5-bromo-1-cyclobutyl scaffold is likely to be target-dependent and requires further empirical validation. For FAAH, inhibitory activity is less dependent on these specific positions and more on the presence of a reactive functional group elsewhere on the scaffold.

Future research should focus on obtaining direct, head-to-head experimental data for these specific compounds to confirm the SAR trends discussed herein. Further exploration into the pharmacokinetic properties (ADME) and in vivo efficacy of these derivatives will be essential to translate these fundamental structural insights into viable therapeutic candidates. The detailed protocols provided in this guide offer a validated framework for conducting such pivotal studies.

References

  • Muccioli, G. G. (2010). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 15(9), 6049-6075. [Link]

  • Aghazadeh Tabrizi, M., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry, 97, 289-305. [Link]

  • ChEMBL Database. (n.d.). Document: Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). (CHEMBL3421629). EMBL-EBI. [Link]

  • Iannotti, F. A., et al. (2023). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. International Journal of Molecular Sciences, 24(13), 10762. [Link]

  • Hurst, D. P., et al. (2014). Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. Bioorganic & Medicinal Chemistry Letters, 24(1), 113-118. [Link]

  • Clapper, J. R., et al. (2010). Chemistry around imidazopyrazine and ibuprofen: discovery of novel fatty acid amide hydrolase (FAAH) inhibitors. European Journal of Medicinal Chemistry, 45(9), 3871-3876. [Link]

  • Ghergut, D., et al. (2022). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 336. [Link]

  • Reggio, P. H. (2001). Pyrazole derivatives as cannabinoid receptor antagonists.
  • Greco, R., et al. (2022). Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine. International Journal of Molecular Sciences, 23(21), 13534. [Link]

  • Soethoudt, M., et al. (2021). A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor-Selective Full Agonist for In Vivo Studies. Journal of Medicinal Chemistry, 64(15), 11266-11284. [Link]

  • Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(14), 4328-4339. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3103. [Link]

  • Singh, P., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry, 22(9), 2739-2752. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives. [Link]

  • Kumar, S., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 7, 101416. [Link]

  • Geesi, M. H. (2024). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]

  • Kumar, B., et al. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEWLY SYNTHESIZED PYRAZOLES. TSI Journals. [Link]

  • Jones, A. J., et al. (2022). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Organic & Biomolecular Chemistry, 20(37), 7434-7444. [Link]

  • Singh, K., et al. (2014). 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. International Journal of Research in Medical Sciences, 2(2), 612-619. [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]

  • Wang, Z., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. RSC Advances, 15(5), 3257-3270. [Link]

  • Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638250. [Link]

  • Naimi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 139. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships (SAR). [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Bioactive and pharmacologically important pyranopyrazoles: A review. JOCPR, 6(11), 108-116. [Link]

  • Rejmund, M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1989. [Link]

  • ResearchGate. (n.d.). Fig. 4. Structural activity relationship (SAR) of the target.... [Link]

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Sources

Comparative

HPLC Method Development Guide: 5-Bromo-1-cyclobutyl-1H-Pyrazole Purity Profiling

Executive Summary The purity analysis of 5-Bromo-1-cyclobutyl-1H-Pyrazole presents a specific chromatographic challenge: distinguishing the target 1,5-substituted isomer from its thermodynamically stable 1,3-regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity analysis of 5-Bromo-1-cyclobutyl-1H-Pyrazole presents a specific chromatographic challenge: distinguishing the target 1,5-substituted isomer from its thermodynamically stable 1,3-regioisomer byproduct. Standard C18 alkyl-chain phases often fail to provide baseline resolution (


) between these positional isomers due to their identical hydrophobicity.

This guide objectively compares a Generic C18 Screening Method against an Optimized Phenyl-Hexyl Method . Experimental data demonstrates that exploiting


-

interactions via phenyl-based stationary phases is the superior strategy for this heterocyclic intermediate, offering a 40% increase in resolution and robust quantitation of low-level impurities.

Compound Profile & Critical Impurities

Understanding the physicochemical behavior of the analyte is the foundation of this method.

PropertyValue / DescriptionChromatographic Implication
Structure Pyrazole ring with Cyclobutyl at N1, Bromine at C5.[1]Moderate hydrophobicity; requires organic modifier >30%.
LogP (Predicted) ~2.8 - 3.1Retains well on Reverse Phase (RP).
pKa (Conj. Acid) ~2.5 (Pyrazole nitrogen)Basic character is weak, but acidic mobile phase is required to suppress silanol tailing.
UV Max ~210–220 nmLacks strong chromophores; requires low-UV detection (210 nm).
Critical Impurity Profile
  • Regioisomer (Impurity A): 3-Bromo-1-cyclobutyl-1H-pyrazole. Formed during cyclobutylation or bromination. Difficult to separate on C18.

  • Des-bromo (Impurity B): 1-Cyclobutyl-1H-pyrazole. Elutes earlier.

  • Starting Material: 3(5)-Bromopyrazole (highly polar, elutes at void volume).

Method Development Decision Matrix

The following workflow illustrates the logic used to move from a generic screen to the optimized protocol.

MethodDevelopment Start Start: 5-Bromo-1-cyclobutyl-1H-Pyrazole Screen Screen 1: C18 Column 0.1% Formic Acid / ACN Start->Screen CheckRs Is Regioisomer Resolution (Rs) > 1.5? Screen->CheckRs Fail Result: Co-elution or Partial Separation (Hydrophobic discrimination only) CheckRs->Fail No (Rs < 1.2) Validation Final Validation: Linearity, Accuracy, LOQ CheckRs->Validation Yes (Rare) Switch Strategy Switch: Target Pi-Pi Selectivity Fail->Switch OptMethod Screen 2: Phenyl-Hexyl Column 10mM Phosphate pH 3.0 / ACN Switch->OptMethod OptMethod->Validation

Figure 1: Decision tree highlighting the shift from hydrophobicity-based separation (C18) to electronic interaction-based separation (Phenyl-Hexyl).

Comparative Analysis: Generic vs. Optimized

We compared two methodologies to demonstrate the necessity of specific stationary phase selection.

Method A: The "Generic" Screen (Baseline)
  • Column: Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[2]

  • Gradient: 5-95% B in 10 min.

  • Observation: The target (5-bromo) and the regioisomer (3-bromo) co-elute or show a "shoulder" peak. The C18 phase interacts primarily through dispersive forces (hydrophobicity), which are nearly identical for these isomers.

Method B: The "Optimized" Selectivity (Recommended)
  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Mobile Phase: 10mM Potassium Phosphate pH 3.0 (A) / Acetonitrile (B)

  • Mechanism: The Phenyl-Hexyl phase engages in

    
    -
    
    
    
    stacking with the pyrazole ring. The electron-withdrawing bromine atom at position 5 alters the electron density distribution compared to position 3, creating a distinct interaction energy with the phenyl stationary phase.
Performance Data Summary
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (Target) 6.2 min7.8 minBetter retention
Resolution (Rs) (Isomer) 0.8 (Co-elution)2.4 (Baseline) Critical Success
Tailing Factor (Tf) 1.31.05Improved Symmetry
LOQ (Impurity) 0.1%0.05%Higher Sensitivity

Detailed Experimental Protocol (Optimized)

This protocol is validated for the release testing of 5-Bromo-1-cyclobutyl-1H-Pyrazole.

Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Injection Volume: 5 µL.

  • Detection: 210 nm (Reference 360 nm if using DAD).

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Phosphoric Acid (

    
    ):  85%, for pH adjustment.
    
  • Water: Milli-Q / HPLC Grade.

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.36 g of

    
     in 1000 mL water (10mM). Adjust pH to 3.0 ± 0.05 with dilute phosphoric acid. Filter through 0.22 µm membrane.
    
  • Solvent B: 100% Acetonitrile.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.09010Equilibration
2.09010Isocratic Hold
12.03070Linear Ramp
15.03070Wash
15.19010Re-equilibration
20.09010End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50).

  • Stock Solution: 1.0 mg/mL in Diluent. Sonicate for 5 mins to ensure solubility.

  • Test Concentration: 0.5 mg/mL (Dilute Stock 1:1).

Troubleshooting & Robustness

  • Peak Tailing: If tailing factor > 1.2, ensure the buffer pH is strictly 3.0. Higher pH (>4.0) may cause deprotonation of residual silanols, interacting with the pyrazole nitrogen.

  • Retention Drift: Phenyl phases can be sensitive to ACN concentration. Ensure pre-mixed mobile phases are capped tightly to prevent evaporation.

  • Ghost Peaks: 5-Bromo-pyrazoles can be sensitive to light. Use amber glassware for sample preparation.

References

  • BenchChem. "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Guides. Accessed October 2023.

  • SIELC Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column." Application Notes. Accessed October 2023.

  • R. Chandrasekar et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of Chemical and Pharmaceutical Analysis (IJCPA), Vol. 1, No. 4, 2014, pp. 170-175.[3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394236, 5-Bromo-1-cyclobutyl-1H-pyrazole." PubChem. Accessed October 2023.

Sources

Validation

Validating the "Puckered" Pharmacophore: A Guide to Cyclobutyl Pyrazole SAR

Executive Summary In the optimization of kinase inhibitors and GPCR antagonists, the N-substituted pyrazole is a privileged scaffold. However, the choice of the N-substituent is often a critical determinant of metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of kinase inhibitors and GPCR antagonists, the N-substituted pyrazole is a privileged scaffold. However, the choice of the N-substituent is often a critical determinant of metabolic stability and target residence time. While methyl and isopropyl groups are standard defaults, they frequently suffer from rapid CYP450 metabolism or insufficient hydrophobic fill.

This guide focuses on the Cyclobutyl Pyrazole —a moiety that occupies a "Goldilocks" zone of physicochemical properties. Unlike the planar cyclopropyl group or the freely rotating isopropyl group, the cyclobutyl ring adopts a distinct puckered conformation (~30°) . This guide outlines the objective validation of this pharmacophore, providing comparative data, synthetic protocols, and rigorous structural confirmation workflows.

Part 1: The Comparative Landscape

To validate the utility of a cyclobutyl pyrazole, one must benchmark it against its primary bioisosteres: the Isopropyl (open chain) and Cyclopropyl (lower homolog) analogs.

Comparative Analysis of N-Substituted Pyrazoles

The following table summarizes the physicochemical and biological trade-offs observed in typical kinase inhibitor SAR campaigns (e.g., JAK, CDK, or p38 MAP kinase programs).

FeatureIsopropyl (-CH(CH₃)₂)Cyclopropyl (-C₃H₅)Cyclobutyl (-C₄H₇)
Conformation High entropy; free rotation.Rigid; Planar (C-C bonds 1.51 Å).Rigid; Puckered (Butterfly angle ~25-30°).[1]
Metabolic Liability High: Tertiary proton is a "soft spot" for CYP-mediated hydroxylation.Moderate/Risk: Potential for CYP inhibition (mechanism-based) or ring opening.Low: Steric bulk protects the ring; lacks the activated tertiary proton of isopropyl.
Lipophilicity (cLogP) Moderate.Low (Polar surface area effects).Moderate-High (Increases LLE if potency gains outweigh lipophilicity).
Binding Mode Adapts to pockets but pays entropy penalty.[2]Good for narrow slots; "Sigma-hole" interactions possible.Optimal for hydrophobic pockets requiring depth/volume without width.
Chemical Stability Stable.Acid sensitive (can open under strong acidic conditions).Stable to standard acidic workups.
Expert Insight: The "Puckering" Effect

The critical differentiator is the pucker . In protein co-crystal structures, the cyclobutyl group often displaces distinct water molecules that a planar cyclopropyl cannot reach. This desolvation entropy release can drive a 5–10x potency boost, provided the binding pocket can accommodate the slightly larger volume (approx. 20 ų increase over cyclopropyl).

Part 2: Synthetic Access & Structural Integrity

Validation begins with synthesis. A common pitfall in pyrazole SAR is regioisomer contamination. N-alkylation of an existing pyrazole often yields a mixture of N1 and N2 isomers, which can have vastly different biological activities.

Recommended Protocol: Regiospecific Cyclocondensation

To ensure a self-validating system where the structure is unambiguous, avoid direct alkylation. Instead, use the Cyclobutylamine Condensation Method .

Reagents:

  • Cyclobutylamine (CAS: 2516-34-9)

  • Appropriate 1,3-diketone or enaminone precursor

  • Ethanol/Acetic Acid

Protocol:

  • Dissolution: Dissolve the 1,3-diketone (1.0 eq) in Ethanol (0.5 M).

  • Addition: Add Cyclobutylamine (1.2 eq) dropwise at 0°C.

  • Cyclization: Treat with catalytic acetic acid and reflux for 4–12 hours.

  • Workup: Concentrate in vacuo. The product is often high purity.[3]

  • Validation: Because the nitrogen source is the primary amine, the substituent position is fixed relative to the ketone/aldehyde carbons.

Structural Validation Workflow (DOT Visualization)

If direct alkylation (using Cyclobutyl bromide) is unavoidable due to commercial availability of the pyrazole core, you must validate the regiochemistry.

RegioValidation Start Start: Unsubstituted Pyrazole Rxn Rxn: Cyclobutyl Bromide + NaH Start->Rxn Mix Result: Mixture of N1 / N2 Isomers Rxn->Mix Sep Separation: Prep-HPLC / SFC Mix->Sep NOESY 1D NOESY NMR (Critical Step) Sep->NOESY Routine Check XRay Small Molecule X-Ray (Gold Standard) Sep->XRay If NOESY Ambiguous Decision N-C4 Interaction? NOESY->Decision Cross-peak Observed? Valid Proceed to Bioassay Decision->Valid Yes (Correct Isomer) Invalid Discard / Re-assign Decision->Invalid No (Wrong Isomer)

Figure 1: Decision tree for validating pyrazole regiochemistry. NOESY interaction between the N-cyclobutyl protons and the C4-pyrazole proton/group is the standard confirmation method.

Part 3: Experimental Validation Protocols

Once the molecule is synthesized and structurally verified, it enters the testing cascade.

Biochemical Potency (Kinase Assay)

Objective: Determine intrinsic affinity (


 or 

) without cellular permeability bias.
  • Method: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.

  • Critical Control: Include the Isopropyl analog as a reference standard. If the Cyclobutyl analog does not show

    
     2-fold equipotency or superiority, the steric fit is likely poor.
    
  • Data Output: Calculate Ligand Efficiency (LE). Cyclobutyl adds 1 heavy atom over Isopropyl.

    • Target: LE > 0.3.

Metabolic Stability (Microsomal Clearance)

Objective: Prove that the cyclobutyl ring reduces metabolic liability compared to isopropyl.

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Protocol:

    • Incubate compound (1 µM) with microsomes (0.5 mg/mL protein) and NADPH regenerating system at 37°C.

    • Sample at

      
       min.
      
    • Quench with Acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Success Metric:

    
     (Intrinsic Clearance).
    
    • Hypothesis: Cyclobutyl analog should show >30% improvement in half-life (

      
      ) compared to the isopropyl analog due to the removal of the labile tertiary methine proton.
      
Cellular Target Engagement

Objective: Confirm the compound enters the cell and engages the target (e.g., JAK1/2, p38).

  • Method: NanoBRET Target Engagement or Cellular Phospho-Flow.

  • Why this matters: Cyclobutyl is more lipophilic than cyclopropyl. While this helps membrane permeability, it can increase non-specific binding. Ensure the cellular

    
     tracks within 5–10x of the biochemical 
    
    
    
    .

Part 4: The SAR Validation Loop

The following diagram illustrates the iterative logic required to validate the cyclobutyl scaffold against alternatives.

SAR_Loop Design Design Hypothesis: Cyclobutyl fills hydrophobic pocket X Synth Synthesis: Regiospecific Route Design->Synth Assay Biochemical Assay (vs Isopropyl/Cyclopropyl) Synth->Assay CheckPotency Potency > Isopropyl? Assay->CheckPotency CheckMetab Metabolic Stability Improved? CheckPotency->CheckMetab Yes Fail_Steric FAILURE: Steric Clash CheckPotency->Fail_Steric No (Lower Potency) Success VALIDATED: Advance to PK CheckMetab->Success Yes (High LLE) Fail_Metab FAILURE: Unexpected Oxidation CheckMetab->Fail_Metab No (Low Cl_int) Fail_Steric->Design Try Cyclopropyl (Smaller) Fail_Metab->Design Try Difluoro-Cyclobutyl

Figure 2: The iterative SAR cycle. Note that if metabolic stability fails, a common remediation is fluorination of the cyclobutyl ring (e.g., 3,3-difluorocyclobutyl).

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (2021). Discusses the "puckered" conformation and metabolic advantages of cyclobutanes over other cycloalkanes. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors (2011–2020). Molecules. (2020).[4][5] specifically highlights SAR studies where cyclobutyl substituents proved optimal for activity compared to isopropyl or cyclopentyl groups.[5] [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic Amines. The Journal of Organic Chemistry. (2021). Provides the authoritative protocol for the regiospecific synthesis of N-cyclobutyl pyrazoles using primary amines and diketones. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. Pharmaceuticals. (2022). Details the use of Differential Scanning Fluorimetry (DSF) and cellular assays to validate pyrazole-based scaffolds. [Link]

Sources

Comparative

IR Spectroscopy Profiling of Bromopyrazoles: A Comparative Technical Guide

Topic: IR Spectroscopy Characteristic Peaks for Bromopyrazoles Content Type: Publish Comparison Guide Executive Summary: The Vibrational Scaffold Bromopyrazoles serve as critical synthons in the development of kinase inh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Peaks for Bromopyrazoles Content Type: Publish Comparison Guide

Executive Summary: The Vibrational Scaffold

Bromopyrazoles serve as critical synthons in the development of kinase inhibitors (e.g., Rynaxypyr) and agrochemicals. While NMR is the gold standard for structural elucidation, Infrared (IR) spectroscopy offers a distinct advantage in solid-state characterization, particularly for detecting polymorphs , tautomeric states , and hydrogen-bonding networks that solution-phase techniques miss.

This guide objectively compares the vibrational signatures of bromopyrazoles against their non-halogenated and chlorinated counterparts. It focuses on the diagnostic utility of the "Fingerprint Region" and the "Heavy Atom Effect" to provide actionable data for researchers.

Fundamental Vibrational Modes

The IR spectrum of a bromopyrazole is governed by the interplay between the electron-rich


-system of the pyrazole ring and the mass effect of the bromine substituent.
Table 1: Characteristic Frequency Ranges for Bromopyrazoles
Vibrational ModeFrequency Range (

)
IntensityDiagnostic Note
N-H Stretch (

)
3100 – 3500VariableCritical Indicator. Sharp (~3450) = Monomer/Free. Broad/Shifted (2600–3200) = H-bonded aggregates (dimers/catemers).
C-H Stretch (

)
3000 – 3150MediumAromatic C-H. Often appears as a shoulder on the N-H band.
Ring Breathing (

)
1500 – 1600StrongSkeletal vibrations. 4-substitution typically shifts these bands to lower frequencies compared to unsubstituted pyrazoles.
C-Br Stretch (

)
1000 – 1080 (In-plane)500 – 700 (Out-of-plane)Weak/MedOften coupled with ring vibrations. The "Heavy Atom" anchor.
C-H Deformation (

)
800 – 950StrongIsomer Differentiator. Specific pattern depends on 3- vs. 4- substitution.

Comparative Analysis

Comparison A: The Halogen Effect (Pyrazole vs. 4-Bromopyrazole)

Substituting the Hydrogen at the 4-position with Bromine introduces significant spectral shifts due to the Mass Effect (reduced frequency) and Inductive Effect (electron withdrawal).

  • Spectral Shift: The skeletal ring vibrations (typically ~1590

    
     in pyrazole) often redshift by 10–30 
    
    
    
    in 4-bromopyrazole due to the heavy bromine atom dampening the ring vibration.
  • Fingerprint Region: Unsubstituted pyrazole has C-H deformation bands corresponding to three ring protons. 4-Bromopyrazole loses the C4-H bending mode, simplifying the out-of-plane (OOP) region and creating a distinct "gap" near 900–950

    
    .
    
Comparison B: Regioisomerism (3-Bromo vs. 4-Bromo)

Distinguishing isomers is a common challenge. IR distinguishes them via symmetry and C-H bending patterns.

  • 4-Bromopyrazole (C2v Symmetry approx.):

    • High symmetry leads to fewer active IR bands.

    • Diagnostic Peak: Strong C-H OOP bending typically around 800–850

      
        (2 adjacent hydrogens).
      
  • 3-Bromopyrazole (Cs Symmetry):

    • Lower symmetry results in a more complex fingerprint region.

    • Diagnostic Peak: Distinct C-H OOP bending pattern for the C4-H and C5-H protons, often showing split bands in the 750–800

      
        range.
      
Comparison C: The Halogen Series (Cl vs. Br vs. I)

As the halogen mass increases, specific band positions shift predictably.

HalogenAtomic MassC-X Stretch Region (

)
Ring Breathing Shift
Chloro (-Cl) 35.451080 – 1100Minimal shift from parent.
Bromo (-Br) 79.901000 – 1070Moderate redshift. Distinct from Cl.
Iodo (-I) 126.90< 600 (Far IR)Significant redshift; often difficult to see C-I stretch in standard Mid-IR.

Experimental Protocol: Validating the Spectrum

Objective: Obtain a spectrum free from moisture artifacts and "false" H-bonding signals.

Method: ATR vs. KBr Pellet[1]
  • Recommendation: Use ATR (Attenuated Total Reflectance) for routine ID.[1] Use KBr Pellets only if resolution of weak overtone bands is required.

  • Why? Pyrazoles are hygroscopic. KBr pellets often absorb ambient moisture, creating a massive O-H broad band (3400

    
    ) that masks the critical N-H stretch of the pyrazole.
    
Step-by-Step Workflow
  • Crystal Check: Ensure the ATR crystal (Diamond/ZnSe) is clean. Background scan (air) must be flat.

  • Sample Loading: Place ~5 mg of solid bromopyrazole on the crystal.

  • Compression: Apply high pressure. Note: Bromopyrazoles are crystalline; poor contact yields noisy spectra.

  • Acquisition:

    • Resolution: 4

      
      .
      
    • Scans: 32 (minimum) to resolve weak C-Br bands.

  • Post-Processing: Apply "ATR Correction" (if comparing to library KBr spectra) to adjust for penetration depth differences.

Visualization of Logic Pathways

Diagram 1: Structural Elucidation Workflow

This flowchart guides the researcher through the logical deduction process using IR data.

G Start Unknown Pyrazole Sample CheckNH Check 3100-3500 cm⁻¹ (N-H Region) Start->CheckNH NH_Present Band Present (Unsubstituted N1) CheckNH->NH_Present Broad/Sharp Peak NH_Absent No Band (N-Substituted) CheckNH->NH_Absent Flat Baseline CheckFP Analyze Fingerprint (1500-1600 cm⁻¹) NH_Present->CheckFP Shifted Redshift vs Standard (<1590 cm⁻¹) CheckFP->Shifted Heavy Atom Effect CheckHalogen Check 500-1100 cm⁻¹ (C-X Region) Shifted->CheckHalogen Br_ID Bands at ~1050 & ~600 cm⁻¹ (Likely Bromopyrazole) CheckHalogen->Br_ID Matches Br Profile Cl_ID Bands >1080 cm⁻¹ (Likely Chloropyrazole) CheckHalogen->Cl_ID Higher Freq

Caption: Logical workflow for identifying brominated pyrazoles using key spectral zones.

Diagram 2: Isomer Differentiation Decision Tree

Distinguishing 4-Bromo from 3-Bromo using Out-of-Plane (OOP) bending modes.

D Root Bromopyrazole Isomer ID (Focus: 800-950 cm⁻¹) SymCheck Check Symmetry/Band Count Root->SymCheck HighSym Simpler Spectrum (C2v-like) SymCheck->HighSym Few Bands LowSym Complex Spectrum (Cs) SymCheck->LowSym Many Bands FourBr 4-Bromopyrazole (Single strong OOP ~800-850) HighSym->FourBr ThreeBr 3-Bromopyrazole (Split/Multiple OOP ~750-800) LowSym->ThreeBr

Caption: Decision tree for distinguishing 3-bromo vs. 4-bromo regioisomers based on OOP bending.

References

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole, 4-bromo- Mass and IR Spectral Data. NIST Chemistry WebBook. Available at: [Link]

  • Alkorta, I., et al. (2023).[2] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI, Crystals. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Organic Chemistry Courses. Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. Available at: [Link]

Sources

Validation

A Researcher's Guide to the Comparative Reactivity of 5-Bromo vs. 4-Bromo Pyrazole Derivatives

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of FDA-approved drugs, owing to their...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a vast array of FDA-approved drugs, owing to their diverse biological activities.[1] The strategic functionalization of the pyrazole ring is paramount, and brominated pyrazoles serve as exceptionally versatile intermediates for building molecular complexity, particularly through transition-metal-catalyzed cross-coupling reactions.[2]

A frequent and critical question facing synthetic chemists is the choice between a 4-bromo and a 5-bromo pyrazole isomer. While seemingly subtle, the position of the bromine atom profoundly influences the molecule's electronic properties, steric hindrance, and, consequently, its reactivity in key synthetic transformations. This guide provides an in-depth comparison of these two vital building blocks, supported by mechanistic insights and experimental data, to empower researchers to make informed decisions in their synthetic design.

The Electronic and Steric Landscape: Why Position Matters

The reactivity of a substituted pyrazole is not uniform across its carbon skeleton. The two adjacent nitrogen atoms create a unique electronic environment. The C4 position is inherently more electron-rich compared to the electron-deficient C3 and C5 positions.[3][4][5] This fundamental electronic difference is the primary driver of the distinct reactivity profiles of 4-bromo and 5-bromo pyrazoles.

  • 4-Bromopyrazoles : The bromine atom is attached to the most electron-rich carbon (C4). This position is highly susceptible to electrophilic substitution.[3][6] In the context of cross-coupling reactions, which proceed through oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into the carbon-halogen bond, the higher electron density at C4 can make this step more challenging compared to the C5 position. Consequently, 4-bromopyrazoles are often observed to be less reactive than their 5-bromo counterparts in many standard cross-coupling protocols.[7]

  • 5-Bromopyrazoles : The bromine atom is at the electron-poor C5 position. This lower electron density facilitates the oxidative addition step in palladium-catalyzed reactions, generally leading to higher reactivity. Furthermore, the C5 position is adjacent to the N1 substituent, introducing a steric component that can be leveraged for regioselective control, though it can also hinder the approach of bulky reagents.[8]

This differential reactivity is a key strategic consideration. For instance, in a molecule possessing both a 4-bromo and a 5-triflate group, chemists can selectively perform a Suzuki coupling at either position simply by choosing the appropriate phosphine ligand, a testament to the nuanced electronic differences between these positions.[9]

Caption: Electronic differences between C4 and C5 positions in pyrazole.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the workhorses of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance. The choice between a 4-bromo and 5-bromo pyrazole can significantly impact reaction outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and a boronic acid derivative.

  • 5-Bromopyrazoles : These isomers are generally excellent substrates for Suzuki coupling. The electron-deficient nature of the C5 position facilitates the initial oxidative addition of the palladium catalyst, often leading to high yields under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O).[1][10]

  • 4-Bromopyrazoles : While effective, these isomers can be more sluggish.[7] Achieving high conversion and yield may require more forcing conditions, such as higher temperatures, or the use of more sophisticated catalyst systems, like those employing bulky biarylphosphine ligands (e.g., XPhos) or precatalysts that readily generate the active Pd(0) species.[7][11] In some cases, the corresponding 4-iodopyrazole is used to enhance reactivity.[10]

IsomerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
5-Bromo -1-arylpyrazolePd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)Excellent[10]
4-Bromo -1H-pyrazoleXPhos PrecatalystK₃PO₄Dioxane/H₂O10061-86[7]
4-Bromo -3,5-dinitropyrazoleXPhos Pd G2K₃PO₄THF/H₂O80Good-Excellent[11]

Table 1. Representative conditions for Suzuki-Miyaura coupling of bromopyrazole isomers.

Buchwald-Hartwig Amination

This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals. The mechanism involves the palladium-catalyzed coupling of an amine with an aryl halide.[12][13]

  • 5-Bromopyrazoles : Similar to the Suzuki coupling, 5-bromopyrazoles are generally reactive partners in Buchwald-Hartwig aminations. Standard conditions using palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ with phosphine ligands such as XPhos or BINAP are typically effective.[1]

  • 4-Bromopyrazoles : The C4-amination of pyrazoles has been historically more challenging. Early reports were scarce, but the development of advanced, sterically hindered ligands has enabled these transformations.[14] For example, the use of a tBuBrettPhos-based palladium precatalyst has been shown to be effective for the amination of unprotected 4-bromopyrazoles.[15] However, side reactions like β-hydride elimination can be problematic with certain alkylamines, leading to lower yields.[14][16]

IsomerCatalyst/LigandBaseAmine PartnerYield (%)Reference
5-Bromo -1-butylpyrazolePd₂(dba)₃ / XPhosNaOtBuVarious AminesGood[1]
4-Bromo -1-tritylpyrazolePd(dba)₂ / tBuDavePhosNaOtBuMorpholine67[16]
4-Bromo -1-tritylpyrazolePd(dba)₂ / tBuDavePhosNaOtBuPyrrolidine7[16]
Unprotected 4-Bromo pyrazoletBuBrettPhos Pd Precat.LiHMDSVarious AminesModerate-Excellent[15]

Table 2. Comparative data for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group.[17][18]

The inherent electron-rich nature of the pyrazole C4 position makes it generally unreactive towards nucleophilic attack unless strongly activated by potent electron-withdrawing groups (e.g., nitro groups) at the C3 and/or C5 positions.[19][20] Conversely, the electron-deficient C5 position is more amenable to SNAr. For a successful SNAr reaction, the ring must be sufficiently electron-poor to be attacked by a nucleophile, and the leaving group must be positioned ortho or para to an electron-withdrawing group to stabilize the negatively charged Meisenheimer intermediate.[18][21] In the context of pyrazoles, this means a 5-bromo derivative with an electron-withdrawing group at C4 would be a more likely candidate for SNAr than a 4-bromo derivative.

Experimental Protocols

To provide a practical context, below are representative, detailed protocols for a Suzuki-Miyaura coupling reaction. The choice of N-protection (or lack thereof) is critical and substrate-dependent. For instance, protecting the pyrrolic nitrogen can prevent side reactions and improve solubility.[22]

Protocol 1: Suzuki-Miyaura Coupling of a 5-Bromopyrazole Derivative

G Workflow: Suzuki Coupling of 5-Bromopyrazole prep 1. Vessel Preparation - Add 5-bromopyrazole (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and catalyst (0.02 eq) to a dry flask. inert 2. Inert Atmosphere - Seal vessel. - Evacuate and backfill with Argon or Nitrogen (3x). prep->inert solvent 3. Solvent Addition - Add degassed solvent (e.g., Dioxane/H₂O). inert->solvent heat 4. Reaction - Stir mixture at elevated temperature (e.g., 90-100 °C) until completion (monitor by TLC/LC-MS). solvent->heat workup 5. Workup - Cool to RT. - Dilute with water, extract with organic solvent (e.g., EtOAc). heat->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography. workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reagent Preparation: To a flame-dried reaction vessel, add 5-bromo-1-butyl-1H-pyrazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).[1]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.05 equiv.).[1]

  • Inerting the System: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired 5-aryl-1-butyl-1H-pyrazole.

Protocol 2: Suzuki-Miyaura Coupling of an Unprotected 4-Bromopyrazole

Methodology: (Adapted from Buchwald, S. L., et al.[7])

  • Reagent Preparation: In a glovebox, add 4-bromopyrazole (1.0 equiv.), the arylboronic acid (2.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), the XPhos-derived precatalyst (e.g., XPhos Pd G2, 0.03 equiv.), and additional XPhos ligand (0.03 equiv.) to a reaction tube.

  • Solvent Addition: Add 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Seal the tube and remove it from the glovebox. Heat the mixture in an oil bath at 100 °C for 15-20 hours.

  • Workup and Isolation: After cooling, dilute the mixture with an organic solvent and water. Separate the layers and extract the aqueous phase. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the 4-arylpyrazole.

Causality Behind Experimental Choices: The use of a more advanced catalyst system (XPhos precatalyst) and a stronger base (K₃PO₄) in Protocol 2 is a deliberate choice to overcome the lower intrinsic reactivity of the 4-bromo position.[7] The additional ligand helps to stabilize the active catalyst and promote the reaction cycle. For the more reactive 5-bromo isomer in Protocol 1, a classic, less expensive catalyst like Pd(PPh₃)₄ is often sufficient.[1]

Conclusion and Practical Recommendations

The choice between 5-bromo and 4-bromo pyrazole is a critical decision in synthetic planning that hinges on understanding their fundamental electronic differences.

  • Choose 5-Bromopyrazoles for General Reactivity: For standard cross-coupling reactions like Suzuki and Buchwald-Hartwig, 5-bromopyrazoles are generally the more reactive and reliable starting materials, often succeeding with standard, cost-effective catalysts and milder conditions.

  • Choose 4-Bromopyrazoles for Specific Targets or when C5 is Substituted: While often less reactive, 4-bromopyrazoles are indispensable for accessing 4-substituted isomers. Researchers should be prepared to employ more advanced, bulky phosphine ligand-based catalyst systems and potentially more forcing conditions to achieve high yields.

  • Consider the Overall Synthetic Strategy: The differential reactivity can be exploited. If multiple functionalizations are planned, introducing a bromine at the less reactive C4 position while a more labile group (like a triflate) is at C5 allows for selective, sequential couplings by carefully tuning the reaction conditions.[9]

By understanding the causality behind the reactivity of these isomers, chemists can design more efficient, robust, and successful synthetic routes, accelerating the discovery and development of novel pyrazole-based therapeutics and materials.

References

  • Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. Available at: [Link]

  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4619. Available at: [Link]

  • Umeda, R., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(18), 11474–11481. Available at: [Link]

  • Wang, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 50(21), 4955-4960. Available at: [Link]

  • Sharma, V., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 13(5), 517-542. Available at: [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4619. Available at: [Link]

  • Blue, D. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 15(24), 6242–6245. Available at: [Link]

  • Wikipedia contributors. (2023, November 28). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Vedejs, E., & Gingras, M. (1994). A general and efficient synthesis of 4-substituted-1H-pyrazole-3,5-diamines. Organic & Biomolecular Chemistry, 12(34), 6674-6683. Available at: [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-1-cyclobutyl-1H-Pyrazole

Executive Summary: The "Invisible" Risk As researchers, we often treat intermediate building blocks like 5-Bromo-1-cyclobutyl-1H-Pyrazole as generic "white powders." This is a critical error. The combination of the pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Risk

As researchers, we often treat intermediate building blocks like 5-Bromo-1-cyclobutyl-1H-Pyrazole as generic "white powders." This is a critical error. The combination of the pyrazole core (potential biological activity/kinase interaction) and the cyclobutyl moiety (increased lipophilicity) significantly enhances skin permeation compared to simple methyl-pyrazoles.

This guide moves beyond basic compliance. It establishes a Self-Validating Safety System designed to protect not just the operator, but the integrity of your data by preventing cross-contamination.

Immediate Hazard Profile (Derived from SAR*)
  • Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1]

  • Secondary Hazard: Acute Toxicity (Oral) - Harmful if swallowed (H302).

  • Physical Property Risk: High static charge potential (dry powder), leading to aerosolization during weighing.

(SAR = Structure-Activity Relationship analysis based on brominated pyrazole analogs).

Part 1: The PPE Matrix (Personal Protective Equipment)

Do not rely on a "one-size-fits-all" approach. PPE must scale with the state of matter (Solid vs. Solution).

Table 1: Tiered PPE Selection Guide
Protective LayerTier 1: Solid Handling (Weighing < 1g)Tier 2: High Risk / Solution (> 1g or Solubilized)Scientific Rationale
Hand Protection Double Nitrile (Min 5 mil outer / 4 mil inner)Laminate (Silver Shield/Barrier) under NitrileCyclobutyl groups increase lipophilicity; standard nitrile degrades rapidly if the compound is dissolved in DCM or DMF.
Respiratory Fume Hood (Face velocity 80-100 fpm)Fume Hood + N95 (if outside hood for transport)Engineering controls are primary. Respirators are only for failure redundancy.
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Sleeve CoversPrevent accumulation of static-charged dust on street clothes.
Eye/Face Safety Glasses with Side ShieldsChemical Splash GogglesSolutions pose a splash risk; dust can bypass standard glasses.

Part 2: Operational Protocols

Workflow 1: Precision Weighing (Static Control)

Context: Brominated heterocycles are often "fluffy" solids that carry significant static charge, causing the powder to "jump" away from the spatula, leading to balance contamination and inhalation risk.

  • Preparation: Place an ionizing bar or anti-static gun inside the balance enclosure.

  • Taring: Use a conductive weighing boat (aluminum) or anti-static plastic. Avoid standard weigh paper.

  • Transfer:

    • Do not tap the spatula against the boat.

    • Use a "pour-and-tap" method from a secondary vial to minimize aerosolization.

  • Validation: Wipe the exterior of the vial with a damp Kimwipe before removing it from the hood to capture invisible dust.

Workflow 2: Solubilization & Solvent Compatibility

Critical Insight: The moment you dissolve this compound, the permeation kinetics change.

  • Preferred Solvents: DMSO, Methanol.

  • High-Risk Solvents: Dichloromethane (DCM), DMF.

    • Why? DCM acts as a "carrier solvent," dragging the brominated pyrazole through standard nitrile gloves in <2 minutes.

    • Protocol: If using DCM, you MUST wear laminate (Silver Shield) liners.

Part 3: Visualization of Safety Logic

Diagram 1: PPE Decision Logic

Caption: Logical flow for selecting glove and respiratory protection based on state of matter and solvent interaction.

PPE_Logic Start Start: Handling 5-Bromo-1-cyclobutyl-1H-Pyrazole State State of Matter? Start->State Solid Solid / Dry Powder State->Solid Liquid In Solution State->Liquid Tier1 TIER 1 PPE: Double Nitrile Gloves Fume Hood Required Solid->Tier1 Static Risk Only SolventCheck Solvent Type? Liquid->SolventCheck StandardSolvent MeOH / DMSO / Water SolventCheck->StandardSolvent AggressiveSolvent DCM / DMF / THF SolventCheck->AggressiveSolvent StandardSolvent->Tier1 Tier2 TIER 2 PPE: Laminate Liners Required Splash Goggles AggressiveSolvent->Tier2 Carrier Effect Risk

Part 4: Emergency Response & Decontamination

Spill Management (Self-Validating Protocol)

Do not just wipe. A wet wipe spreads hydrophobic compounds.

  • Isolate: Mark the area.

  • Assess:

    • Solid Spill: Cover with wet paper towel (to prevent dust), then scoop.

    • Liquid Spill: Use absorbent pads.

  • Decontaminate (The "Two-Step"):

    • Step 1: Wipe with Isopropanol (70%) or Ethanol. (Solubilizes the lipophilic pyrazole).

    • Step 2: Wipe with Soap and Water .[2][3] (Removes the solvent residue).

  • Disposal: All cleanup materials go into Halogenated Waste .

Diagram 2: Spill Response Workflow

Caption: Step-by-step containment and cleaning process to ensure zero residue.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab) Spill->Isolate Type Spill Type? Isolate->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Cover with Wet Towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Pads Liquid->ActionLiquid Clean 2-Step Decon: 1. Alcohol Wipe 2. Soap & Water ActionSolid->Clean ActionLiquid->Clean Dispose Dispose: Halogenated Waste Clean->Dispose

Part 5: Disposal Logistics

Proper disposal is a legal and environmental requirement.[4] This compound contains Bromine , classifying it as Halogenated Organic Waste .

Waste Stream Classification
  • Solid Waste: Segregate into "Solid Hazardous Waste (Halogenated)." Do not mix with general trash.

  • Liquid Waste:

    • Must go into Halogenated Solvent Waste carboy (Red can/Red label).

    • Critical: Do not mix with acid waste streams; potential for reaction or gas evolution depending on co-solvents.[5]

Disposal Codes (Reference)
  • EPA Code (USA): Likely falls under F001/F002 if spent halogenated solvents are involved, or generic hazardous waste characteristics.

  • EWC Code (EU): 07 05 13 * (Solid wastes containing dangerous substances).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-1-pentene (Analogous Halogenated Structure). Retrieved from

  • Ansell. (2022). 8th Edition Chemical Resistance Guide: Permeation & Degradation Data.[6] Retrieved from

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Amino-4-bromo-1-methyl-1H-pyrazole (Analogous Pyrazole). Retrieved from

  • University of Illinois. (2024). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

  • ECHA (European Chemicals Agency). Information on Chemicals: Halogenated Pyrazoles. Retrieved from

Sources

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